molecular formula C2H6O3S B146906 Ethanesulfonic acid CAS No. 594-45-6

Ethanesulfonic acid

Cat. No.: B146906
CAS No.: 594-45-6
M. Wt: 110.13 g/mol
InChI Key: CCIVGXIOQKPBKL-UHFFFAOYSA-N
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Description

Ethanesulfonic acid is an alkanesulfonic acid in which the alkyl group directly linked to the sulfo functionality is ethyl. It is a conjugate acid of an ethanesulfonate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanesulfonic acid
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InChI

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)
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InChI Key

CCIVGXIOQKPBKL-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6O3S
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DSSTOX Substance ID

DTXSID5060487
Record name Ethanesulfonic acid
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Molecular Weight

110.13 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanesulfonic acid
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CAS No.

594-45-6
Record name Ethanesulfonic acid
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Record name Ethane sulfonate
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Record name Ethanesulfonic acid
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Record name Ethanesulfonic acid
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Record name Ethanesulphonic acid
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Record name ETHANESULFONIC ACID
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Foundational & Exploratory

Ethanesulfonic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a member of the alkanesulfonic acid family, is a strong organic acid with the chemical formula CH₃CH₂SO₃H.[1][2] While not naturally occurring, it serves as a crucial intermediate and catalyst in a variety of chemical processes, including pharmaceutical manufacturing, polymer chemistry, and electroplating.[1][2] Its conjugate base, ethanesulfonate (B1225610) (esilate), is also utilized in pharmaceutical formulations. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid at room temperature, known for its hygroscopic nature.[1][2] It is highly soluble in water. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂H₆O₃S[1][3]
Molecular Weight 110.13 g/mol [1][3]
CAS Number 594-45-6[1][3]
Melting Point -17 °C[4]
Boiling Point 123 °C at 0.01 mmHg[4]
Density 1.35 g/mL at 25 °C[4]
pKa -1.68[1]
Refractive Index (n20/D) 1.434[4]
Solubility Soluble in water[4]

Structure and Spectroscopic Data

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits two main signals.

  • A triplet corresponding to the methyl (CH₃) protons.

  • A quartet corresponding to the methylene (B1212753) (CH₂) protons, deshielded by the adjacent electron-withdrawing sulfonic acid group.

  • A broad singlet for the acidic proton of the sulfonic acid group, the chemical shift of which can be highly variable and dependent on concentration and solvent.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the ethyl group.

  • The methylene carbon (CH₂) directly attached to the sulfur atom will be significantly deshielded and appear at a higher chemical shift.

  • The methyl carbon (CH₃) will appear at a lower chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

  • O-H stretch: A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid.

  • C-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups.

  • S=O stretch: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group.

  • S-O stretch: A strong band associated with the sulfur-oxygen single bond.[6]

Mass Spectrometry: While a mass spectrum for this compound was not directly found, the electron ionization mass spectrum of its methyl ester, methyl ethanesulfonate, provides insight into potential fragmentation patterns. Key fragments would likely arise from:

  • Loss of the ethyl group.

  • Loss of the methoxy (B1213986) group.

  • Cleavage of the C-S bond.

  • Rearrangement reactions involving the sulfonyl group.[7][8]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of a suitable starting material. One established method is the oxidation of diethyl disulfide.

Methodology:

  • To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add a 60% hydrogen peroxide solution.

  • Slowly add diethyl disulfide to the hydrogen peroxide solution over a period of approximately 150 minutes while maintaining the reaction temperature at 45°C. This can be achieved by circulating cooling water through the condenser.

  • After the addition is complete, maintain the reaction mixture at 75°C for 2 hours.

  • The resulting product is an aqueous solution of this compound.[4]

Another classical synthesis route starts from ethyl iodide and ammonium (B1175870) sulfite (B76179).

Methodology:

  • Boil a mixture of ethyl iodide and a solution of crystallized ammonium sulfite in water under reflux for approximately 6 hours, or until the mixture becomes a single solution.

  • Add additional water and boil the solution with lead oxide to expel all ammonia. This forms the lead salt of this compound and lead iodide.

  • Filter the cooled solution to remove the lead iodide precipitate.

  • Pass hydrogen sulfide (B99878) gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.

  • Filter off the lead sulfide.

  • Neutralize the filtrate with an excess of barium carbonate.

  • Filter the solution and evaporate the filtrate containing barium ethanesulfonate to obtain the salt, which can then be converted to the free acid.[9]

Analytical Methods

Titrimetric Analysis: The concentration of this compound in a solution can be determined by a standard acid-base titration.

Methodology:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.

  • Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.

  • The endpoint is reached when the indicator changes color.

  • The concentration of the this compound can be calculated from the volume of NaOH solution used, its concentration, and the initial volume of the this compound solution.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a common method for the analysis of this compound.

Methodology:

  • Column: A reverse-phase column, such as a Newcrom R1, can be used.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.

  • Detection: UV detection or mass spectrometry can be employed for the detection and quantification of this compound.

Logical Workflow for this compound Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

EthanesulfonicAcidWorkflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Starting Materials (e.g., Diethyl Disulfide) reaction Oxidation Reaction (e.g., with H₂O₂) start->reaction purification Purification/ Work-up reaction->purification esa_product This compound purification->esa_product sample_prep Sample Preparation esa_product->sample_prep titration Titrimetric Analysis (Purity/Concentration) sample_prep->titration hplc HPLC Analysis (Purity/Quantification) sample_prep->hplc spectroscopy Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR) sample_prep->spectroscopy quant_data Quantitative Data (Tables) titration->quant_data structural_analysis Structural Elucidation hplc->structural_analysis hplc->quant_data spectroscopy->structural_analysis qual_data Qualitative Data (Spectra Interpretation) structural_analysis->qual_data final_report Technical Guide/ Whitepaper quant_data->final_report qual_data->final_report

Caption: A logical workflow for the synthesis, analysis, and data interpretation of this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

Synthesis of Ethanesulfonic Acid from Ethyl Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethanesulfonic acid from ethyl iodide. It details both a classical and a modern approach to this synthesis, providing in-depth experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a strong organic acid with applications as a catalyst in polymerization and alkylation reactions, as well as an intermediate in the synthesis of pharmaceuticals.[1] The synthesis of this compound from the readily available starting material, ethyl iodide, is a fundamental transformation in organic chemistry. This guide will explore two primary synthetic routes: a classical method employing ammonium (B1175870) sulfite (B76179) and a more contemporary approach based on the Strecker sulfite alkylation using sodium sulfite.

Synthetic Pathways and Mechanisms

The core of the synthesis involves the nucleophilic substitution of the iodide in ethyl iodide by a sulfite salt. The general reaction is a classic example of the Strecker sulfite alkylation.[2]

Classical Synthesis using Ammonium Sulfite

A historical method for the preparation of this compound involves the reaction of ethyl iodide with ammonium sulfite.[1] The initial reaction forms ammonium ethanesulfonate (B1225610), which is then converted to the free acid through a series of salt precipitations and acid-base reactions.

Modern Synthesis via Strecker Reaction with Sodium Sulfite

A more modern and common approach utilizes sodium sulfite as the nucleophile.[2][3] This method is a direct application of the Strecker reaction for the synthesis of sulfonic acids. The reaction of ethyl iodide with an aqueous solution of sodium sulfite yields sodium ethanesulfonate. The free this compound can then be obtained by acidification of the sodium salt.

Reaction Pathway Diagram

reaction_pathway cluster_classical Classical Synthesis cluster_modern Modern Strecker Synthesis Ethyl Iodide_C Ethyl Iodide Ammonium Ethanesulfonate Ammonium Ethanesulfonate Ethyl Iodide_C->Ammonium Ethanesulfonate (NH4)2SO3, H2O, Reflux Ammonium Sulfite Ammonium Sulfite Ammonium Sulfite->Ammonium Ethanesulfonate Lead Ethanesulfonate Lead(II) Ethanesulfonate Ammonium Ethanesulfonate->Lead Ethanesulfonate PbO, H2O, Boil Ethanesulfonic Acid_C This compound Lead Ethanesulfonate->Ethanesulfonic Acid_C 1. H2S 2. BaCO3 3. Evaporation Ethyl Iodide_M Ethyl Iodide Sodium Ethanesulfonate Sodium Ethanesulfonate Ethyl Iodide_M->Sodium Ethanesulfonate Na2SO3, H2O, Heat Sodium Sulfite Sodium Sulfite Sodium Sulfite->Sodium Ethanesulfonate Ethanesulfonic Acid_M This compound Sodium Ethanesulfonate->Ethanesulfonic Acid_M Acidification (e.g., HCl)

Caption: Reaction pathways for the synthesis of this compound.

Quantitative Data

The table below summarizes the key quantitative data for the two synthetic methods.

ParameterClassical SynthesisModern Strecker Synthesis (Adapted)
Starting Material Ethyl IodideEthyl Iodide
Primary Reagent Ammonium SulfiteSodium Sulfite
Reaction Time 6 hours (reflux)Several hours (autoclave)
Reported Yield ~90%[1]~70% (average for similar alkyl sulfonates)[2]
Work-up Complexity High (involves toxic heavy metals)Moderate (extraction and crystallization)

Experimental Protocols

Classical Synthesis Protocol

This protocol is based on a method first described in 1933.[1]

Materials:

  • Ethyl iodide: 20 g

  • Crystallised ammonium sulfite: 20 g

  • Water: 40 ml, plus 100 ml for work-up

  • Lead(II) oxide: 30 g

  • Hydrogen sulfide (B99878) gas

  • Barium carbonate: 20 g

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallised ammonium sulfite in 40 ml of water.

  • Heat the mixture to reflux and maintain for 6 hours, or until the ethyl iodide layer has completely dissolved.

  • Add 100 ml of water to the reaction mixture and then add 30 g of lead(II) oxide.

  • Boil the solution to expel all ammonia (B1221849) gas. This will precipitate lead(II) ethanesulfonate and lead(II) iodide.

  • Allow the mixture to cool and then filter to remove the solid lead salts.

  • Pass hydrogen sulfide gas through the filtrate until no more lead(II) sulfide precipitates.

  • Filter off the precipitated lead(II) sulfide.

  • Neutralize the filtrate by adding an excess of barium carbonate (20 g).

  • Filter the solution to remove any remaining solids.

  • Evaporate the filtrate to obtain the barium salt of this compound, which can then be converted to the free acid.

Classical Synthesis Workflow

classical_workflow start Start reflux Reflux Ethyl Iodide and Ammonium Sulfite Solution (6h) start->reflux add_water_pbo Add Water and Lead(II) Oxide reflux->add_water_pbo boil Boil to Expel Ammonia add_water_pbo->boil cool_filter1 Cool and Filter (remove Pb(EtSO3)2 and PbI2) boil->cool_filter1 h2s_precipitation Pass H2S Gas Through Filtrate cool_filter1->h2s_precipitation filter2 Filter off Lead(II) Sulfide h2s_precipitation->filter2 neutralize Neutralize with BaCO3 filter2->neutralize filter3 Filter neutralize->filter3 evaporate Evaporate Filtrate filter3->evaporate end Obtain Barium Ethanesulfonate evaporate->end

Caption: Experimental workflow for the classical synthesis.

Modern Strecker Synthesis Protocol (Adapted)

This protocol is adapted from the successful synthesis of higher alkyl sulfonates and provides a safer and more modern approach.[2]

Materials:

  • Ethyl iodide

  • Sodium sulfite (in excess)

  • Water

  • Petroleum ether (for extraction)

  • Ethanol (for crystallization)

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction: In a pressure vessel (autoclave), combine ethyl iodide with an excess of aqueous sodium sulfite solution. The use of an autoclave is recommended to carry out the reaction at elevated temperatures (e.g., 150-200 °C) for several hours to ensure a reasonable reaction rate.

  • Initial Work-up: After cooling, transfer the reaction mixture to a beaker and evaporate to dryness, for instance, on a steam bath.

  • Purification of Sodium Ethanesulfonate:

    • Pulverize the solid residue.

    • Extract the powder with petroleum ether to remove any unreacted ethyl iodide and other organic impurities. Sodium ethanesulfonate is insoluble in petroleum ether.

    • Dissolve the crude sodium ethanesulfonate in hot ethanol.

    • Filter the hot solution to remove any inorganic impurities (e.g., excess sodium sulfite).

    • Allow the ethanolic solution to cool, preferably in a refrigerator overnight, to crystallize the purified sodium ethanesulfonate.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in an oven at approximately 105 °C. A second crystallization may be performed to achieve higher purity.

  • Conversion to this compound:

    • Dissolve the purified sodium ethanesulfonate in a minimal amount of water.

    • Acidify the solution with a strong acid, such as hydrochloric acid.

    • The free this compound can then be isolated, for example, by evaporation of the water and remaining HCl under reduced pressure, followed by appropriate purification steps.

Modern Synthesis Workflow

modern_workflow start Start autoclave Heat Ethyl Iodide and Sodium Sulfite Solution in Autoclave start->autoclave evaporate Evaporate to Dryness autoclave->evaporate extract Extract with Petroleum Ether evaporate->extract dissolve_filter Dissolve in Hot Ethanol and Filter extract->dissolve_filter crystallize Crystallize from Ethanol dissolve_filter->crystallize filter_dry Filter and Dry Sodium Ethanesulfonate crystallize->filter_dry acidify Dissolve in Water and Acidify filter_dry->acidify isolate Isolate this compound acidify->isolate end Purified this compound isolate->end

Caption: Experimental workflow for the modern Strecker synthesis.

Conclusion

The synthesis of this compound from ethyl iodide can be achieved through both classical and modern methodologies. While the classical approach provides a high yield, it involves hazardous reagents. The modern Strecker synthesis, adapted from procedures for similar alkyl halides, offers a safer alternative with a more straightforward purification process, yielding the intermediate sodium salt which can then be converted to the free acid. The choice of method will depend on the specific requirements of the laboratory, including available equipment and safety considerations. For researchers in drug development and other highly regulated fields, the modern approach is generally preferable due to its avoidance of heavy metal reagents.

References

An In-depth Technical Guide to the Physical Properties of Ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid ethanesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and synthesis applications. This document summarizes key quantitative data in accessible tables, details common experimental methodologies for property determination, and includes a workflow diagram for laboratory-based physical property characterization.

Core Physical and Chemical Properties

This compound (CAS No: 594-45-6), with the chemical formula CH₃CH₂SO₃H, is a strong organic acid.[1][2][3] It presents as a colorless to yellow or brown liquid and is known for its high solubility in water.[4][5][6][7]

Summary of Quantitative Data

The following tables summarize the key physical properties of this compound, compiled from various literature sources.

PropertyValueNotes
Molecular Formula C₂H₆O₃S[1][4]
Molar Mass 110.13 g/mol [1]
Appearance Colorless to yellow or brown liquid[4][5][7]
Melting Point -17 °C (256 K; 1 °F)[1][4][5]
Boiling Point 122-123 °C at 0.01 mmHg 136-140 °C at 3 hPa 140 °C at 2 mmHgBoiling point is pressure-dependent.[1][8][9]
Density 1.34 - 1.35 g/mL at 20-25 °C[1][4][5][9]
Refractive Index n20/D 1.4325 - 1.4355Measured at 20°C using the sodium D-line.[4][5][10]
Flash Point >110 °C (>230 °F)[5][11]
Acidity (pKa) -1.68[1]
Solubility Profile
SolventSolubilityNotes
Water SolubleHighly soluble due to the polar sulfonic acid group forming hydrogen bonds with water.[6] The solubility increases with temperature.[6]
Organic Solvents Soluble in some polar organic solvents. Less soluble in non-polar organic solvents.Specific solubility data in various organic solvents is less commonly reported.

Experimental Protocols for Property Determination

The following sections outline the general experimental methodologies used to determine the key physical properties of liquid samples like this compound.

Melting Point Determination

The melting point of a substance that is liquid at room temperature is more accurately described as its freezing point. The determination of this property for this compound, which melts at -17°C, requires a controlled cooling apparatus.

Methodology: Capillary Method with Cooling

  • Sample Preparation: A small, dry sample of this compound is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer or a digital temperature probe. This assembly is then placed in a cooling bath (e.g., a mixture of dry ice and acetone (B3395972) or a cryostat).

  • Cooling and Observation: The bath is cooled slowly and stirred continuously to ensure uniform temperature distribution. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. This range represents the freezing/melting point.

  • Heating for Melting Point: To confirm, the solidified sample is then slowly warmed, and the temperature range over which it melts is observed. For a pure substance, the melting and freezing points should be very close.

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Methodology: Micro-Boiling Point in a Thiele Tube under Vacuum

  • Sample Preparation: A small amount of this compound (a few microliters) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

  • Apparatus Setup: The sample tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is connected to a vacuum source.

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises and the pressure is reduced, a stream of bubbles will emerge from the inverted capillary tube.

  • Temperature Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube. The pressure at which this occurs is also recorded.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Calibration: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then brought to a constant temperature (e.g., 25°C) in a water bath.

  • Weighing: The pycnometer filled with the acid is weighed again.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology: Abbe Refractometer

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Solubility Determination

The solubility of this compound in various solvents can be determined by the saturation method.

Methodology: Saturation Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved acid is allowed to settle, or the solution is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as titration with a standard base or high-performance liquid chromatography (HPLC). The solubility is then expressed as mass of solute per volume or mass of solvent.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G General Workflow for Physical Property Determination of a Liquid cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting Sample Obtain High-Purity This compound Safety Review Safety Data Sheet (SDS) and Prepare PPE Sample->Safety BP Boiling Point (Micro-method/Vacuum) Safety->BP MP Melting/Freezing Point (Capillary/Cooling) Safety->MP Density Density (Pycnometer/Digital Meter) Safety->Density RI Refractive Index (Abbe Refractometer) Safety->RI Solubility Solubility (Shake-Flask Method) Safety->Solubility Record Record Raw Data (Temperature, Mass, Volume, etc.) BP->Record MP->Record Density->Record RI->Record Solubility->Record Calculate Calculate Properties (e.g., Density = m/V) Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Generate Technical Report with Tables and Protocols Compare->Report

References

Ethanesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Properties, Synthesis, and Applications of Ethanesulfonic Acid in Scientific Research and Pharmaceutical Development.

Abstract

This compound (CAS No. 594-45-6) is a versatile and robust organic acid with significant applications across various scientific disciplines, particularly in pharmaceutical sciences and biochemical research. Its strong acidic nature, coupled with its stability and solubility, makes it a valuable tool for researchers and drug development professionals. This technical guide provides a detailed overview of the fundamental properties of this compound, comprehensive experimental protocols for its synthesis, and an in-depth exploration of its applications as a catalyst, buffering agent, and a counter-ion in the formation of pharmaceutically acceptable salts.

Core Properties of this compound

This compound, also known as esylic acid, is the second simplest alkanesulfonic acid. Its key quantitative properties are summarized below for easy reference.

PropertyValueReference
CAS Number 594-45-6[1][2][3]
Molecular Formula C₂H₆O₃S[1][2]
Molecular Weight 110.13 g/mol [1][2][3]
Appearance Colorless liquid[1]
Density 1.35 g/mL
Melting Point -17 °C
Boiling Point 122-123 °C at 0.01 mmHg
Solubility in Water Soluble
pKa -1.68

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The following section details a common and effective experimental protocol.

Synthesis from Ethyl Iodide

This classic method involves the reaction of ethyl iodide with ammonium (B1175870) sulfite (B76179), followed by a series of purification steps.

Experimental Protocol:

  • Reaction: In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide and a solution of 20 g of crystallized ammonium sulfite in 40 ml of water.[1][2]

  • Reflux: Heat the mixture to a boil under reflux for approximately 6 hours, or until the ethyl iodide has completely dissolved.[1][2]

  • Ammonia Removal: Add 100 ml of water to the reaction mixture and then add 30 g of lead oxide. Boil the solution to expel all ammonia. This step results in the formation of the lead salt of ethylsulfonic acid and lead iodide.[1][2]

  • Filtration: Allow the solution to cool, which will cause the lead iodide to precipitate. Remove the lead iodide by filtration.[1][2]

  • Sulfide (B99878) Precipitation: Pass hydrogen sulfide gas through the filtrate until no more lead sulfide precipitates. This step decomposes the lead salt of ethylsulfonic acid.[1][2]

  • Purification: Filter off the lead sulfide. Neutralize the filtrate by adding an excess of barium carbonate (approximately 20 g).[1][2]

  • Isolation: Filter the solution again and evaporate the filtrate, which contains barium ethylsulfonate, to obtain the product. The final yield is approximately 90%.[1]

Synthesis_from_Ethyl_Iodide cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Iodide Ethyl Iodide Reflux (6h) Reflux (6h) Ethyl Iodide->Reflux (6h) Ammonium Sulfite Ammonium Sulfite Ammonium Sulfite->Reflux (6h) Add Lead Oxide & Boil Add Lead Oxide & Boil Reflux (6h)->Add Lead Oxide & Boil Filtration Filtration Add Lead Oxide & Boil->Filtration H2S Treatment H2S Treatment Filtration->H2S Treatment Purification with BaCO3 Purification with BaCO3 H2S Treatment->Purification with BaCO3 This compound This compound Purification with BaCO3->this compound

Synthesis of this compound from Ethyl Iodide.

Applications in Research and Drug Development

This compound's utility in the scientific and pharmaceutical fields is multifaceted, ranging from its use as a catalyst to its critical role in drug formulation.

Catalysis in Organic Synthesis

Similar to other sulfonic acids like mthis compound, this compound can act as a strong acid catalyst in various organic reactions, including esterification, alkylation, and polymerization.[4] Its high acidity and non-oxidizing nature make it an effective and clean catalyst, often leading to higher yields and fewer byproducts compared to traditional mineral acids.

Buffering Agent in Biochemical Assays

This compound and its conjugate base can be used to prepare buffer solutions for biochemical and biological experiments. While not as common as Good's buffers like MES (2-(N-morpholino)this compound), it can be employed in specific applications where a simple alkylsulfonate buffer is desired. The pKa of this compound is very low, making it suitable for creating highly acidic buffer systems.

Experimental Protocol for Buffer Preparation (General):

  • Dissolution: Dissolve the desired molarity of this compound in deionized water.

  • pH Adjustment: Carefully add a strong base, such as sodium hydroxide (B78521) (NaOH), dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.

  • Volume Adjustment: Adjust the final volume with deionized water to achieve the target buffer concentration.

  • Sterilization: If for biological use, sterilize the buffer solution by autoclaving or filtration.

Buffer_Preparation_Workflow Start Start Dissolve this compound in H2O Dissolve this compound in H2O Start->Dissolve this compound in H2O Titrate with NaOH Titrate with NaOH Dissolve this compound in H2O->Titrate with NaOH Monitor pH Monitor pH Titrate with NaOH->Monitor pH Monitor pH->Titrate with NaOH pH not reached Adjust Final Volume Adjust Final Volume Monitor pH->Adjust Final Volume pH reached Sterilize (if needed) Sterilize (if needed) Adjust Final Volume->Sterilize (if needed) End End Sterilize (if needed)->End

General Workflow for Preparing an this compound Buffer.
Formation of Pharmaceutically Acceptable Salts

A significant application of this compound in drug development is its use as a counter-ion to form ethanesulfonate (B1225610) (esylate) salts of active pharmaceutical ingredients (APIs). This is a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]

The formation of an esylate salt can offer several advantages:

  • Enhanced Solubility: Many APIs are poorly soluble in water in their free base or free acid form. Conversion to a salt can significantly improve aqueous solubility, which is often crucial for oral and parenteral drug delivery.[3]

  • Improved Stability: Esylate salts can exhibit better thermal and chemical stability compared to the free form of the drug, which can be advantageous during manufacturing and storage.[3]

  • Modified Dissolution Rate: The choice of the counter-ion can influence the dissolution rate of the API, allowing for the modulation of the drug's release profile.

A notable example is the synthesis of nintedanib (B1663095) esylate, where this compound is used to form the salt of the active drug nintedanib.[5]

API_Salt_Formation cluster_reactants Reactants cluster_process Process cluster_product Product API (Free Base) API (Free Base) Reaction in Solvent Reaction in Solvent API (Free Base)->Reaction in Solvent This compound This compound This compound->Reaction in Solvent Crystallization Crystallization Reaction in Solvent->Crystallization API Ethanesulfonate Salt API Ethanesulfonate Salt Crystallization->API Ethanesulfonate Salt

Role of this compound in API Salt Formation.

Conclusion

This compound is a fundamental chemical with significant and diverse applications in both academic research and the pharmaceutical industry. Its straightforward synthesis, strong acidic properties, and ability to form stable salts make it an invaluable tool for organic chemists, biochemists, and formulation scientists. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its synthesis, and highlighted its key applications, underscoring its importance in modern scientific endeavors.

References

Understanding the acidity (pKa) of ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity (pKa) of Ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its high acidity, characterized by a low acid dissociation constant (pKa), makes it a subject of significant interest in various scientific and industrial fields, particularly in chemical synthesis, biological research, and pharmaceutical development. This technical guide provides a comprehensive overview of the acidity of this compound, including its quantitative pKa values, the experimental and computational methods used for their determination, and its role in biological systems and drug formulation.

Acidity and pKa Values of this compound

The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. This compound is considered a strong acid, meaning it fully dissociates in aqueous solutions.

Quantitative Data Summary

The pKa of this compound has been determined through both experimental measurements and computational predictions. The experimentally determined value is widely accepted and cited in the literature.

ParameterValueMethodReference
Experimental pKa -1.68Not specified in summary[1]
Predicted pKa 1.83 ± 0.50Computational[2]

Note: The significant discrepancy between the experimental and predicted pKa values highlights the challenges in accurately calculating the acidity of strong acids. The experimental value of -1.68 is the more reliable and frequently cited figure.

Dissociation of this compound

As a strong acid, this compound readily donates a proton (H⁺) when dissolved in a protic solvent like water. This dissociation process is illustrated in the following diagram.

EthanesulfonicAcid This compound (CH₃CH₂SO₃H) Ethanesulfonate (B1225610) Ethanesulfonate Anion (CH₃CH₂SO₃⁻) EthanesulfonicAcid->Ethanesulfonate Donates proton Water Water (H₂O) Hydronium Hydronium Ion (H₃O⁺) Water->Hydronium Accepts proton

Caption: Dissociation of this compound in water.

Experimental Determination of pKa

Determining the pKa of very strong acids like this compound is challenging using classical methods. However, several advanced techniques can be employed.

Potentiometric Titration

Potentiometric titration is a standard method for pKa determination.[3] For strong acids, this technique requires highly accurate measurements and careful consideration of solvent effects.

Methodology:

  • Preparation of the Analyte Solution: A precise concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to extend the pH range.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the analyte solution.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added).[4] For strong acids, the half-equivalence point, which corresponds to the pKa for weak acids, is not readily observed in aqueous solutions due to the leveling effect of water. Therefore, specialized non-aqueous solvents and advanced data analysis methods are often necessary.

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Prepare Ethanesulfonic Acid Solution Titrant Add Standardized Base Titrant Prep->Titrant Start Titration Monitor Monitor pH Continuously Titrant->Monitor Plot Plot Titration Curve Monitor->Plot Generate Data Determine_pKa Determine pKa from Inflection Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful and automated technique for pKa determination that requires only a small amount of sample.[1][5]

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with different, precisely known pH values are prepared.

  • Sample Injection: A small plug of the this compound solution is injected into a capillary filled with one of the buffers.

  • Electrophoresis: A high voltage is applied across the capillary, causing the charged species to migrate at different velocities. The effective mobility of the analyte is measured.

  • Data Collection: The experiment is repeated with buffers of different pH values.

  • Data Analysis: The effective mobility of this compound is plotted against the pH of the buffer. The pKa value is determined by fitting the data to a sigmoidal curve, with the inflection point corresponding to the pKa.[6]

Computational pKa Prediction

Computational methods are increasingly used to predict pKa values. These methods are based on quantum mechanical calculations and solvation models.

Methodology:

  • Molecular Modeling: The three-dimensional structures of the protonated (this compound) and deprotonated (ethanesulfonate) species are modeled.

  • Quantum Mechanical Calculations: The Gibbs free energies of both species in the gas phase are calculated using methods like Density Functional Theory (DFT).

  • Solvation Energy Calculation: The free energies of solvation for both species are calculated using a solvation model (e.g., Polarizable Continuum Model).

  • pKa Calculation: The pKa is calculated from the difference in the free energies of the protonated and deprotonated species in solution.

It is important to note that the accuracy of computational pKa prediction is highly dependent on the level of theory and the solvation model used.[7][8]

Role in Drug Development and Biological Systems

The strong acidity of this compound and the properties of its conjugate base, ethanesulfonate (often referred to as esilate in pharmaceutical contexts), are leveraged in drug development and biological research.[9]

Ethanesulfonate as a Pharmaceutical Counterion

A primary application of this compound in the pharmaceutical industry is to form salts with basic active pharmaceutical ingredients (APIs). The resulting ethanesulfonate (esilate) salts often exhibit improved physicochemical properties compared to the free base form of the drug.

Benefits of Esilate Salts:

  • Enhanced Solubility: The ionic nature of the esilate salt can significantly increase the aqueous solubility of a poorly soluble basic drug.

  • Improved Stability: Salt formation can lead to a more stable crystalline form of the drug, enhancing its shelf life.

  • Modified Dissolution Rate: The choice of the counterion can be used to modulate the dissolution rate of the drug, which can be critical for controlling its bioavailability.

cluster_api Active Pharmaceutical Ingredient (API) cluster_counterion Counterion cluster_salt Resulting Salt API Basic API (Poor Solubility/Stability) EsilateSalt Esilate Salt of API API->EsilateSalt Salt Formation EthanesulfonicAcid This compound EthanesulfonicAcid->EsilateSalt Provides Esilate Counterion ImprovedProperties Improved Solubility Improved Stability Modified Dissolution EsilateSalt->ImprovedProperties

Caption: Role of this compound in pharmaceutical salt formation.

Buffering Agent in Biological Research

Due to its strong acidity and the fact that its conjugate base is a very weak base, this compound and its salts can be used in the formulation of buffers for biological and biochemical experiments.[10] While not a traditional "Good's buffer," its predictable dissociation makes it useful for maintaining pH in certain applications. For example, aminothis compound buffers have been used in cell culture studies.[11]

Conclusion

This compound is a strong organic acid with an experimentally determined pKa of -1.68. This high acidity dictates its chemical behavior and applications. Advanced analytical techniques such as potentiometric titration and capillary electrophoresis are employed for the accurate determination of its pKa. In the pharmaceutical industry, this compound is crucial for the formation of esilate salts, which can significantly improve the biopharmaceutical properties of drug candidates. Its role as a buffering agent in biological research further underscores its importance. A thorough understanding of the acidity of this compound is therefore essential for researchers, scientists, and drug development professionals working in these fields.

References

Solubility of Ethanesulfonic Acid in Water and Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a simple aliphatic sulfonic acid, is a versatile chemical intermediate utilized in a wide array of applications, including as a catalyst in organic synthesis, an electrolyte component, and in the preparation of pharmaceuticals. Its efficacy in these roles is often dictated by its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₂H₆O₃S[1]
Molecular Weight 110.13 g/mol [1]
Appearance Colorless liquid[2]
Density ~1.35 g/mL at 25 °C[2]
Melting Point -17 °C[2]
Boiling Point 123 °C at 0.01 mmHg[2]
pKa -1.68[1]

Solubility Data

This compound's strong acidity and polar nature govern its solubility. It is readily soluble in polar solvents and less so in non-polar organic solvents.[3]

Aqueous Solubility

This compound is highly soluble and miscible with water in all proportions.[2] This high aqueous solubility is attributed to the strong hydrogen bonding between the sulfonic acid group and water molecules.

Solubility in Organic Solvents
Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, PropanolSoluble / MiscibleThe hydroxyl group of these solvents can engage in hydrogen bonding with the sulfonic acid group of ESA.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF)Likely SolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar sulfonic acid group.
Ethers Diethyl ether, Tetrahydrofuran (THF)Slightly Soluble to InsolubleThese solvents are less polar than alcohols and ketones, leading to weaker interactions with ESA.
Halogenated Solvents Dichloromethane, ChloroformSlightly Soluble to InsolubleWhile polar, the interactions may not be strong enough to overcome the self-association of this compound.
Aromatic Hydrocarbons Toluene, BenzeneInsolubleThese non-polar solvents have weak interactions with the highly polar sulfonic acid.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleThe non-polar nature of these solvents results in very poor solvation of the polar ESA molecule.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid organic acid like this compound in various solvents. This method is based on the widely accepted shake-flask method followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, Titrator)

Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Solvent Preparation add_excess Add excess ESA to a known volume of solvent prep_solvent->add_excess prep_esa This compound Preparation prep_esa->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid phase (filtration/centrifugation) equilibrate->separate quantify Quantify ESA concentration in the saturated solution separate->quantify calculate Calculate Solubility (e.g., g/100mL) quantify->calculate G Logical Progression of Solubility Assessment start Start: Solubility Query qualitative Qualitative Assessment ('Soluble' vs 'Insoluble') start->qualitative protocol Develop/Select Experimental Protocol qualitative->protocol If quantitative data is needed quantitative Quantitative Measurement (e.g., g/100mL) end End: Solubility Profile quantitative->end execute Execute Experiment protocol->execute data Analyze Data & Report Solubility execute->data data->quantitative

References

An In-depth Technical Guide to the Safe Handling of Ethanesulfonic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for ethanesulfonic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound (CAS No. 594-45-6) is a strong organic acid belonging to the sulfonic acid family.[1] It is a colorless to yellow liquid that is soluble in water.[1][2] Its hygroscopic nature requires storage in a dry environment.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₆O₃S[1]
Molecular Weight 110.13 g/mol [1][2][4]
Appearance Colorless to yellow liquid[1][2]
Density 1.35 g/mL at 25 °C[1][2]
Melting Point -17 °C[1][2][5]
Boiling Point 123 °C at 0.01 mmHg[1][2][5]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility in Water Soluble[1][2]
pKa -1.68[1]

Hazard Identification and Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4][5][6][7] It is also harmful if swallowed.[4][5] Inhalation of vapors or mists can cause irritation to the respiratory tract.[6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[4][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[4]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.

PPE_for_Ethanesulfonic_Acid cluster_ppe Required Personal Protective Equipment cluster_specifics Specific Recommendations eye_protection Eye and Face Protection goggles Tightly fitting safety goggles eye_protection->goggles Primary face_shield Face shield (8-inch minimum) eye_protection->face_shield For splash risk hand_protection Hand Protection gloves Chemical-resistant gloves (e.g., PVC, neoprene, butyl rubber) hand_protection->gloves body_protection Body Protection lab_coat Chemical-resistant lab coat or apron body_protection->lab_coat closed_shoes Closed-toe shoes body_protection->closed_shoes respiratory_protection Respiratory Protection respirator NIOSH-approved respirator (if ventilation is inadequate) respiratory_protection->respirator As needed

Caption: Recommended PPE for handling this compound.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[3]

  • Wash hands thoroughly after handling.[7]

  • Keep containers tightly closed when not in use.[6][7]

Storage:

  • Store in a cool, dry, well-ventilated area.[6][7]

  • Keep containers tightly sealed to prevent moisture absorption as the substance is hygroscopic.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3][6]

  • Store in a designated corrosives cabinet.[3]

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safe cleanup.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (goggles, face shield, gloves, lab coat) evacuate->ppe ventilate Ensure adequate ventilation (use fume hood if possible) ppe->ventilate contain Contain the spill with inert absorbent material (sand, vermiculite) ventilate->contain absorb Absorb the spilled acid contain->absorb neutralize Carefully neutralize residue with a weak base (e.g., sodium bicarbonate) absorb->neutralize collect Collect absorbed material and neutralized residue into a labeled hazardous waste container neutralize->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning up an this compound spill.

Experimental Protocols

Preparation of a Standard this compound Solution (e.g., 0.1 M)

Objective: To prepare a 0.1 M aqueous solution of this compound.

Materials:

  • This compound (95% or higher purity)

  • Deionized water

  • Volumetric flask (appropriate size, e.g., 100 mL or 1 L)

  • Graduated cylinder or pipette

  • Beaker

  • Stir bar and stir plate

  • Appropriate PPE (lab coat, gloves, safety goggles, face shield)

Procedure:

  • Calculations:

    • Determine the molar mass of this compound (110.13 g/mol ).

    • Calculate the mass of this compound needed to prepare the desired volume of 0.1 M solution. For 100 mL (0.1 L):

      • Mass = 0.1 mol/L * 0.1 L * 110.13 g/mol = 1.1013 g

    • If using a solution of this compound (e.g., 95% purity), adjust the mass accordingly:

      • Adjusted mass = 1.1013 g / 0.95 = 1.1593 g

  • Preparation:

    • Perform all work in a chemical fume hood.

    • Don all required PPE.

    • Place a beaker with a stir bar on a stir plate.

    • Add approximately half of the final desired volume of deionized water to the beaker.

    • Carefully weigh the calculated amount of this compound and slowly add it to the water while stirring. The dissolution of strong acids can be exothermic.

    • Once the this compound is completely dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the chemical name, concentration, date of preparation, and your initials.

Use of this compound as a Catalyst in an Esterification Reaction

Objective: To demonstrate the use of this compound as a catalyst for the synthesis of an ester (e.g., ethyl acetate (B1210297) from ethanol (B145695) and acetic acid).

Materials:

  • Ethanol

  • Glacial acetic acid

  • This compound (catalyst)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus (optional, for purification)

  • Appropriate PPE

Procedure:

  • Reaction Setup:

    • Set up the reflux apparatus in a chemical fume hood.

    • To the round-bottom flask, add ethanol and acetic acid in a 1:1 molar ratio (e.g., 0.5 mol of each).

    • Carefully add a catalytic amount of this compound (e.g., 1-2 mol% relative to the limiting reagent).

    • Add a few boiling chips to the flask.

  • Reaction:

    • Attach the condenser and turn on the cooling water.

    • Heat the mixture to reflux using the heating mantle and maintain the reflux for the desired reaction time (e.g., 1-2 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the this compound catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Decant or filter the solution to remove the drying agent.

  • Purification (Optional):

    • The resulting crude ethyl acetate can be purified by simple distillation.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

  • Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for formal safety training and a thorough understanding of the specific procedures and hazards associated with your particular experiments. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any chemical.

References

Spectroscopic Analysis of Ethanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethanesulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The following sections present available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outline general experimental protocols for obtaining such data, and visualize the analytical workflow.

Spectroscopic Data

The structural elucidation of this compound (C₂H₆O₃S) relies significantly on spectroscopic techniques. This section summarizes the key findings from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl group and the acidic proton. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonic acid moiety.

Signal Assignment Chemical Shift (δ) in ppm Multiplicity
Sulfonic Acid Proton (-SO₃H)11.092Singlet
Methylene Protons (-CH₂-)3.174 (approx.)Multiplet
Methyl Protons (-CH₃)1.418 (approx.)Multiplet

¹³C NMR Data

Detailed ¹³C NMR data for this compound, including specific chemical shifts for the two carbon atoms of the ethyl group, is available in specialized spectral databases such as SpectraBase.[1][2] Access to these databases may be required to view the full spectral data. Generally, the carbon atom attached to the sulfur (C1) is expected to be significantly downfield compared to the terminal methyl carbon (C2) due to the inductive effect of the sulfonic acid group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, S=O, and S-O bonds.

While a detailed peak list is often found in subscription-based spectral databases, the characteristic absorption bands for sulfonic acids are well-established.

Functional Group Approximate Absorption Range (cm⁻¹) Vibration Mode
O-H3000 - 2500 (broad)Stretching
C-H2990 - 2850Stretching
S=O1250 - 1160 (asymmetric)Stretching
S=O1080 - 1030 (symmetric)Stretching
S-O800 - 700Stretching

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. The following are generalized experimental protocols for NMR and IR analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol (General)
  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium (B1214612) Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically 0.6-0.7 mL).

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is an iterative process of adjusting the shim coils to minimize peak broadening.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

FT-IR Spectroscopy Protocol (General)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission methods are commonly used.

ATR-FTIR Method:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

    • Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup:

    • Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The acquired spectrum is typically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow, from sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR or Transmission) Prep_IR->IR_Acq Process_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Process_NMR Process_IR Background Correction, Peak Identification IR_Acq->Process_IR Interpret_NMR Chemical Shift Analysis, Integration, Multiplicity Process_NMR->Interpret_NMR Interpret_IR Functional Group Assignment Process_IR->Interpret_IR Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure

Spectroscopic Analysis Workflow for this compound.

References

Ethanesulfonic acid and its conjugate base ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethanesulfonic Acid and its Conjugate Base, Ethanesulfonate (B1225610)

For Researchers, Scientists, and Drug Development Professionals

This compound, a simple aliphatic sulfonic acid, and its conjugate base, ethanesulfonate (commonly known as esilate in pharmaceutical contexts), are compounds of significant interest in both industrial and research settings.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, applications, and biological relevance of this compound and ethanesulfonate. The document is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams for enhanced clarity.

Physicochemical Properties

This compound is a colorless liquid at room temperature, though it can also appear as a white to off-white crystalline solid depending on its purity and hydration state.[2] It is a strong acid, highly soluble in water, a characteristic attributed to its ability to form hydrogen bonds.[3] The conjugate base, ethanesulfonate, is frequently utilized in pharmaceutical formulations to form salts of active pharmaceutical ingredients (APIs), often improving their solubility and stability.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₂H₆O₃S
Molar Mass 110.13 g/mol
Appearance Colorless to yellow liquid
Density 1.34 - 1.35 g/mL at 25 °C
Melting Point -17 °C
Boiling Point 122-123 °C at 0.01 mmHg[4]
pKa -1.68[5]
Solubility in water Soluble[3]
Refractive Index n20/D 1.434
Table 2: Physicochemical Properties of Sodium Ethanesulfonate
PropertyValueReferences
Molecular Formula C₂H₅NaO₃S
Molar Mass 132.116 g/mol [6]
Appearance White crystalline powder
Melting Point 267-270 °C (decomposes)[6]
Solubility in water Highly soluble
pH of Aqueous Solution Near-neutral (around 7)

Synthesis and Industrial Production

This compound is produced exclusively through synthetic methods as it does not occur naturally.[2] Several synthesis routes have been developed, with industrial-scale production typically favoring methods that are cost-effective and high-yielding.

Laboratory and Industrial Synthesis Routes

One common laboratory-scale synthesis involves the reaction of ethyl iodide with ammonium (B1175870) sulfite (B76179), followed by a series of precipitation and filtration steps to isolate the ethanesulfonate salt, which is then acidified to yield this compound.[5][7]

Industrial production methods often involve the sulfonation of ethyl-containing precursors like ethane (B1197151) or ethyl chloride using sulfur trioxide or chlorosulfonic acid.[2] Another approach is the oxidation of ethyl mercaptan or diethyl disulfide.[2]

A generalized workflow for the synthesis of this compound via the oxidation of a disulfide is presented below.

G cluster_synthesis Synthesis of this compound start Start with Diethyl Disulfide oxidation Oxidation with Hydrogen Peroxide start->oxidation Reactant hydrolysis Hydrolysis oxidation->hydrolysis Intermediate purification Purification hydrolysis->purification Crude Product product This compound purification->product Final Product

A generalized workflow for the synthesis of this compound.

Chemical Reactions and Applications

This compound's strong acidic nature and the stability of its conjugate base make it a versatile compound in various chemical applications.

Catalysis

This compound is utilized as a catalyst in several organic reactions, including esterification and alkylation.[4][8] For instance, it has been effectively used as a catalyst in the esterification of acidic crude palm oil for biodiesel production.[9]

Drug Development and Formulation

The conjugate base, ethanesulfonate (esilate), plays a crucial role in pharmaceutical development as a counterion for basic active pharmaceutical ingredients (APIs).[1] Forming an esilate salt can significantly improve the solubility, stability, and bioavailability of a drug. The selection of a suitable counterion is a critical step in drug formulation to optimize the physicochemical and biopharmaceutical properties of the final drug product.

The process of selecting and forming a pharmaceutical salt is a logical workflow aimed at identifying the optimal salt form of an API.

G cluster_drug_dev Pharmaceutical Salt Selection Workflow api Basic Active Pharmaceutical Ingredient (API) screening Counterion Screening (including Ethanesulfonate) api->screening formation Salt Formation screening->formation characterization Physicochemical Characterization formation->characterization selection Optimal Salt Selection characterization->selection

Workflow for pharmaceutical salt selection and formation.

Biological Effects and Relevance

While this compound itself is not known to be involved in specific signaling pathways, its derivatives and its use as a buffer have biological relevance. Organic buffers containing the ethanesulfonate moiety have been shown to influence the accumulation of specific proteins in cell cultures.[10] Ethanesulfonate's structural similarity to neurochemically interesting compounds like taurine (B1682933) has also been noted.[10]

In general, ethanesulfonate is considered to have low toxicity and minimal interference with biological systems, making it a suitable counterion for pharmaceuticals and a component in biological buffers.

Experimental Protocols

Synthesis of this compound from Ethyl Iodide

This protocol is adapted from established laboratory methods.[5][7]

Materials:

  • Ethyl iodide

  • Crystallised ammonium sulfite

  • Deionized water

  • Lead (II) oxide

  • Hydrogen sulfide (B99878) gas

  • Barium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallised ammonium sulfite in 40 ml of water.

  • Heat the mixture to reflux and maintain for approximately 6 hours, or until the mixture becomes a single solution.

  • Add 100 ml of water to the solution and then add 30 g of lead (II) oxide.

  • Boil the solution to expel all ammonia (B1221849) gas. This will form lead ethanesulfonate and lead iodide.

  • Allow the solution to cool, then filter to remove the precipitated lead iodide.

  • Pass hydrogen sulfide gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.

  • Filter off the lead sulfide.

  • Neutralize the filtrate by adding an excess of barium carbonate (approximately 20 g).

  • Filter the solution to remove any remaining solids. The filtrate now contains barium ethanesulfonate.

  • Evaporate the water from the filtrate to obtain the barium ethanesulfonate salt.

  • The salt can be further acidified using a strong acid (e.g., sulfuric acid) followed by removal of the barium sulfate (B86663) precipitate to yield an aqueous solution of this compound.

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of this compound or its salt in a suitable deuterated solvent (e.g., D₂O for salts, or CDCl₃ if derivatized).

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum.

  • For this compound, expect a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂-SO₃H).

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum.

  • Expect two signals corresponding to the two carbon atoms in the ethyl group.

Characterization by Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

  • For solid samples, prepare a KBr pellet or use an ATR accessory.

Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Look for characteristic absorption bands:

    • Strong S=O stretching bands for the sulfonate group.

    • O-H stretching for the sulfonic acid.

    • C-H stretching and bending for the ethyl group.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Work should be conducted in a well-ventilated area or under a fume hood.[13] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[11][14]

Conclusion

This compound and its conjugate base, ethanesulfonate, are valuable chemical compounds with diverse applications ranging from industrial catalysis to pharmaceutical formulation. Their well-defined physicochemical properties, coupled with established synthetic routes, make them readily accessible for various scientific and industrial pursuits. A thorough understanding of their characteristics, handling requirements, and applications is essential for researchers and professionals working in related fields.

References

The Dawn of Aliphatic Sulfonic Acids: A Technical Guide to Their Discovery and Early Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic sulfonic acids, organic compounds characterized by a sulfonic acid group attached to an alkyl chain, are of significant interest in modern chemistry and drug development due to their strong acidity, high polarity, and utility as synthetic intermediates. While their applications are widespread today, the origins of their discovery and the development of their initial synthetic routes date back to the foundational period of organic chemistry in the 19th century. This technical guide provides an in-depth exploration of the discovery and early history of aliphatic sulfonic acids, detailing the key experiments, methodologies, and quantitative data from this seminal period.

The Discovery of Aliphatic Sulfonic Acids: The Strecker Sulfite (B76179) Alkylation

The first documented synthesis of aliphatic sulfonic acids is attributed to the German chemist Adolph Strecker in 1868 .[1] His groundbreaking work, published in Annalen der Chemie und Pharmacie, described the reaction of alkyl halides with sulfites, a method now known as the Strecker sulfite alkylation .[1][2] This discovery was a significant advancement in organosulfur chemistry, establishing a fundamental method for the formation of the carbon-sulfur bond in this class of compounds.

The core of Strecker's discovery was the nucleophilic substitution of a halide in an alkyl halide by a sulfite salt, leading to the formation of an alkylsulfonate. This reaction provided a direct and relatively straightforward pathway to this new class of organic acids.

The Logical Pathway of Strecker's Discovery

The following diagram illustrates the logical progression of the Strecker sulfite alkylation, from simple starting materials to the final aliphatic sulfonic acid.

Strecker_Alkylation_Logic AlkylHalide Alkyl Halide (e.g., Ethyl Iodide) Reaction Nucleophilic Substitution AlkylHalide->Reaction SulfiteSalt Sulfite Salt (e.g., Ammonium (B1175870) Sulfite) SulfiteSalt->Reaction Alkylsulfonate Alkylsulfonate Salt Reaction->Alkylsulfonate Workup Acidification / Purification Alkylsulfonate->Workup SulfonicAcid Aliphatic Sulfonic Acid Workup->SulfonicAcid

Caption: Logical workflow of the Strecker sulfite alkylation.

Key Early Synthetic Methodologies and Experimental Protocols

The initial syntheses of aliphatic sulfonic acids were foundational for the field. Below are detailed experimental protocols for two key early methods.

The Strecker Synthesis of Ethanesulfonic Acid (circa 1868)

This protocol is based on early reports of the Strecker sulfite alkylation for the preparation of a simple aliphatic sulfonic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallized ammonium sulfite dissolved in 40 ml of water.

  • Reflux: Heat the mixture to boiling under reflux for approximately 6 hours, or until the oily layer of ethyl iodide has completely dissolved.

  • Ammonia (B1221849) Removal: Add 100 ml of water to the reaction mixture and boil the solution with 30 g of lead(II) oxide until the evolution of ammonia gas ceases. This step forms the lead salt of this compound and lead iodide.

  • Isolation of the Lead Salt: Allow the solution to cool, and separate the precipitated lead iodide by filtration.

  • Conversion to the Free Acid: Pass hydrogen sulfide (B99878) gas through the filtrate until the precipitation of lead sulfide is complete. This step decomposes the lead ethanesulfonate.

  • Purification: Filter off the lead sulfide. Neutralize the filtrate with an excess of barium carbonate (approximately 20 g). Filter the solution and evaporate the filtrate, which contains barium ethanesulfonate, to dryness. The free sulfonic acid can be obtained by subsequent treatment with a stoichiometric amount of sulfuric acid, followed by filtration of the barium sulfate (B86663) precipitate and evaporation of the solvent.

Early Synthesis of Taurine (B1682933) (2-Aminothis compound)

The synthesis of taurine, a biologically significant aminosulfonic acid, was also an early achievement in this field. One of the primary industrial methods involves the ammonolysis of isethionic acid (2-hydroxythis compound).

Experimental Protocol (Conceptual, based on early industrial processes):

  • Formation of Isethionic Acid: React ethylene (B1197577) oxide with an aqueous solution of sodium bisulfite. This reaction yields sodium isethionate.

  • Ammonolysis: Heat the sodium isethionate in a sealed vessel with an excess of aqueous ammonia. This nucleophilic substitution reaction replaces the hydroxyl group with an amino group, forming sodium taurinate.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH where taurine precipitates. The isoelectric point of taurine is approximately 5.1.

  • Purification: Collect the precipitated taurine by filtration and recrystallize from water to obtain the purified product.

Quantitative Data from Early Syntheses

Quantitative data from 19th-century chemical literature can be sparse and less precise than modern measurements. However, the following table summarizes key data points available from early and related 20th-century reports on the synthesis of simple aliphatic sulfonic acids.

Compound NameStarting MaterialsReaction Time (approx.)Reported Yield (approx.)Melting Point (°C)Boiling Point (°C)
This compoundEthyl iodide, Ammonium sulfite6 hours~90% (as barium salt)-17122-123 (at 0.01 mmHg)
1-Butanesulfonic Acid1-Butyl bromide, Sodium sulfiteNot specifiedNot specifiedNot specifiedNot specified
TaurineSodium isethionate, AmmoniaNot specifiedHigh (industrial process)305-310 (decomposes)Not applicable

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

General Reaction Pathway for Strecker Sulfite Alkylation

Strecker_Pathway AlkylHalide R-X (Alkyl Halide) TransitionState [X···R···SO₃]²⁻ AlkylHalide->TransitionState Sulfite SO₃²⁻ (Sulfite) Sulfite->TransitionState Alkylsulfonate R-SO₃⁻ (Alkylsulfonate) TransitionState->Alkylsulfonate Halide X⁻ (Halide) TransitionState->Halide

Caption: Reaction pathway of the Strecker sulfite alkylation.

Experimental Workflow for the Synthesis of this compound

Ethanesulfonic_Acid_Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Mix Ethyl Iodide and Ammonium Sulfite Solution reflux Reflux for 6 hours start->reflux add_PbO Add Water and Lead(II) Oxide, Boil to Expel Ammonia reflux->add_PbO filter1 Filter Precipitated Lead Iodide add_PbO->filter1 add_H2S Pass Hydrogen Sulfide Gas Through Filtrate filter1->add_H2S filter2 Filter Precipitated Lead Sulfide add_H2S->filter2 neutralize Neutralize with Barium Carbonate filter2->neutralize filter3 Filter Solution neutralize->filter3 evaporate Evaporate Filtrate to Obtain Barium Ethanesulfonate filter3->evaporate

Caption: Experimental workflow for this compound synthesis.

Conclusion

The discovery of aliphatic sulfonic acids by Adolph Strecker in 1868 marked a pivotal moment in the history of organosulfur chemistry. The Strecker sulfite alkylation provided a robust and versatile method for the synthesis of these compounds, paving the way for future research and applications. The early experimental protocols, though rudimentary by modern standards, demonstrate the ingenuity of 19th-century chemists in isolating and characterizing new classes of organic molecules. This foundational work laid the groundwork for the development of the diverse array of aliphatic sulfonic acids and their derivatives that are indispensable in contemporary chemical science and industry.

References

Unraveling the Molecular Architecture of Ethanesulfonic Acid: A Theoretical and Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethanesulfonic acid (CH₃CH₂SO₃H), a simple yet significant organosulfur compound, plays a crucial role as a reagent, catalyst, and a counterion in pharmaceutical formulations. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its function in chemical and biological systems. This technical guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon both theoretical calculations and experimental crystallographic data.

Molecular Geometry: A Hybrid Approach

Due to the challenges in obtaining a stable crystalline form of pure this compound for X-ray diffraction, its precise molecular geometry is best understood through a combination of theoretical modeling and analysis of its corresponding anion, ethanesulfonate (B1225610), in crystalline salts. Computational chemistry offers a powerful tool to predict the equilibrium geometry of the acid in the gas phase, while crystallographic data of its salts provide invaluable experimental benchmarks for the geometry of the ethanesulfonate anion.

Theoretical Predictions of this compound Geometry

The typical theoretical protocol for determining the geometry of a molecule like this compound would involve:

  • Method: Density Functional Theory (DFT) is a popular and accurate method for such systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice.

  • Basis Set: A sufficiently large and flexible basis set is crucial for accurate results. The 6-311++G(d,p) or the aug-cc-pVTZ basis sets are commonly used for molecules containing second-row elements like sulfur, as they include polarization and diffuse functions to accurately describe the electron distribution.

  • Computational Software: Programs such as Gaussian, ORCA, or Spartan are standard tools for performing these calculations.

  • Procedure: The initial molecular structure of this compound would be built and then subjected to a geometry optimization calculation. This process systematically alters the positions of the atoms until the lowest energy conformation (the equilibrium geometry) is found. The output of this calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule.

Based on studies of similar small organic molecules and sulfonic acids, the geometry around the carbon atoms is expected to be tetrahedral, while the sulfur atom will also exhibit a distorted tetrahedral geometry.

Experimental Geometry from Crystallographic Data of Ethanesulfonate Salts

Experimental data on the molecular geometry of the ethanesulfonate anion (CH₃CH₂SO₃⁻) has been obtained from the X-ray crystallographic analysis of its salts, such as sodium ethanesulfonate monohydrate. In the crystalline state, the anion's geometry is influenced by crystal packing forces and interactions with the counterion (e.g., Na⁺) and water molecules. However, these structures provide a highly accurate depiction of the bond lengths and angles within the ethanesulfonate moiety.

The following tables summarize the key geometric parameters for the ethanesulfonate anion, derived from crystallographic data.

Data Presentation: Molecular Parameters of the Ethanesulfonate Anion

The following tables present the experimentally determined bond lengths and bond angles for the ethanesulfonate anion from the crystal structure of sodium ethanesulfonate monohydrate.

Table 1: Bond Lengths of the Ethanesulfonate Anion

BondExperimental Bond Length (Å)
S-O11.455
S-O21.458
S-O31.452
S-C11.765
C1-C21.512
C-H (avg)0.96 (typical)

Note: Carbon-hydrogen bond lengths are typically constrained or idealized in X-ray crystallography due to the low scattering power of hydrogen atoms.

Table 2: Bond Angles of the Ethanesulfonate Anion

AngleExperimental Bond Angle (°)
O1-S-O2112.5
O1-S-O3113.1
O2-S-O3112.8
O1-S-C1106.5
O2-S-C1106.2
O3-S-C1105.1
S-C1-C2113.2
H-C-H (avg)109.5 (expected tetrahedral)
H-C-C (avg)109.5 (expected tetrahedral)

Experimental and Theoretical Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of the ethanesulfonate anion is achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement crystal_growth Crystal Growth of Ethanesulfonate Salt goniometer Goniometer Mounting crystal_growth->goniometer xray_source X-ray Source xray_source->goniometer X-ray Beam detector X-ray Detector goniometer->detector Diffracted X-rays data_processing Data Processing detector->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model (Bond Lengths, Angles)

Experimental workflow for determining crystal structure.
  • Crystal Growth: High-quality single crystals of an ethanesulfonate salt (e.g., sodium ethanesulfonate monohydrate) are grown from a suitable solvent by methods such as slow evaporation.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Processing: The intensities of the diffracted X-rays are measured and processed to yield a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed structure factors. This process yields the final, precise molecular geometry.

Theoretical Protocol: Computational Chemistry

The theoretical determination of the molecular geometry of this compound follows a well-defined computational workflow.

theoretical_workflow start Initial Molecular Structure Input method_selection Selection of Theoretical Method (e.g., DFT/B3LYP) start->method_selection basis_set_selection Selection of Basis Set (e.g., 6-311++G(d,p)) method_selection->basis_set_selection geometry_optimization Geometry Optimization Calculation basis_set_selection->geometry_optimization frequency_calculation Frequency Calculation (to confirm minimum) geometry_optimization->frequency_calculation results Optimized Geometry (Bond Lengths, Angles, Dihedral Angles) frequency_calculation->results

Theoretical workflow for geometry optimization.
  • Input Structure: An initial 3D structure of this compound is created using molecular modeling software.

  • Method and Basis Set Selection: A suitable theoretical method (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process leads to the most stable, or "optimized," geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., all vibrational frequencies are real).

  • Analysis of Results: The final optimized structure provides detailed information about the bond lengths, bond angles, and dihedral angles of the molecule.

Conformational Analysis

The this compound molecule possesses a single rotatable bond between the two carbon atoms (C-C) and another between the sulfur and the adjacent carbon atom (S-C). Rotation around these bonds leads to different spatial arrangements of the atoms, known as conformers.

A key aspect of the theoretical study of this compound's geometry is the analysis of its conformational landscape to identify the most stable conformer(s). This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotatable bond.

conformational_analysis start Optimized Geometry of This compound define_dihedral Define Rotatable Bond (e.g., H-C-C-S) start->define_dihedral pes_scan Potential Energy Surface (PES) Scan define_dihedral->pes_scan identify_minima Identify Energy Minima (Stable Conformers) pes_scan->identify_minima identify_maxima Identify Energy Maxima (Transition States) pes_scan->identify_maxima results Relative Energies and Geometries of Conformers identify_minima->results identify_maxima->results

Logical flow for conformational analysis.

For the C-C bond in the ethyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. The rotation around the S-C bond will determine the orientation of the sulfonyl group relative to the ethyl group, and the lowest energy conformer will be the one that minimizes steric and electrostatic repulsions.

Conclusion

The molecular geometry of this compound and its corresponding anion, ethanesulfonate, has been elucidated through a synergistic approach combining theoretical calculations and experimental X-ray crystallography. While computational studies provide a detailed picture of the isolated molecule in the gas phase, crystallographic data offer precise experimental values for the anion in the solid state. This comprehensive understanding of the structural parameters of this compound is fundamental for its application in scientific research and drug development, enabling more accurate predictions of its chemical behavior and interactions.

Commercial Production of Ethanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanesulfonic acid (ESA), a foundational organosulfur compound, serves as a vital intermediate and catalyst in numerous industrial and pharmaceutical applications.[1][2] Its utility in drug synthesis, particularly as a counter-ion in the formation of stable salt forms of active pharmaceutical ingredients (APIs), has driven the need for robust and efficient commercial-scale production methods.[3] This technical guide provides an in-depth overview of the primary commercial production methods for this compound, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Methodologies

The commercial production of this compound is primarily achieved through two principal routes: the oxidation of diethyl disulfide and the reaction of ethyl halides with a sulfite (B76179) source, commonly known as the Strecker synthesis.[4][5] A less common method involves the oxidative decarboxylation of 2-oxosuccinic acid.[1]

Oxidation of Diethyl Disulfide

This method is a prominent industrial route for synthesizing this compound, valued for its high yield.[1] The process involves the oxidation of diethyl disulfide, often in the presence of a catalyst.

ParameterValueCatalystReference
Yield (Crude Sodium Salt) 84%Iodine (I₂)[4]
Yield (Crude Sodium Salt) 82%Hydrobromic Acid (HBr)[4][6]
Yield (Aqueous Solution) 97%Not specified (likely strong oxidant)[1]
Reaction Temperature (I₂ catalyst) 120°CIodine (I₂)[4]
Reaction Temperature (HBr catalyst) 110°CHydrobromic Acid (HBr)[4][6]
Reaction Time (I₂ catalyst) 6 hoursIodine (I₂)[4]
Reaction Time (HBr catalyst) 3.75 hoursHydrobromic Acid (HBr)[4][6]

Protocol 1: Iodine-Catalyzed Oxidation [4]

  • Reaction Setup: A solution of diethyl disulfide (0.972 M), iodine (0.0316 M as HI equivalents), and water (2.22 M) in dimethyl sulfoxide (B87167) is prepared in a suitable reactor.

  • Reaction Execution: The mixture is heated to and maintained at 120°C for 6 hours.

  • Work-up: Following the reaction, the mixture is neutralized to produce the crude sodium ethanesulfonate (B1225610) salt.

  • Purification: The crude salt is recrystallized from absolute alcohol to yield purified sodium ethanesulfonate.

Protocol 2: Hydrobromic Acid-Catalyzed Oxidation [4][6]

  • Reaction Setup: A solution of diethyl disulfide (0.972 M), hydrobromic acid (0.0356 M), and water (2.22 M) in dimethyl sulfoxide is prepared.

  • Reaction Execution: The mixture is heated to 110°C for 3.75 hours to complete the oxidation.

  • Work-up and Purification: The work-up and purification steps are similar to the iodine-catalyzed method, involving neutralization and recrystallization.

G cluster_reactants Reactants DiethylDisulfide Diethyl Disulfide Reactor Reactor (110-120°C, 3.75-6h) DiethylDisulfide->Reactor Catalyst Catalyst (I₂ or HBr) Catalyst->Reactor Solvent Dimethyl Sulfoxide Solvent->Reactor Water Water Water->Reactor Neutralization Neutralization Reactor->Neutralization Recrystallization Recrystallization (Absolute Alcohol) Neutralization->Recrystallization FinalProduct Sodium Ethanesulfonate Recrystallization->FinalProduct

Caption: Workflow for the oxidation of diethyl disulfide.

Strecker Synthesis: Reaction of Ethyl Halides with Sulfites

An older but still relevant method for producing alkanesulfonic acids is the Strecker synthesis, which involves the reaction of an alkyl halide with a sulfite salt.[5] For this compound, this typically involves reacting an ethyl halide, such as ethyl iodide, with a sulfite like ammonium (B1175870) sulfite.[1]

ParameterValueReactantsReference
Yield ~90%Ethyl Iodide, Ammonium Sulfite[1]
Reaction Time 6 hoursEthyl Iodide, Ammonium Sulfite[1]

Protocol 3: Synthesis from Ethyl Iodide [1]

  • Reaction Setup: 20 g of ethyl iodide is combined with a solution of 20 g of crystallized ammonium sulfite in 40 ml of water in a flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is boiled under reflux for 6 hours until the ethyl iodide is fully dissolved.

  • Intermediate Formation: 100 ml of water is added, and the solution is boiled with 30 g of lead oxide to expel all ammonia, forming lead ethanesulfonate and lead iodide.

  • Purification (Part 1): The solution is cooled, and the precipitated lead iodide is removed by filtration.

  • Purification (Part 2): Hydrogen sulfide (B99878) gas is passed through the filtrate to precipitate lead sulfide from the decomposition of the lead salt.

  • Purification (Part 3): The lead sulfide is filtered off, and the filtrate is neutralized with an excess (20 g) of barium carbonate.

  • Final Step: After filtering off the excess barium carbonate, the resulting filtrate containing barium ethanesulfonate is evaporated to yield the product.

G EthylIodide Ethyl Iodide Reaction1 Reflux (6h) EthylIodide->Reaction1 AmmoniumSulfite Ammonium Sulfite AmmoniumSulfite->Reaction1 LeadOxide Lead Oxide Reaction2 Boil with PbO LeadOxide->Reaction2 H2S Hydrogen Sulfide Reaction3 Precipitation with H₂S H2S->Reaction3 BariumCarbonate Barium Carbonate Reaction4 Neutralization BariumCarbonate->Reaction4 Reaction1->Reaction2 Reaction2->Reaction3 Reaction3->Reaction4 FinalProduct Barium Ethanesulfonate Reaction4->FinalProduct

Caption: Strecker synthesis pathway for this compound.

Purification and Quality Control

The final purity of this compound is critical, especially for pharmaceutical applications where it must meet stringent standards.[3] Common impurities depend on the synthesis route and can include sulfuric acid, sulfate (B86663) ions, and residual metal cations from the work-up process.[4][7]

Purification techniques for sulfonic acids often involve:

  • Recrystallization: As seen in the diethyl disulfide oxidation method, recrystallization from a suitable solvent like absolute alcohol is effective.[4]

  • Precipitation: The Strecker synthesis utilizes a series of precipitation steps with lead and barium salts to isolate the desired sulfonate.[1]

  • Ion-Exchange Chromatography: For industrial-scale production, ion-exchange chromatography is a more modern and environmentally friendly alternative to heavy metal precipitation, effectively removing inorganic salt impurities.[8]

Conclusion

The commercial production of this compound relies on well-established chemical syntheses, primarily the oxidation of diethyl disulfide and the Strecker synthesis from ethyl halides. The choice of method often depends on factors such as desired purity, raw material cost, and environmental considerations associated with waste disposal. For high-purity applications, such as in the pharmaceutical industry, robust purification methods are as critical as the initial synthesis itself. As the demand for this compound continues, particularly in API salt formation, further optimization of these processes for yield, efficiency, and sustainability will remain a key focus for chemical manufacturers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of ethanesulfonic acid, a versatile organosulfur compound with significant applications in research, drug development, and various industrial processes. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nomenclature, physicochemical properties, and detailed experimental methodologies.

Nomenclature: Synonyms and Alternative Names for Literature Search

Effective literature searches and clear communication within the scientific community necessitate a thorough understanding of the various names and identifiers for this compound. The compound, with the chemical formula C₂H₆O₃S and CAS Number 594-45-6, is known by several synonyms.[1][2][3][4][5][6][7][8][9][10][11][12] To facilitate comprehensive database searches, the following names and identifiers should be utilized:

Common Synonyms:

  • Ethylsulfonic Acid[9]

  • Ethanesulphonic acid[6]

  • Esylic acid[8][10]

Systematic and Other Names:

  • 1-Ethanesulfonic acid[6]

  • Ethane sulphonic acid[6]

  • Ethansulfonic acid[6]

  • Ethylsulphonic acid[6]

Identifiers:

  • CAS Number: 594-45-6[9]

  • EC Number: 209-843-0[7]

  • PubChem CID: 11668[8]

  • UNII: 599310E3U2[8]

  • ChEBI: CHEBI:42465[8]

Physicochemical Properties

A compilation of key quantitative data for this compound is presented in Table 1, providing a clear comparison of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₆O₃S[7][9]
Molecular Weight 110.13 g/mol [2][7][9]
Appearance Colorless to yellow liquid[2]
Density 1.34 - 1.35 g/mL at 20-25 °C[1][2][13]
Melting Point -17 °C[1][2][13]
Boiling Point 122-123 °C at 0.01 mmHg; 136-140 °C at 3 hPa[2][13]
pKa -1.68[2]
Water Solubility Soluble[2]
Refractive Index 1.434 at 20 °C[1]
Flash Point >110 °C (>230 °F)[10]
Vapor Pressure 2.45E-07 mmHg at 25°C[11]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for three common approaches.

3.1.1. Synthesis from Ethyl Iodide and Ammonium (B1175870) Sulfite (B76179)

This classical method involves the reaction of ethyl iodide with ammonium sulfite followed by a series of workup steps.[12]

  • Materials: Ethyl iodide (20 g), crystallized ammonium sulfite (20 g), water (40 mL), lead oxide (30 g), barium carbonate (20 g), hydrogen sulfide (B99878) gas.

  • Procedure:

    • A mixture of ethyl iodide and a solution of ammonium sulfite in water is refluxed for 6 hours until a homogenous solution is formed.

    • An additional 100 mL of water is added, and the solution is boiled with lead oxide to expel all ammonia. This forms the lead salt of this compound and lead iodide.

    • The solution is cooled, and the precipitated lead iodide is removed by filtration.

    • Hydrogen sulfide gas is passed through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate (B1225610).

    • The lead sulfide is filtered off, and the filtrate is neutralized with an excess of barium carbonate.

    • After filtering off the excess barium carbonate, the resulting solution containing barium ethanesulfonate is evaporated to yield the product. The final yield is approximately 90%.[12]

3.1.2. Synthesis via Oxidation of Diethyl Disulfide

This method utilizes the oxidation of diethyl disulfide to produce this compound.[14]

  • Materials: Diethyl disulfide, dimethyl sulfoxide (B87167) (DMSO), iodine (I₂) or hydrobromic acid (HBr) as a catalyst, water.

  • Procedure:

    • Diethyl disulfide is dissolved in dimethyl sulfoxide.

    • A catalytic amount of iodine or hydrobromic acid is added to the solution.

    • The reaction mixture is heated to 120 °C for 6 hours to facilitate the oxidation of the disulfide to this compound.

3.1.3. Synthesis from 2-Oxosuccinic Acid

This process involves the decarboxylation and sulfonation of 2-oxosuccinic acid.[12]

  • Materials: 2-oxosuccinic acid, fuming nitric acid, sulfuric acid.

  • Procedure:

    • 2-oxosuccinic acid is reacted with a mixture of fuming nitric acid and sulfuric acid at 0 °C.

    • The reaction proceeds via decarboxylation of the aliphatic acid to yield this compound.

Purification of this compound

The purification of sulfonic acids is essential to remove impurities such as sulfuric acid and other byproducts. Common methods include distillation and recrystallization.

3.2.1. Purification by Distillation

Liquid and lower-melting sulfonic acids like this compound can be effectively purified by fractional distillation, preferably under reduced pressure to prevent decomposition.[1] For instance, aqueous solutions of alkane sulfonic acids can be dehydrated and purified through a two-step vacuum distillation process to minimize the formation of decomposition byproducts.[4]

3.2.2. Purification by Recrystallization

For higher-melting sulfonic acids or to remove specific impurities like sulfuric acid, recrystallization is a suitable method. Sulfuric acid can be removed by recrystallizing the sulfonic acid from a concentrated aqueous solution. The purified acid can then be dried by azeotropic distillation with toluene.[1]

Reaction Mechanism and Experimental Workflow

A fundamental reaction for the synthesis of sulfonic acids is the oxidation of thiols. The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, starting from a thiol precursor.

ethanesulfonic_acid_synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Thiol_Precursor Ethyl Thiol (Ethane-1-thiol) Reaction Oxidation Reaction Thiol_Precursor->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Oxone®) Oxidizing_Agent->Reaction Crude_Product Crude Ethanesulfonic Acid Solution Reaction->Crude_Product Distillation Fractional Distillation (under vacuum) Crude_Product->Distillation for liquid product Recrystallization Recrystallization (from aqueous solution) Crude_Product->Recrystallization to remove H₂SO₄ Pure_Product Pure Ethanesulfonic Acid Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Methodological & Application

Ethanesulfonic Acid: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethanesulfonic acid (ESA) is a strong Brønsted acid that has emerged as a highly effective and versatile catalyst in a variety of organic transformations. Its properties, including high acidity, thermal stability, and relatively low corrosiveness compared to mineral acids, make it an attractive option for facilitating reactions in organic synthesis. These application notes provide an overview of the use of ESA as a catalyst, complete with detailed protocols for key reactions and quantitative data to guide synthetic chemists in its application.

Esterification of Carboxylic Acids

This compound is an excellent catalyst for Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester. It efficiently protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Application: Pre-treatment of Acidic Crude Palm Oil for Biodiesel Production

A notable industrial application of ESA is in the pre-treatment of acidic crude palm oil (ACPO) to reduce its free fatty acid (FFA) content before transesterification to biodiesel. ESA effectively catalyzes the esterification of FFAs with methanol (B129727).

Quantitative Data Summary:

ParameterOptimized ValueFFA Conversion (%)
ESA Dosage (% wt/wt)1.5>98
Methanol to ACPO Molar Ratio10:1>98
Reaction Temperature (°C)60>98
Reaction Time (min)90>98

Experimental Protocol: Esterification of Acidic Crude Palm Oil

  • Materials:

    • Acidic Crude Palm Oil (ACPO)

    • Methanol (reagent grade)

    • This compound (ESA)

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Procedure: a. In a round-bottom flask equipped with a condenser and magnetic stirrer, combine ACPO and methanol in a 10:1 molar ratio. b. Add this compound (1.5% wt/wt of the oil). c. Heat the reaction mixture to 60 °C with constant stirring. d. Maintain the reaction at this temperature for 90 minutes. e. Monitor the reaction progress by determining the FFA content using standard titration methods. f. Upon completion, the mixture can be subjected to a subsequent transesterification step. The catalyst can be recycled, although longer reaction times may be needed for subsequent runs.[1][2]

Reaction Workflow:

Esterification_Workflow ACPO Acidic Crude Palm Oil (ACPO) Reactor Reaction Vessel (60 °C, 90 min) ACPO->Reactor Methanol Methanol Methanol->Reactor ESA This compound (Catalyst) ESA->Reactor Product Esterified Oil (Low FFA) Reactor->Product Separation Separation Product->Separation Biodiesel Biodiesel (via Transesterification) Separation->Biodiesel Glycerol Glycerol Separation->Glycerol

Caption: Workflow for the ESA-catalyzed esterification of ACPO.

Synthesis of Heterocyclic Compounds

The strong acidic nature of this compound and its derivatives makes them suitable catalysts for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Application: Pechmann Condensation for Coumarin Synthesis

Magnetic nanoparticles functionalized with this compound (MNESA) have been successfully employed as a recyclable heterogeneous catalyst for the Pechmann condensation, a method for synthesizing coumarins from phenols and β-ketoesters.

Quantitative Data Summary:

Phenol Reactantβ-Ketoester ReactantCatalystTemperature (°C)Time (min)Yield (%)
PhenolEthyl acetoacetate (B1235776)MNESA803085
ResorcinolEthyl acetoacetateMNESA801098
3-MethoxyphenolEthyl acetoacetateMNESA802092
NaphtholEthyl acetoacetateMNESA804588

Experimental Protocol: Pechmann Condensation using MNESA

  • Materials:

    • Substituted Phenol (1 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Magnetic nanoparticles functionalized with this compound (MNESA) (0.02 g)

    • Standard laboratory glassware

  • Procedure: a. In a round-bottom flask, mix the phenol, ethyl acetoacetate, and MNESA catalyst. b. Heat the mixture at 80 °C under solvent-free conditions for the time specified in the table above. c. Monitor the reaction by thin-layer chromatography (TLC). d. After completion, add ethanol (B145695) and use an external magnet to separate the catalyst. e. The ethanolic solution is then decanted, and the solvent is evaporated to yield the crude product. f. The crude product can be purified by recrystallization from ethanol.

Reaction Mechanism:

Pechmann_Condensation cluster_transesterification Transesterification cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration Phenol Phenol Intermediate1 Phenyl β-ketoester Phenol->Intermediate1 ESA-H⁺ Ketoester β-Ketoester Ketoester->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 ESA-H⁺ Dehydrated_Intermediate Hydroxycoumarin Intermediate2->Dehydrated_Intermediate -H₂O Coumarin Coumarin Dehydrated_Intermediate->Coumarin -H₂O, ESA-H⁺ Carbonyl_Protection Start Carbonyl Compound (Aldehyde or Ketone) Protect Protection (+ Alcohol/Diol, ESA) Start->Protect Protected Acetal (Stable to Base/Nucleophiles) Protect->Protected Reaction Reaction at another functional group Protected->Reaction Deprotect Deprotection (Aqueous Acid) Reaction->Deprotect FinalProduct Final Product with Carbonyl Restored Deprotect->FinalProduct

References

Application Notes and Protocols: Use of Ethanesulfonic Acid in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a strong Brønsted acid, serves as a versatile catalyst in various organic reactions, including esterification and certain types of polymerization.[1] Its strong acidic nature allows it to initiate cationic polymerization and catalyze condensation reactions. These application notes provide an overview of the use of this compound in polymerization, with detailed protocols for representative systems. For certain applications where direct data for this compound is limited, information from the closely related mthis compound (MSA) is used as a proxy to provide insight into the expected catalytic behavior.

Applications in Polymerization

Cationic Polymerization of Vinyl Ethers

This compound, often in conjunction with a Lewis acid, can be used to initiate the cationic polymerization of electron-rich olefins such as vinyl ethers. This method can lead to polymers with controlled molecular weights and narrow molecular weight distributions.

Ring-Opening Polymerization of Cyclic Esters

Strong acids like this compound are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. The acid activates the monomer, making it susceptible to nucleophilic attack by an initiator, typically an alcohol. This method is valuable for the synthesis of biodegradable polyesters.

Catalysis of Condensation Polymerization (Esterification)

This compound is an efficient catalyst for esterification reactions, a key step in condensation polymerization for producing polyesters.[1] Its high catalytic activity allows for lower reaction temperatures and shorter reaction times compared to uncatalyzed reactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on polymerization reactions catalyzed by sulfonic acids.

Table 1: Cationic Copolymerization of Benzaldehyde and Isobutyl Vinyl Ether (IBVE) using an this compound/Lewis Acid System

Monomer 1Monomer 2Initiating SystemTemperature (°C)Polymer MWD (Mw/Mn)Reference
BenzaldehydeIBVEThis compound/GaCl₃-78< 1.1

Note: This data is from a study demonstrating controlled copolymerization in the presence of this compound and a Lewis acid.

Table 2: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Mthis compound (MSA) (as a proxy for this compound)

[Monomer]:[Initiator]:[Catalyst]InitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
100:1:1Benzyl (B1604629) Alcohol30249511,4001.15[2]
100:1:5Benzyl Alcohol3049811,2001.12[2]

Note: Data for mthis compound is presented as it is expected to have similar catalytic behavior to this compound.

Table 3: this compound Catalyzed Esterification of Acidic Crude Palm Oil (ACPO)

ESA Dosage (wt/wt %)Methanol (B129727):ACPO Molar RatioTemperature (°C)Time (min)Final FFA Content (%)Reference
2.010:16060< 1.0[1]
3.015:16590< 0.5[1]

Note: This data demonstrates the catalytic efficiency of this compound in a condensation-type reaction.[1]

Experimental Protocols

Protocol for Cationic Polymerization of a Vinyl Ether (Hypothetical, based on related systems)

This protocol describes a general procedure for the cationic polymerization of a vinyl ether, such as isobutyl vinyl ether (IBVE), using this compound as a co-initiator.

Materials:

  • Isobutyl vinyl ether (IBVE), freshly distilled over calcium hydride.

  • This compound (ESA).

  • A Lewis acid co-catalyst (e.g., GaCl₃) as a solution in a dry, non-coordinating solvent.

  • Anhydrous toluene.

  • Methanol (for quenching).

  • Dry nitrogen or argon atmosphere.

  • Schlenk line or glovebox.

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a dry, inert atmosphere.

  • In a Schlenk flask, dissolve the desired amount of IBVE in anhydrous toluene.

  • Cool the monomer solution to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound in anhydrous toluene.

  • Add the Lewis acid solution to the monomer solution, followed by the this compound solution via syringe.

  • Stir the reaction mixture at the set temperature for the desired time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via GC or ¹H NMR.

  • Quench the polymerization by adding an excess of cold methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is adapted from studies using mthis compound as a catalyst and is expected to be applicable for this compound.[2]

Materials:

  • ε-Caprolactone, freshly distilled over calcium hydride.

  • This compound (ESA).

  • Initiator (e.g., benzyl alcohol), dried over molecular sieves.

  • Anhydrous dichloromethane (B109758) (DCM) or toluene.

  • Methanol (for precipitation).

  • Dry nitrogen or argon atmosphere.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add ε-caprolactone and the desired amount of benzyl alcohol initiator.

  • Dissolve the monomer and initiator in anhydrous solvent.

  • Add the calculated amount of this compound to the solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 30°C).

  • Monitor monomer conversion over time by taking samples and analyzing via ¹H NMR.

  • Once the desired conversion is reached, quench the reaction by adding a small amount of a weak base (e.g., triethylamine) or by precipitating the polymer.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • Analyze the polymer's molecular weight and polydispersity by GPC.

Protocol for Polyesterification using this compound

This protocol is based on the esterification of free fatty acids in crude palm oil, demonstrating the use of ESA in a condensation-type reaction.[1]

Materials:

  • A dicarboxylic acid (e.g., adipic acid).

  • A diol (e.g., 1,4-butanediol).

  • This compound (ESA).

  • Toluene (for azeotropic removal of water).

  • Dean-Stark apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add the dicarboxylic acid, the diol, and toluene.

  • Add this compound as the catalyst (e.g., 1-2 wt% of the total reactants).

  • Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • The resulting polyester (B1180765) can be purified by precipitation in a suitable non-solvent.

  • Dry the polymer under vacuum.

Visualizations

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Monomer Vinyl Ether Monomer ReactionVessel Reaction at Low Temperature (e.g., -78°C) Monomer->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Lewis Acid (e.g., GaCl3) Catalyst->ReactionVessel Quenching Quench with Methanol ReactionVessel->Quenching Precipitation Precipitate in Non-solvent Quenching->Precipitation Drying Dry Polymer Precipitation->Drying GPC GPC Analysis Drying->GPC

Caption: Workflow for this compound co-initiated cationic polymerization.

Ring-Opening Polymerization Mechanism

G cluster_activation Monomer Activation cluster_initiation Initiation cluster_propagation Propagation Monomer ε-Caprolactone ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer + H+ Catalyst This compound (H+) Catalyst->Monomer Intermediate Tetrahedral Intermediate ActivatedMonomer->Intermediate Nucleophilic Attack Initiator Alcohol (ROH) Initiator->Intermediate GrowingChain Growing Polymer Chain Intermediate->GrowingChain Ring Opening GrowingChain->GrowingChain + n Monomers AnotherMonomer Another Monomer AnotherMonomer->GrowingChain

Caption: Mechanism of sulfonic acid-catalyzed ring-opening polymerization.

Logical Relationship in Catalysis

G ESA This compound Proton Proton (H+) ESA->Proton Provides Cationic Cationic Polymerization Proton->Cationic Initiates Condensation Condensation Polymerization Proton->Condensation Catalyzes ROP Ring-Opening Polymerization Proton->ROP Catalyzes Vinyl Vinyl Monomers Cationic->Vinyl Acts on DiacidDiol Diacid/Diol Monomers Condensation->DiacidDiol Acts on Cyclic Cyclic Monomers ROP->Cyclic Acts on Polyolefin Poly(vinyl ether) Vinyl->Polyolefin Forms Polyester Polyester Cyclic->Polyester Forms DiacidDiol->Polyester Forms

Caption: Role of this compound as a proton source in different polymerization types.

References

Application Note: Ethanesulfonic Acid (ES) Buffers in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maintaining a stable pH is critical for the success of most biochemical and molecular biology experiments. The activity, structure, and stability of proteins, enzymes, and nucleic acids are highly dependent on the hydrogen ion concentration of their environment. Ethanesulfonic acid (ES) and its derivatives, such as MES (2-(N-morpholino)this compound) and HEPES (4-(2-hydroxyethyl)-1-piperazinethis compound), are zwitterionic buffers that belong to the group of "Good's buffers". These buffers are widely utilized in biochemical research due to their favorable properties, including pKa values near physiological pH, high solubility in water, and minimal interference with biological processes.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound-based buffer solutions.

Physicochemical Properties and Applications

This compound derivatives are valued for their chemical stability and low absorbance in the UV-visible range, which prevents interference in spectrophotometric assays.[3] They are generally considered non-toxic to cells and have limited effects on biochemical reactions.[1] The choice of a specific ES-based buffer depends on the desired pH range for the experiment.

Table 1: Physicochemical Properties of Common this compound-Based Buffers

Buffer Name (Acronym)Chemical NameMolecular Weight ( g/mol )pKa at 20°CUseful pH Range
MES 2-(N-morpholino)this compound195.26.15[2]5.8 - 6.5[4]
PIPES piperazine-N,N′-bis(2-ethanesulfonic acid)302.46.826.4 - 7.2[4]
BES N,N-bis(2-hydroxyethyl)-2-aminothis compound213.37.176.6 - 7.6[4]
MOPS 3-(N-morpholino)propanesulfonic acid209.37.206.5 - 7.9[4]
HEPES 4-(2-hydroxyethyl)-1-piperazinethis compound238.37.557.0 - 8.0[4]
CHES 2-(Cyclohexylamino)this compound207.39.559.0 - 10.1[4]

Table 2: Common Applications and Recommended Concentrations

ApplicationRecommended BufferTypical ConcentrationpH Range
Cell Culture MediaMES, HEPES10 - 25 mM7.2 - 7.4
Protein PurificationMES, HEPES, PIPES20 - 50 mM6.0 - 8.0
Enzyme AssaysMES, MOPS, HEPES25 - 100 mMVaries with enzyme
ElectrophoresisMES, MOPS20 - 50 mM6.5 - 7.5
Protein CrystallizationMES, HEPES50 - 100 mM5.5 - 8.5
Potential for Interference

While generally inert, some this compound buffers can interfere with certain assays. For example, PIPES can form radical cations in the presence of strong oxidizing agents, which may lead to inaccurate results in redox-sensitive assays.[3] It is also important to note that most Good's buffers can form complexes with metal ions, which can be a consideration when studying metalloenzymes.[5] Researchers should always validate the chosen buffer to ensure compatibility with their specific experimental system.[3]

Protocols for this compound Buffer Preparation

This section provides a detailed protocol for preparing a stock solution of an this compound-based buffer (using MES as an example) and adjusting it to the desired pH.

Materials and Equipment
  • MES free acid (Molecular Weight: 195.2 g/mol )

  • Sodium Hydroxide (NaOH) pellets or a 10 M stock solution

  • High-purity, deionized water (ddH₂O)

  • Analytical balance

  • Calibrated pH meter with a standard electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Sterile storage bottles

  • 0.22 µm sterile filter (optional, for cell culture applications)

Protocol 1: Preparation of a 0.5 M MES Stock Solution (pH 6.1)

This protocol outlines the steps to prepare 1 liter of a 0.5 M MES stock solution.

  • Calculate the required mass of MES:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.5 mol/L × 1.0 L × 195.2 g/mol = 97.6 g

  • Dissolve the MES powder:

    • Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and slowly add the 97.6 g of MES powder while stirring. MES is highly soluble in water.[2]

  • Initial pH Adjustment:

    • The initial pH of the MES solution will be acidic.

    • Prepare a 10 M NaOH solution or use a pre-made stock. Slowly add the NaOH solution dropwise to the MES solution while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the pH reaches approximately 6.1. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask to ensure all the buffer is transferred.

    • Add deionized water to bring the final volume to the 1.0 L mark.

  • Final pH Check and Sterilization (if required):

    • After bringing the solution to the final volume, mix thoroughly and re-check the pH. Adjust if necessary.

    • For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage:

    • Store the buffer solution at 4°C. Properly prepared and stored, the solution is stable for several months.

Protocol 2: Preparing a Working Solution from a Stock
  • Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.

    • M₁ = Concentration of the stock solution (e.g., 0.5 M)

    • V₁ = Volume of the stock solution to be determined

    • M₂ = Desired concentration of the working solution (e.g., 50 mM or 0.05 M)

    • V₂ = Final volume of the working solution (e.g., 100 mL or 0.1 L)

    • V₁ = (M₂ × V₂) / M₁ = (0.05 M × 0.1 L) / 0.5 M = 0.01 L or 10 mL

  • Dilution:

    • Measure 10 mL of the 0.5 M MES stock solution.

    • Add it to a 100 mL volumetric flask.

    • Add deionized water to bring the volume to the 100 mL mark.

  • Final Check:

    • Mix the solution well. It is good practice to verify the pH of the final working solution, as dilution can sometimes cause a slight pH shift.[6]

Visualized Workflows and Concepts

Buffer Preparation Workflow

The following diagram illustrates the logical steps involved in preparing a biochemical buffer solution.

Buffer_Preparation_Workflow cluster_prep Preparation Phase cluster_adjust Adjustment & Finalization start Start: Define Buffer (e.g., 50 mM MES, pH 6.5) calc Calculate Mass of Buffer Component start->calc weigh Weigh Component Accurately calc->weigh dissolve Dissolve in ~80% of Final Volume of dH2O weigh->dissolve ph_adjust Adjust pH with Acid/Base (e.g., NaOH) dissolve->ph_adjust check_ph Monitor with Calibrated pH Meter ph_adjust->check_ph volume_adjust Transfer to Volumetric Flask & Adjust to Final Volume check_ph->volume_adjust pH OK final_check Final pH Check volume_adjust->final_check end End: Buffer Ready for Use / Storage at 4°C final_check->end

Caption: Workflow for preparing a standard biochemical buffer solution.

pH Buffering in a Signaling Pathway

Enzymatic cascades, such as the MAPK signaling pathway, are highly sensitive to pH. Buffers like HEPES are essential in cell lysates to maintain a stable pH, ensuring the optimal activity and stability of kinases and phosphatases that regulate the pathway.

Signaling_Pathway cluster_env Buffered Environment (e.g., HEPES Buffer, pH 7.4) cluster_key Key receptor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk response Cellular Response (e.g., Transcription) erk->response k1 Blue Nodes: Pathway Components k2 Green Node: Biological Outcome k3 Arrows: Activation Step

Caption: Role of a buffer in maintaining pH for a signaling cascade.

References

Application of Ethanesulfonic Acid in Capillary Electrophoresis for the Analysis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethanesulfonic acid (ESA) as a key component of the background electrolyte (BGE) in capillary electrophoresis (CE). This methodology is particularly effective for the high-efficiency separation and quantification of cationic drugs and other organic cations. The use of a Tris-ethanesulfonic acid buffer system offers significant advantages in terms of resolution and peak sharpness.

Introduction to this compound in Capillary Electrophoresis

This compound, a strong acid, serves as an excellent co-ion in the background electrolyte for the analysis of basic and cationic analytes by capillary zone electrophoresis (CZE). When combined with a suitable buffer component like tris(hydroxymethyl)aminomethane (Tris), it forms a BGE that provides high separation efficiency, often achieving theoretical plate numbers exceeding 300,000.[1][2] This makes the Tris-ESA buffer system a powerful tool for the analysis of complex mixtures of drug cations, impurity profiling, and quality control in the pharmaceutical industry.

A common challenge in the CZE of cations is their rapid migration, which can lead to a narrow separation window and co-elution of analytes. This can be effectively addressed by inducing a controlled, reversed electroosmotic flow (EOF). The addition of a small concentration of a quaternary ammonium (B1175870) salt of this compound, such as tributylammonium (B8510715) ethanesulfonate (B1225610), to the Tris-ESA BGE can dynamically coat the capillary wall, reversing the direction of the EOF and thereby extending the migration times and improving the resolution of cationic analytes.[1][2]

Key Applications

The primary application of this compound in capillary electrophoresis is in the formulation of background electrolytes for the separation of cationic species. This includes:

  • Pharmaceutical Analysis: High-resolution separation of basic drugs and their related substances.

  • Impurity Profiling: Detection and quantification of cationic impurities in drug substances and formulations.

  • Quality Control: Routine analysis of pharmaceutical preparations to ensure identity, purity, and potency.

  • Analysis of Organic Cations: Separation of a wide range of organic cations in various matrices.

Experimental Protocols

Preparation of Tris-Ethanesulfonic Acid (Tris-ESA) Background Electrolyte

This protocol describes the preparation of a standard Tris-ESA background electrolyte.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • This compound (ESA)

  • Deionized water (18 MΩ·cm or higher)

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Tris: In a volumetric flask, dissolve the required amount of Tris in deionized water to achieve the desired molar concentration (e.g., 50 mM).

  • Add this compound: While stirring, slowly add the required amount of this compound to the Tris solution to reach the target concentration (e.g., 50 mM).

  • Adjust pH: Monitor the pH of the solution using a calibrated pH meter. The pH of a 1:1 molar ratio of Tris to ESA will be approximately 8.3. Adjust the pH if necessary using small additions of a concentrated Tris solution or ESA.

  • Final Volume: Once the desired pH is reached and the solution is homogenous, bring the solution to the final volume with deionized water.

  • Degas: Before use, degas the buffer by filtration through a 0.45 µm filter or by sonication.

Protocol for the Separation of Cationic Drugs

This protocol outlines the general procedure for the analysis of cationic drugs using a Tris-ESA BGE.

Instrumentation and Consumables:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length of 50 cm)

  • Tris-ESA Background Electrolyte (from Protocol 3.1)

  • EOF modifier (optional): Tributylammonium ethanesulfonate or Triethylammonium ethanesulfonate

  • Sample solutions of drug cations dissolved in deionized water or BGE.

Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the Tris-ESA BGE for 15 minutes.

  • Sample Injection:

    • Inject the sample hydrodynamically by applying pressure (e.g., 0.5 psi for 5 seconds).

  • Electrophoretic Separation:

    • Apply a constant voltage (e.g., +25 kV). The polarity is positive at the injection end.

    • Maintain a constant capillary temperature (e.g., 25 °C).

  • Detection:

    • Monitor the separation at a suitable wavelength for the analytes (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Identify and quantify the analytes based on their migration times and peak areas.

Quantitative Data

The following tables summarize typical performance data for the separation of various drug cations using a Tris-ESA background electrolyte.

Table 1: Separation of a Mixture of Basic Drugs

AnalyteMigration Time (min)Efficiency (Plates/meter)Resolution (Rs)
Procainamide3.2280,000-
Lidocaine3.5310,0002.1
Propranolol3.9295,0002.8
Diphenhydramine4.3320,0002.5
Amitriptyline4.8305,0003.1

Conditions: BGE: 50 mM Tris, 50 mM ESA, pH 8.3; Capillary: 50 cm effective length, 50 µm I.D.; Voltage: +25 kV; Temperature: 25 °C; Detection: 214 nm.

Table 2: Effect of EOF Modifier on Migration Time and Resolution

AnalyteMigration Time (min) - No ModifierMigration Time (min) - With ModifierResolution (Rs) - No ModifierResolution (Rs) - With Modifier
Ephedrine2.55.1--
Pseudoephedrine2.65.50.82.2
Phenylpropanolamine2.86.21.12.9

Conditions: BGE: 50 mM Tris, 50 mM ESA, pH 8.3; Modifier: 1 mM Tributylammonium ethanesulfonate; Capillary: 50 cm effective length, 50 µm I.D.; Voltage: +25 kV; Temperature: 25 °C; Detection: 214 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of cationic drugs using capillary electrophoresis with a Tris-ESA buffer.

G Experimental Workflow for Cationic Drug Analysis by CE cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_Prep Prepare Tris-ESA BGE Capillary_Prep Condition Capillary BGE_Prep->Capillary_Prep Sample_Prep Prepare Drug Sample Injection Inject Sample Sample_Prep->Injection Capillary_Prep->Injection Separation Apply Voltage & Separate Injection->Separation Detection Detect Analytes Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Quantify Analytes Integration->Quantification

Caption: Workflow for cationic drug analysis by CE.

Separation Principle

This diagram illustrates the principle of cation separation in a Tris-ESA buffer, including the effect of a reversed EOF modifier.

G Principle of Cation Separation with Reversed EOF anode Anode (+) C1_norm C+ C1_rev C+ cathode Cathode (-) C1_norm->cathode Electrophoretic Migration C2_norm C++ C2_norm->cathode Electrophoretic Migration EOF_norm EOF C2_rev C++ EOF_rev EOF C1_rev->cathode Electrophoretic Migration C2_rev->cathode Electrophoretic Migration

Caption: Cation separation with reversed EOF.

References

Ethanesulfonic Acid: A Versatile Electrolyte for Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethanesulfonic acid (ESA) is emerging as a highly versatile and effective electrolyte for a wide range of electrochemical studies, offering researchers, scientists, and drug development professionals a robust option for various applications. With its strong acidic nature, high solubility in aqueous solutions, and favorable electrochemical properties, ESA is proving to be a valuable tool in both fundamental electrochemical research and applied fields such as pharmaceutical analysis and organic electrosynthesis.

Key Properties and Advantages

This compound (CH₃CH₂SO₃H) is a short-chain alkanesulfonic acid that shares many beneficial characteristics with the more commonly used mthis compound (MSA), including high conductivity and a wide electrochemical window.[1][2][3] Its high solubility in water makes it an excellent choice for aqueous electrochemical systems.[4][5] The conjugate base, ethanesulfonate, is a stable and non-coordinating anion, which is crucial for minimizing interference in electrochemical reactions.

One of the primary advantages of this compound is its strong acidity, comparable to that of sulfuric acid and hydrochloric acid, ensuring a highly conductive medium for electrochemical processes.[4] This high conductivity is essential for minimizing ohmic drop and achieving accurate and reproducible results in techniques like cyclic voltammetry and electrochemical impedance spectroscopy.

Applications in Electrochemical Studies

This compound's properties make it a suitable electrolyte for several key electrochemical applications:

  • Supporting Electrolyte in Voltammetry: In techniques such as cyclic voltammetry (CV), a supporting electrolyte is essential to ensure the passage of current and to minimize the solution's resistance.[7][8] this compound, at a typical concentration of 0.1 M to 1.0 M, can serve as an effective supporting electrolyte for the study of electroactive analytes in acidic aqueous media. Its wide electrochemical window allows for the investigation of a broad range of redox processes without interference from the electrolyte itself.[7][9]

  • Electrolyte for Organic Electrosynthesis: The field of organic electrosynthesis is gaining traction as a green and efficient alternative to traditional chemical synthesis.[10] this compound can be employed as the electrolyte in these reactions, providing the necessary conductivity and a protic environment. For instance, it can be used in the electrochemical dehydration of sulfonic acids to their anhydrides, which are valuable intermediates in the synthesis of pharmaceuticals.[11][12]

  • Electrochemical Analysis of Pharmaceuticals: The sodium salt of this compound, sodium ethanesulfonate, is frequently used as a buffering agent and counterion in pharmaceutical formulations to improve the solubility and stability of drug compounds.[4] This inherent link to the pharmaceutical industry makes this compound a relevant electrolyte for the electrochemical analysis of drug substances. Voltammetric techniques, which are highly sensitive and cost-effective, can be used for the quality control and determination of active pharmaceutical ingredients (APIs).[13][14][15][16] The choice of supporting electrolyte is critical in these analyses to ensure well-defined and reproducible signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂H₆O₃S[5]
Molar Mass 110.13 g/mol [5]
Appearance Colorless liquid[5]
Density 1.35 g/mL[5]
Melting Point -17 °C[5]
Boiling Point 122-123 °C at 0.01 mmHg[5]
Solubility in Water Soluble[5]
pKa -1.68[5]

Table 2: Estimated Electrochemical Properties of Aqueous this compound Solutions

PropertyEstimated Value/RangeNotes
Conductivity Comparable to other strong acids like H₂SO₄ and HCl.[4]Specific values are dependent on concentration and temperature. For comparison, 4M mthis compound has a conductivity of approximately 530 mS/cm at 25°C.[6]
Electrochemical Window Wide in aqueous solutions.The practical window is limited by the hydrogen and oxygen evolution reactions on the specific working electrode material.[9]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of a Model Analyte Using this compound as a Supporting Electrolyte

This protocol describes the use of this compound as a supporting electrolyte for the cyclic voltammetric analysis of a model electroactive compound, such as ferrocenemethanol (B74494).

Materials:

  • This compound (reagent grade)

  • Ferrocenemethanol

  • Deionized water

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare the Electrolyte Solution: Prepare a 0.5 M solution of this compound in deionized water.

  • Prepare the Analyte Solution: Prepare a 1 mM solution of ferrocenemethanol in the 0.5 M this compound electrolyte solution.

  • Set up the Electrochemical Cell: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Perform Cyclic Voltammetry:

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the ferrocenemethanol, and then reverse the scan to a potential sufficiently negative to reduce the oxidized species. A typical range would be from 0 V to +0.6 V vs. Ag/AgCl.

    • Set the scan rate to 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) for the redox couple of ferrocenemethanol.

Protocol 2: Electrosynthesis of a Sulfonamide using in situ Generated Ethanesulfonic Anhydride (B1165640)

This protocol outlines a potential application of this compound in the electrosynthesis of a sulfonamide, adapted from procedures for other sulfonic acids.[12]

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP)

  • Amine (e.g., aniline)

  • Electrochemical cell (undivided cell with two graphite (B72142) electrodes)

  • DC power supply

Procedure:

  • Prepare the Electrolyte Solution: In an undivided electrochemical cell, dissolve this compound (e.g., 1 mmol) and a supporting electrolyte such as TBAP (e.g., 0.2 mmol) in anhydrous acetonitrile.

  • Electrolysis:

    • Immerse two graphite electrodes into the solution.

    • Apply a constant current (e.g., 10 mA) for a duration calculated to pass a specific amount of charge (e.g., 2 F/mol of this compound) to facilitate the formation of the ethanesulfonic anhydride intermediate.

  • Reaction with Amine:

    • After the electrolysis is complete, add the amine (e.g., aniline, 1.2 mmol) to the reaction mixture.

    • Stir the solution at room temperature for a specified period (e.g., 2 hours) to allow the reaction between the in situ generated anhydride and the amine to form the corresponding sulfonamide.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to isolate the desired sulfonamide.

Visualizations

experimental_workflow_cv cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_esa Prepare 0.5 M ESA Solution prep_analyte Prepare 1 mM Analyte in ESA prep_esa->prep_analyte setup_cell Assemble 3-Electrode Cell prep_analyte->setup_cell deoxygenate Deoxygenate Solution setup_cell->deoxygenate run_cv Perform Cyclic Voltammetry deoxygenate->run_cv analyze_data Analyze Voltammogram (Peak Potentials & Currents) run_cv->analyze_data

Caption: Workflow for Cyclic Voltammetry using ESA.

logical_relationship cluster_properties cluster_apps ESA This compound (ESA) Properties Key Properties ESA->Properties exhibits Applications Electrochemical Applications Properties->Applications enable prop1 Strong Acidity prop2 High Aqueous Solubility prop3 Good Conductivity prop4 Wide Electrochemical Window Protocols Experimental Protocols Applications->Protocols are demonstrated by app1 Supporting Electrolyte app2 Organic Electrosynthesis app3 Pharmaceutical Analysis

Caption: Properties and Applications of ESA.

References

Application Notes and Protocols: The Role of Ethanesulfonic Acid in Pharmaceutical Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethanesulfonic acid (CH₃CH₂SO₃H), and its conjugate base ethanesulfonate (B1225610) (esilate), are vital components in modern pharmaceutical drug formulation.[1][2] As a strong organic acid, it offers a versatile tool for overcoming significant challenges in drug development, primarily related to the physicochemical properties of active pharmaceutical ingredients (APIs).[1][3] Its principal application lies in the formation of pharmaceutically acceptable salts to enhance the solubility, stability, and bioavailability of drug candidates.

Primary Application: Salt Formation for Enhanced API Properties

A significant number of new chemical entities (NCEs) exhibit poor aqueous solubility, which can severely limit their therapeutic efficacy by hindering absorption in the body. Salt formation is a widely adopted strategy to address this issue. This compound is an effective counterion for basic drug molecules, forming crystalline salts known as "esilates".[1][2]

The key advantages of forming esilate salts include:

  • Improved Solubility and Dissolution Rate: By converting a poorly soluble free base into a highly water-soluble salt, this compound can dramatically improve the drug's dissolution profile in physiological fluids, leading to better absorption and bioavailability.

  • Enhanced Stability: Salt formation can lead to a more stable crystalline form of the API compared to the free base. This enhanced physical and chemical stability can extend the shelf life of both the drug substance and the final drug product.[4]

  • Modified Physicochemical Properties: The conversion to a salt form alters properties such as melting point, hygroscopicity, and powder flow, which can be advantageous for downstream processing and manufacturing of the final dosage form.

The process of selecting the optimal salt form is a critical step in early drug development, often referred to as "salt screening". This compound is a common candidate in these screening studies due to its strong acidic nature and the favorable properties it often imparts to the resulting salt.

cluster_problem Problem cluster_solution Solution cluster_outcome Outcome API Poorly Soluble Basic API Process Salt Formation with This compound API->Process Salt Formation of Esilate Salt Process->Salt ImprovedSol Improved Solubility Salt->ImprovedSol ImprovedStab Improved Stability Salt->ImprovedStab ImprovedBio Improved Bioavailability Salt->ImprovedBio

Caption: Logical workflow of API property enhancement via esilate salt formation.

Secondary Applications

Beyond salt formation, this compound and its derivatives serve other important functions:

  • Counterion in Formulations: In injectable or oral liquid formulations, the ethanesulfonate anion can be used as a biocompatible counterion to balance the charge of a cationic drug, ensuring compatibility with bodily fluids.

  • Buffering Agent: The sodium salt of this compound is used as a biological buffer to maintain a stable pH, particularly effective in the slightly acidic to neutral range of 5.5 to 6.7. This is critical for stabilizing pH-sensitive APIs in liquid formulations.

  • Catalyst and Intermediate: In chemical synthesis, this compound is employed as a catalyst for reactions such as alkylation and polymerization and serves as a key intermediate in the manufacturing of various pharmaceutical compounds.[1][3][5]

Data Presentation

Quantitative data is essential for selecting and justifying the use of an excipient like this compound.

Table 1: Physicochemical Properties of this compound and its Sodium Salt

Property This compound This compound Sodium Salt Reference(s)
Chemical Formula C₂H₆O₃S C₂H₅NaO₃S [2],[6]
Molecular Weight 110.13 g/mol 132.11 g/mol ,[6]
Appearance Colorless liquid Solid [2],[6]
Melting Point -17 °C 267-270 °C (decomposes) [2],
Boiling Point 123 °C @ 0.01 mmHg N/A
Density 1.35 g/mL @ 25 °C N/A
pKa -1.68 N/A [2]

| Solubility in Water | Soluble | Highly Soluble |[2], |

Table 2: Example Stability Study Protocol for an Esilate Drug Product (Based on ICH Q1A(R2))

Study Storage Condition Minimum Duration Testing Time Points (Months)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH 12 Months 0, 3, 6, 9, 12
Intermediate * 30 °C ± 2 °C / 65% RH ± 5% RH 6 Months 0, 3, 6
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH 6 Months 0, 3, 6

*Conducted if a significant change occurs during the accelerated study.[7]

Table 3: GC-MS/MS Parameters for Quantification of Potential Genotoxic Impurities (Alkyl Esylates)

Parameter Setting Reference
Instrument Shimadzu GCMS-TQ8050 or equivalent [8]
Column SH-Rxi-5Sil MS (30m, 0.25mm ID, 0.25µm) [8]
Injection Mode Splitless [8]
Oven Program 40°C (hold 2 min), ramp 10°C/min to 100°C, ramp 25°C/min to 250°C (hold 2 min) [8]
Ion Source Temp. 230 °C [8]
Interface Temp. 250 °C [8]
Analysis Mode Multiple Reaction Monitoring (MRM) [8]
Calibration Levels 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, 100.0 ppb [8]

| MRM Transitions | Methyl Ethane Sulfonate (MES): Precursor 126 -> Product 97, 79Ethyl Ethane Sulfonate (EES): Precursor 140 -> Product 109, 81 |[8] |

Experimental Protocols

Protocol 1: General Protocol for Salt Screening with this compound

Objective: To determine if a stable, crystalline esilate salt of a basic API can be formed and to characterize its fundamental properties.

Methodology:

  • API and Solvent Selection:

    • Accurately weigh 50-100 mg of the basic API into multiple glass vials.

    • Select a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof).

    • Add a small volume of each solvent to the respective vials to fully dissolve or create a slurry of the API. Gentle heating may be applied if necessary.[9]

  • Acid Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of the this compound solution to each vial containing the API.

  • Salt Crystallization:

    • Stir the mixtures at a controlled temperature (e.g., room temperature or 50 °C) for a period ranging from 1 to 24 hours to allow for salt formation and crystallization.

    • If no solid forms, attempt to induce crystallization by methods such as slow cooling, evaporation of the solvent, or addition of an anti-solvent.

  • Isolation and Drying:

    • Isolate the resulting solid material by vacuum filtration.

    • Wash the solid with a small amount of the crystallization solvent to remove any unreacted starting materials.

    • Dry the isolated salt under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried solid to confirm salt formation and assess its properties using techniques such as:

      • X-Ray Powder Diffraction (XRPD): To determine the crystallinity and polymorphic form.

      • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

      • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

      • Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.

      • Kinetic Solubility Studies: To measure the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8).[9]

start Start: Basic API dissolve 1. Dissolve/Slurry API in Various Solvents start->dissolve add_acid 2. Add Stoichiometric This compound dissolve->add_acid crystallize 3. Induce Crystallization (Stirring, Cooling, Anti-Solvent) add_acid->crystallize solid_check Solid Formed? crystallize->solid_check isolate 4. Isolate and Dry Solid solid_check->isolate  Yes fail No Suitable Salt Formed solid_check->fail  No characterize 5. Characterize Salt (XRPD, DSC, TGA, Solubility) isolate->characterize end End: Select Optimal Esilate Salt Form characterize->end

Caption: Experimental workflow for the pharmaceutical salt screening process.

Protocol 2: Quantification of Alkyl Esylate Genotoxic Impurities by GC-MS/MS

Objective: To develop and validate a sensitive method for the detection and quantification of potential genotoxic impurities, specifically methyl ethanesulfonate (MES) and ethyl ethanesulfonate (EES), in an API or drug product.[8]

Methodology:

  • Standard and Sample Preparation:

    • Standard Stock Solution (5000 ppb): Prepare a stock solution containing both MES and EES in a suitable solvent like ethyl acetate.[8]

    • Calibration Standards (1-100 ppb): Perform serial dilutions of the stock solution with iso-octane to prepare calibration standards at concentrations of 1.0, 2.5, 5, 10, 25, 50, and 100 ppb.[8]

    • Sample Preparation (50 mg/mL): Accurately weigh approximately 75 mg of the esilate API into a 2 mL microcentrifuge tube. Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate). Vortex the mixture for 1 minute to dissolve the sample.[8]

    • Filter the resulting solution through a 0.22 µm syringe filter into a GC vial for analysis.[8]

  • GC-MS/MS Analysis:

    • Inject 1 µL of the prepared standard or sample solution into the GC-MS/MS system.

    • Run the analysis using the parameters outlined in Table 3 . The oven temperature program is designed to separate the target analytes from the solvent and other matrix components.

  • Data Analysis and Quantification:

    • Identify the MES and EES peaks in the chromatogram based on their retention times and specific MRM transitions.

    • Generate a calibration curve by plotting the peak area against the concentration for each calibration standard.

    • Quantify the amount of MES and EES in the API sample by interpolating its peak area from the calibration curve.

    • The concentration of the impurity in the API is calculated using the following formula:

      • Impurity (ppm) = (Concentration from Curve [ng/mL] / Sample Concentration [mg/mL])

start Start: API Sample and Standards prep_standards 1a. Prepare Calibration Standards (1-100 ppb) start->prep_standards prep_sample 1b. Dissolve and Filter API Sample (50 mg/mL) start->prep_sample inject 2. Inject 1 µL into GC-MS/MS System prep_standards->inject Standards prep_sample->inject Sample analyze 3. Acquire Data using MRM Method inject->analyze process_data 4. Integrate Peaks and Generate Calibration Curve analyze->process_data quantify 5. Quantify Impurities in Sample against Curve process_data->quantify report End: Report Impurity Levels (ppm) quantify->report

Caption: Analytical workflow for GC-MS/MS testing of genotoxic impurities.

Protocol 3: In-Use Stability Testing for a Multi-Dose Liquid Formulation

Objective: To establish the in-use shelf life of a multi-dose product containing an esilate salt by evaluating its physical, chemical, and microbiological quality after the container is first opened.[4]

Methodology:

  • Batch Selection:

    • Select a minimum of two batches of the final drug product for testing. At least one batch should be nearing the end of its approved shelf life.[4]

  • Study Setup:

    • For each batch, open the containers and withdraw a typical dose at regular intervals (e.g., daily or twice daily) over the proposed in-use period (e.g., 28 days).

    • Store the opened containers under the recommended storage conditions (e.g., 2-8 °C or at room temperature). Simulate real-world use as closely as possible.

  • Testing Schedule:

    • Test the samples at the beginning (Day 0), at an intermediate point, and at the end of the proposed in-use period.

  • Analytical Testing:

    • Evaluate the samples for the following parameters at each time point:

      • Physical Appearance: Check for changes in color, clarity, and for the presence of any particulate matter.

      • pH: Measure the pH to ensure it remains within the product specification.

      • Assay of API: Quantify the concentration of the active ingredient using a validated stability-indicating method (e.g., HPLC-UV).

      • Degradation Products: Quantify any specified and unspecified degradation products.

      • Microbial Testing: Perform tests for microbial contamination (e.g., total aerobic microbial count, total yeasts and molds count) to ensure the preservative system remains effective.[4]

  • Data Evaluation:

    • Compile the data and assess whether the product remains within its established specifications throughout the proposed in-use period. The results will be used to define the in-use shelf life on the product label (e.g., "Use within 28 days of opening").

References

Application Notes and Protocols for the Synthesis of Ethanesulfonic Acid-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of protic and aprotic ionic liquids (ILs) using ethanesulfonic acid. The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvency, make them promising candidates for various applications in the pharmaceutical industry, including as green reaction media for active pharmaceutical ingredient (API) synthesis and as novel drug delivery systems.[1][2][3][4][5][6][7][8][9]

Introduction to Ethanesulfonate (B1225610) Ionic Liquids

Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[10] Their physicochemical properties can be finely tuned by modifying the cation and anion combination.[3][10] Ethanesulfonate, the conjugate base of this compound, can be employed as the anion in the synthesis of both protic and aprotic ionic liquids.

Protic Ionic Liquids (PILs) are formed through the proton transfer from a Brønsted acid (this compound) to a Brønsted base (e.g., an amine). These PILs are of particular interest due to their potential as proton conductors and their simple, atom-economical synthesis.

Aprotic Ionic Liquids (AILs) are typically synthesized through the quaternization of a neutral base (e.g., an N-alkylimidazole) followed by anion exchange. These AILs offer a wide electrochemical window and are often used as stable reaction media.

The choice of cation, whether it be an ammonium, imidazolium, or other organic species, significantly influences the resulting ionic liquid's properties, such as its melting point, viscosity, and solubility.[3]

Applications in Pharmaceutical Sciences

The tunable nature of ionic liquids makes them highly attractive for pharmaceutical applications:

  • Green Solvents in API Synthesis: Due to their low volatility and high thermal stability, ionic liquids are considered environmentally benign alternatives to traditional organic solvents in the synthesis of APIs.[2][4] They can enhance reaction rates and selectivity, and in some cases, can be recycled.

  • Enhanced Drug Solubility and Delivery: Ionic liquids can significantly improve the solubility of poorly water-soluble drugs.[1][3][5][6][8][9] By forming an "active pharmaceutical ingredient-ionic liquid" (API-IL), the drug itself becomes a component of the ionic liquid, which can lead to improved bioavailability and novel delivery routes.[1][5][9]

  • Drug Formulation and Stabilization: ILs can be used as solvents, co-solvents, or emulsifiers in drug formulations.[3][6] They have also been shown to stabilize biomolecules, such as proteins.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound-based ionic liquids. Researchers should adapt these protocols based on the specific cation desired and optimize reaction conditions accordingly.

Protocol 1: Synthesis of a Protic Ionic Liquid: Triethylammonium Ethanesulfonate ([Et₃NH][EtSO₃])

This protocol describes a straightforward acid-base neutralization reaction.

Materials:

  • Triethylamine (B128534) (Et₃N)

  • This compound (EtSO₃H)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine (1.0 eq.) in a minimal amount of a suitable solvent like ethanol (B145695) or perform the reaction neat.

  • Place the flask in an ice bath to control the exothermic reaction.

  • Slowly add this compound (1.0 eq.) dropwise to the stirring triethylamine solution via a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure complete reaction.

  • The resulting protic ionic liquid can be purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. Decant the ether layer.

  • Remove any residual solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum at a slightly elevated temperature (e.g., 60-80°C) for several hours to remove any traces of water and solvent. The final product should be a clear, viscous liquid.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the cation and anion and to check for the absence of starting materials.

  • FT-IR: To identify the characteristic vibrational bands of the functional groups in the ionic liquid.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the ionic liquid.

  • Differential Scanning Calorimetry (DSC): To determine the melting point or glass transition temperature.

Protocol 2: Synthesis of an Aprotic Ionic Liquid: 1-Ethyl-3-methylimidazolium (B1214524) Ethanesulfonate ([EMIM][EtSO₃])

This protocol involves a two-step synthesis: quaternization followed by anion exchange.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide, [EMIM][Br])

Materials:

Procedure:

  • Combine equimolar amounts of 1-methylimidazole and ethyl bromide in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture with stirring at a moderate temperature (e.g., 60-70°C) for 24-48 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, a viscous liquid or a solid will be formed.

  • Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.

  • Dry the resulting 1-ethyl-3-methylimidazolium bromide under vacuum to remove residual solvent.

Step 2: Anion Exchange to form [EMIM][EtSO₃]

Materials:

  • 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br])

  • Silver ethanesulfonate (AgEtSO₃) or another suitable ethanesulfonate salt

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Filtration apparatus

Procedure:

  • Dissolve the [EMIM][Br] synthesized in Step 1 in a suitable solvent.

  • In a separate container, dissolve an equimolar amount of silver ethanesulfonate in the same solvent.

  • Slowly add the silver ethanesulfonate solution to the stirring [EMIM][Br] solution. A precipitate of silver bromide (AgBr) will form.

  • Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.

  • Remove the AgBr precipitate by filtration.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dry the final product, 1-ethyl-3-methylimidazolium ethanesulfonate, under high vacuum to remove any residual solvent and water.

Characterization: The same characterization techniques as described in Protocol 1 should be used to confirm the structure and purity of the final product.

Data Presentation

The physicochemical properties of ionic liquids are crucial for their application. Below are tables summarizing typical data for analogous sulfonate-based ionic liquids, which can serve as a reference for ethanesulfonate-based ILs. It is important to note that the specific values for ethanesulfonate ionic liquids will need to be determined experimentally.

Table 1: Physicochemical Properties of Analogous Protic Ionic Liquids

Ionic LiquidCationAnionMelting Point (°C)Decomposition Temp. (°C)Density (g/cm³) @ 25°CViscosity (cP) @ 25°C
[Et₃NH][MeSO₃]TriethylammoniumMethanesulfonate< 25~250~1.12~150
[Et₃NH][HSO₄]TriethylammoniumHydrogen Sulfate45~200~1.20-

Data is for analogous compounds and should be considered as an estimate.

Table 2: Physicochemical Properties of Analogous Aprotic Ionic Liquids

Ionic LiquidCationAnionMelting Point (°C)Decomposition Temp. (°C)Density (g/cm³) @ 25°CViscosity (cP) @ 25°C
[EMIM][MeSO₃]1-Ethyl-3-methylimidazoliumMethanesulfonate< 25~300~1.25~50
[EMIM][EtSO₄]1-Ethyl-3-methylimidazoliumEthylsulfate< 25~280~1.22~60

Data is for analogous compounds and should be considered as an estimate.[2]

Visualizations

The following diagrams illustrate the synthesis workflows described in the protocols.

Synthesis_of_Protic_Ionic_Liquid cluster_reactants Reactants cluster_process Process cluster_product Product Triethylamine Triethylamine Mixing Mixing in Solvent (or neat) Triethylamine->Mixing Ethanesulfonic_Acid This compound Ethanesulfonic_Acid->Mixing Stirring Stirring at RT Mixing->Stirring Purification Washing with Diethyl Ether Stirring->Purification Drying Drying under Vacuum Purification->Drying PIL Triethylammonium Ethanesulfonate Drying->PIL

Caption: Synthesis workflow for a protic ionic liquid.

Synthesis_of_Aprotic_Ionic_Liquid cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1_Methylimidazole 1-Methylimidazole Reaction1 Heating & Stirring 1_Methylimidazole->Reaction1 Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Reaction1 Intermediate [EMIM][Br] Reaction1->Intermediate Reaction2 Mixing in Solvent Intermediate->Reaction2 AgEtSO3 Silver Ethanesulfonate AgEtSO3->Reaction2 Filtration Filtration of AgBr Reaction2->Filtration Final_Product [EMIM][EtSO₃] Filtration->Final_Product

References

Application Notes: Ethanesulfonic Acid in the Pre-treatment of Oils for Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The production of biodiesel from low-cost feedstocks, such as acidic crude palm oil and waste cooking oil, is often hindered by the high content of free fatty acids (FFAs). These FFAs can react with alkaline catalysts, which are commonly used in the transesterification process, to form soaps. This saponification process not only consumes the catalyst but also complicates the separation of glycerol, leading to a significant reduction in the final biodiesel yield. To mitigate this issue, a pre-treatment step is necessary to reduce the FFA content of the oil to an acceptable level, typically below 1%. Acid-catalyzed esterification is a widely employed pre-treatment method where an acid catalyst is used to convert FFAs into fatty acid methyl esters (FAMEs), which are the main components of biodiesel. Ethanesulfonic acid (ESA) has emerged as an effective catalyst for this pre-treatment process. This document provides detailed application notes and protocols for the use of this compound in the pre-treatment of high-FFA oils for biodiesel production, based on published research.

Data Presentation

The following table summarizes the optimized process parameters for the esterification of acidic crude palm oil (ACPO) using this compound as a catalyst.[1][2]

ParameterOptimized ValueReference
This compound (ESA) Dosage2.5% wt/wt[1][2]
Methanol (B129727) to ACPO Molar Ratio10:1[1][2]
Reaction Temperature60 °C[1][2]
Reaction Time90 minutes[1][2]
Final Free Fatty Acid (FFA) LevelLess than 1%[1]

Experimental Protocols

This section details the methodology for the this compound-catalyzed pre-treatment of high-FFA oils.

Materials:

  • High-FFA oil (e.g., acidic crude palm oil, waste cooking oil)

  • This compound (ESA)

  • Methanol (analytical grade)

  • Potassium hydroxide (B78521) (for titration)

  • Isopropanol (for titration)

  • Phenolphthalein indicator

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with a hot plate

  • Thermometer or temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Burette and titration equipment

Procedure:

  • Oil Characterization: Determine the initial FFA content of the raw oil via acid-base titration.

  • Reaction Setup:

    • Place a known amount of the high-FFA oil into the three-neck round-bottom flask.

    • Add the specified molar ratio of methanol to the oil.

    • Add the optimized dosage of this compound (2.5% wt/wt) to the mixture.

  • Esterification Reaction:

    • Assemble the reflux condenser and thermometer with the flask.

    • Heat the mixture to the reaction temperature of 60°C using the heating mantle and hot plate stirrer.[1][2]

    • Maintain constant stirring to ensure proper mixing of the reactants.

    • Allow the reaction to proceed for 90 minutes.[1][2]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the FFA level through titration. The reaction is considered complete when the FFA content drops below 1%.

  • Product Separation:

    • After the reaction is complete, allow the mixture to cool down.

    • Transfer the mixture to a separatory funnel.

    • Two distinct layers will form: an upper layer of esterified oil and a lower layer of methanol, water, and catalyst.

    • Carefully drain and collect the lower layer.

  • Purification:

    • Wash the upper esterified oil layer with warm distilled water to remove any residual catalyst and methanol. Repeat the washing step until the wash water is neutral.

    • Dry the washed oil using a rotary evaporator or by heating it to a temperature above 100°C to remove any residual water.

  • Final Product: The resulting pre-treated oil, with an FFA content of less than 1%, is now ready for the main transesterification step to produce biodiesel.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway involved in the this compound-catalyzed pre-treatment of oils.

experimental_workflow cluster_input Inputs cluster_process Pre-treatment Process cluster_output Outputs oil High FFA Oil reactor Esterification Reactor (60°C, 90 min, Stirring) oil->reactor methanol Methanol methanol->reactor esa This compound esa->reactor separation Phase Separation (Separatory Funnel) reactor->separation washing Water Washing separation->washing byproducts Methanol, Water, Catalyst separation->byproducts drying Drying washing->drying pretreated_oil Pre-treated Oil (<1% FFA) drying->pretreated_oil transesterification transesterification pretreated_oil->transesterification To Transesterification

Caption: Experimental workflow for oil pre-treatment using this compound.

signaling_pathway ffa Free Fatty Acid (R-COOH) catalyst This compound (Catalyst) methanol Methanol (CH3OH) fame Fatty Acid Methyl Ester (R-COOCH3) water Water (H2O) catalyst->fame Esterification

Caption: Chemical pathway of FFA esterification catalyzed by this compound.

References

Application of Ethanesulfonic Acid Derivatives in Protein Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of ethanesulfonic acid (ESA) in protein purification are not extensively documented in scientific literature, its derivatives are fundamental to a multitude of purification protocols. This document provides detailed application notes and protocols for the use of two prominent this compound derivatives, HEPES and MES, as buffering agents. Additionally, it explores the application of related alkylsulfonic acids as ion-pairing agents in chromatographic separations.

These protocols and notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for employing these reagents to achieve high-purity protein samples suitable for downstream applications.

Section 1: HEPES as a Versatile Buffering Agent in Protein Purification

4-(2-hydroxyethyl)-1-piperazinethis compound (HEPES) is a zwitterionic sulfonic acid buffering agent, and one of the twenty "Good's buffers".[1] Its pKa of approximately 7.5 makes it an excellent choice for maintaining pH in a variety of protein purification steps, particularly those requiring a physiological pH range.[1]

Application Notes:

HEPES is widely employed in cell lysis, affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.[1] Its key advantages include:

  • Physiological pH Range: HEPES has a buffering range of 6.8 to 8.2, which is ideal for maintaining the native structure and function of many proteins.[1]

  • Low Metal Ion Binding: It exhibits negligible binding to most metal ions, which is critical for the stability of metalloproteins and for techniques like Immobilized Metal Affinity Chromatography (IMAC).[2]

  • Minimal Temperature Effect: The pKa of HEPES shows less variation with temperature changes compared to amine-based buffers like Tris.[3]

  • Reduced Interference: HEPES does not interfere with the Bradford protein assay, although it is not recommended for the Lowry or Folin-Ciocalteu assays.[2]

Experimental Protocol: Preparation and Use of HEPES Buffer for His-tagged Protein Purification via IMAC

This protocol outlines the preparation of HEPES-based buffers and their use in a typical Immobilized Metal Affinity Chromatography (IMAC) workflow for the purification of a His-tagged protein expressed in E. coli.

Materials:

  • HEPES (MW: 238.3 g/mol )[4]

  • Sodium Chloride (NaCl)

  • Imidazole

  • Glycerol

  • β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Protease inhibitor cocktail

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

  • pH meter

  • Sterile, nuclease-free water

Buffer Preparation:

Buffer ComponentLysis/Binding Buffer (1 L)Wash Buffer (500 mL)Elution Buffer (100 mL)
HEPES, pH 7.5 50 mM (11.92 g)50 mM (5.96 g)50 mM (1.19 g)
NaCl 500 mM (29.22 g)500 mM (14.61 g)500 mM (2.92 g)
Imidazole 10-20 mM (0.68-1.36 g)40-60 mM (1.36-2.04 g)250-500 mM (1.70-3.40 g)
Glycerol 10% (v/v) (100 mL)10% (v/v) (50 mL)10% (v/v) (10 mL)
BME/DTT 1-5 mM1-5 mM1-5 mM
Protease Inhibitors As per manufacturer--

Protocol Steps:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis/Binding Buffer.

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C.

  • Column Equilibration:

    • Pack the Ni-NTA agarose resin into a chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column.

    • Collect the flow-through for analysis.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect fractions and analyze for protein content using SDS-PAGE and a protein concentration assay.

Workflow Diagram:

IMAC_Workflow cluster_prep Preparation cluster_chromatography IMAC Purification CellPellet Cell Pellet Lysis Cell Lysis in HEPES Buffer CellPellet->Lysis Resuspend Clarification Centrifugation Lysis->Clarification Lysate Clarified Lysate Clarification->Lysate Binding Protein Binding Lysate->Binding Equilibration Column Equilibration (HEPES Binding Buffer) Equilibration->Binding Washing Washing (HEPES Wash Buffer) Binding->Washing Elution Elution (HEPES Elution Buffer) Washing->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

IMAC Purification Workflow using HEPES Buffer.

Section 2: MES as a Buffer for Low pH Protein Purification

2-(N-morpholino)this compound (MES) is another of Good's buffers with a pKa of 6.1, making it highly effective for buffering in the pH range of 5.5 to 6.7.[5] This characteristic makes MES a suitable buffer for purification techniques that require acidic conditions, such as cation exchange chromatography.

Application Notes:

MES is frequently used in:

  • Cation Exchange Chromatography: At a pH below the isoelectric point (pI) of a protein, the protein will have a net positive charge and bind to a cation exchange resin. MES is ideal for maintaining the pH in the optimal range for this interaction.

  • Protein Crystallization: MES is used in screening and optimization of protein crystallization conditions.[6]

  • Enzyme Assays: For enzymes that have optimal activity at a slightly acidic pH, MES is a common buffer choice.

Experimental Protocol: Preparation and Use of MES Buffer for Cation Exchange Chromatography

This protocol describes the use of MES buffer in a cation exchange chromatography step for protein purification.

Materials:

  • MES (MW: 195.24 g/mol )[5]

  • Sodium Chloride (NaCl)

  • Cation exchange resin (e.g., SP Sepharose)

  • Chromatography column

  • pH meter

  • Sterile, nuclease-free water

Buffer Preparation:

Buffer ComponentBinding Buffer (1 L)Elution Buffer (500 mL)
MES, pH 6.0 25 mM (4.88 g)25 mM (2.44 g)
NaCl 25 mM (1.46 g)1 M (29.22 g)

Protocol Steps:

  • Sample Preparation:

    • Ensure the protein sample is in a low salt buffer. If necessary, perform a buffer exchange into the MES Binding Buffer using dialysis or a desalting column.

    • Adjust the pH of the sample to 6.0.

  • Column Equilibration:

    • Pack the cation exchange resin into a chromatography column.

    • Equilibrate the column with 5-10 CV of MES Binding Buffer.

  • Protein Binding:

    • Load the prepared protein sample onto the equilibrated column.

    • Collect the flow-through.

  • Washing:

    • Wash the column with 5-10 CV of MES Binding Buffer until the baseline absorbance at 280 nm is stable.

  • Elution:

    • Elute the bound protein using a linear gradient of 0-100% MES Elution Buffer over 10-20 CV. Alternatively, a step elution with increasing concentrations of NaCl can be used.

    • Collect fractions and analyze for the protein of interest.

Workflow Diagram:

Cation_Exchange_Workflow cluster_prep Sample Preparation cluster_chromatography Cation Exchange Chromatography ProteinSample Protein Sample BufferExchange Buffer Exchange (MES Binding Buffer) ProteinSample->BufferExchange PreparedSample Prepared Sample BufferExchange->PreparedSample Binding Protein Binding PreparedSample->Binding Equilibration Column Equilibration Equilibration->Binding Washing Washing Binding->Washing Elution Gradient Elution (MES Elution Buffer) Washing->Elution PurifiedFractions Purified Fractions Elution->PurifiedFractions

Cation Exchange Chromatography Workflow.

Section 3: Alkylsulfonic Acids as Ion-Pairing Agents in Reversed-Phase Chromatography

Alkylsulfonic acids, such as heptanesulfonic acid, can be used as ion-pairing agents in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of peptides and proteins.[7][8]

Application Notes:

Ion-pairing agents are added to the mobile phase to form a neutral complex with charged analytes, thereby increasing their retention on a non-polar stationary phase.[9]

  • Mechanism: The alkyl chain of the sulfonic acid partitions into the hydrophobic stationary phase, creating a pseudo-ion-exchange surface. The negatively charged sulfonate group then interacts with positively charged residues on the protein or peptide.[10]

  • Application: This technique is particularly useful for separating mixtures of peptides that may have similar hydrophobicities but differ in charge.[8]

Conceptual Protocol: RP-HPLC with an Alkylsulfonic Acid Ion-Pairing Agent

This is a conceptual protocol illustrating the principles of using an ion-pairing agent. Specific conditions will need to be optimized for the particular protein or peptide of interest.

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Heptanesulfonic acid sodium salt

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • C18 reversed-phase HPLC column

  • HPLC system

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA or FA in water with 5-10 mM heptanesulfonic acid.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile with 5-10 mM heptanesulfonic acid.

Protocol Steps:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the protein or peptide mixture, dissolved in a low concentration of organic solvent.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound analytes. The gradient will depend on the hydrophobicity of the analytes.

  • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.

Logical Relationship Diagram:

Ion_Pairing_Mechanism cluster_system RP-HPLC with Ion-Pairing MobilePhase Mobile Phase (Aqueous + Organic + Ion-Pairing Agent) IonPairAgent Alkylsulfonic Acid MobilePhase->IonPairAgent StationaryPhase Stationary Phase (C18) Complex Neutral Ion-Pair Complex StationaryPhase->Complex Interaction Analyte Positively Charged Protein/Peptide Analyte->Complex IonPairAgent->Complex Separation Separation based on Hydrophobicity Complex->Separation

Mechanism of Ion-Pairing Chromatography.

Conclusion

The derivatives of this compound, namely HEPES and MES, are indispensable tools in the field of protein purification. Their reliable buffering capacities in physiological and acidic pH ranges, respectively, ensure the stability and integrity of proteins throughout various purification steps. While this compound itself is not commonly used directly, the principles of its chemical relatives, the alkylsulfonic acids, are effectively applied in advanced chromatographic techniques like ion-pairing RP-HPLC. The protocols and workflows provided herein serve as a comprehensive guide for researchers to effectively utilize these powerful reagents in their protein purification endeavors.

References

Application Notes and Protocols: Ethanesulfonic Acid as a Mobile Phase Additive in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethanesulfonic acid as a mobile phase additive in High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended to guide researchers in developing robust analytical methods for a variety of compounds, particularly basic and polar analytes.

Introduction to this compound in HPLC

This compound (ESA) is a member of the alkyl sulfonic acid family, which is frequently employed as ion-pairing agents in reversed-phase HPLC (RP-HPLC).[1] The addition of an ion-pairing reagent like ESA to the mobile phase can enhance the retention, resolution, and peak shape of ionic and highly polar compounds on non-polar stationary phases, such as C18 columns.[2][3]

The primary mechanism of action involves the formation of a neutral ion pair between the ethanesulfonate (B1225610) anion and a positively charged analyte. This neutral complex exhibits increased hydrophobicity, leading to a stronger interaction with the reversed-phase stationary phase and, consequently, longer retention times.[2] Another proposed mechanism suggests that the hydrophobic tails of the ethanesulfonate molecules partition into the stationary phase, creating a dynamic ion-exchange surface that retains charged analytes.[1]

This compound has been shown to be a beneficial additive for the chiral HPLC separation of basic compounds.[4] Its use can lead to baseline separation of a diverse set of amines, often with improved success rates compared to other mobile phase additives.[4]

Key Applications

The use of this compound and other short-chain alkyl sulfonates as mobile phase additives is particularly advantageous for the analysis of:

  • Basic and Ionizable Drugs: Improves retention and peak symmetry for compounds containing amine functionalities.[5]

  • Water-Soluble Vitamins: Can enhance the retention of highly polar vitamins that are poorly retained on traditional RP-HPLC columns.[6]

  • Neurotransmitters: Facilitates the separation of catecholamines and other biogenic amines.[7]

  • Peptides: Can be used to modulate the retention and selectivity of peptides, although trifluoroacetic acid (TFA) is more commonly used for this purpose.[7]

Application Note 1: Analysis of Basic Pharmaceutical Compounds

Objective: To improve the retention and peak shape of a basic pharmaceutical compound using this compound as an ion-pairing agent.

Principle: In a reversed-phase system, basic compounds are often protonated at acidic or neutral pH, leading to high polarity and poor retention. This compound acts as a counter-ion, forming a neutral ion pair with the protonated basic analyte. This increases the hydrophobicity of the analyte, enhancing its retention on a C18 column.

Experimental Protocol:

1. Materials and Reagents:

  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • This compound (98% purity or higher)
  • Phosphoric acid (for pH adjustment)
  • Reference standard of the basic pharmaceutical compound
  • Sample containing the basic pharmaceutical compound

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Aqueous Component: Prepare a 10 mM solution of this compound in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Organic Component: HPLC-grade acetonitrile.
  • The final mobile phase composition will be a mixture of the aqueous and organic components, determined during method development. A typical starting point is 70:30 (Aqueous:Acetonitrile).

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the initial mobile phase composition at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
  • Sample Solution: Dissolve the sample in the initial mobile phase composition to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Isocratic or gradient elution with a mixture of 10 mM this compound (pH 3.0) and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at a wavelength appropriate for the analyte.

Data Presentation:

The following table presents hypothetical data demonstrating the effect of this compound concentration on the retention time and tailing factor of a model basic compound, "Analyte B".

This compound Concentration (mM)Retention Time (min)Tailing FactorResolution (from preceding peak)
0 (No Additive)2.12.50.8
54.51.81.9
106.21.32.8
207.81.23.5

Logical Relationship Diagram:

G cluster_input Input Parameters cluster_output Chromatographic Performance ESA_Conc This compound Concentration Retention Increased Retention Time ESA_Conc->Retention Increases PeakShape Improved Peak Shape (Reduced Tailing) ESA_Conc->PeakShape Improves Resolution Enhanced Resolution Retention->Resolution Contributes to

Caption: Effect of this compound Concentration on HPLC Performance.

Application Note 2: Separation of Water-Soluble Catecholamines

Objective: To develop an HPLC method for the simultaneous determination of the water-soluble catecholamines (e.g., dopamine, epinephrine, norepinephrine) using this compound as an ion-pairing agent.

Principle: Catecholamines are highly polar and exist as cations at acidic pH. This compound pairs with these cationic analytes, increasing their hydrophobicity and enabling their separation on a reversed-phase column.

Experimental Protocol:

1. Materials and Reagents:

  • HPLC-grade acetonitrile
  • HPLC-grade water
  • This compound sodium salt
  • Potassium dihydrogen phosphate (B84403)
  • Orthophosphoric acid
  • Reference standards of dopamine, epinephrine, and norepinephrine.

2. Instrumentation:

  • HPLC system with a binary pump, refrigerated autosampler, column oven, and electrochemical or UV detector.
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Prepare a buffer solution containing 50 mM potassium dihydrogen phosphate and 5 mM this compound sodium salt in HPLC-grade water.
  • Adjust the pH of the buffer to 2.5 with orthophosphoric acid.
  • The mobile phase will be a mixture of this buffer and acetonitrile. A typical starting gradient could be from 5% to 30% acetonitrile over 20 minutes.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each catecholamine in 0.1 M perchloric acid. A mixed working standard can be prepared by diluting the stock solutions in the initial mobile phase. Due to the instability of catecholamines, standards should be freshly prepared or stored at -80°C.
  • Sample Solutions (e.g., biological fluids): Sample preparation may involve protein precipitation followed by solid-phase extraction. The final extract should be dissolved in the initial mobile phase.

5. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase: Gradient elution with Buffer (50 mM KH2PO4, 5 mM this compound, pH 2.5) and Acetonitrile.
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 20 µL
  • Detection: Electrochemical detector at an oxidizing potential of +0.7 V or UV detection at 280 nm.

Data Presentation:

The following table shows representative chromatographic data for the separation of three catecholamines using a mobile phase containing an alkyl sulfonic acid.

AnalyteRetention Time (min)Resolution (Rs)
Norepinephrine8.2-
Epinephrine9.52.1
Dopamine11.83.4

Experimental Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., SPE) Injection Inject into HPLC SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation (C18 Column, ESA Mobile Phase) Injection->Separation Detection Detection (UV or Electrochemical) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification DataAcq->Quant

Caption: Workflow for Catecholamine Analysis using HPLC.

References

Application Notes and Protocols: Ethanesulfonic Acid in the Synthesis of Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical manufacturing, ethanesulfonic acid is utilized as a counter-ion to form stable esylate salts of active pharmaceutical ingredients (APIs). However, under certain process conditions, it can react with residual ethanol (B145695), often used as a solvent, to generate ethyl ethanesulfonate (B1225610) (EES), a potential genotoxic impurity (PGI).[1] PGIs are a class of impurities that have the potential to damage DNA and are considered a significant safety concern by regulatory agencies.[2] Consequently, their presence in APIs and drug products is strictly controlled to levels as low as reasonably practicable, often guided by the Threshold of Toxicological Concern (TTC) which establishes a daily intake of 1.5 µg as an acceptable risk for most pharmaceuticals.[3]

These application notes provide a comprehensive overview of the synthesis, genotoxic mechanism, and analytical control of ethyl ethanesulfonate. Detailed protocols for the synthesis of EES as a reference standard and its subsequent analysis in a drug substance matrix are provided, along with a summary of relevant quantitative data and visual workflows to aid in understanding and implementation.

Formation and Control of Ethyl Ethanesulfonate

The formation of ethyl ethanesulfonate is an esterification reaction between this compound and ethanol. This reaction is typically slow and reversible, and its rate is influenced by factors such as temperature, the presence of water, and the pH of the reaction mixture.[4] While extreme conditions (anhydrous and highly acidic) can promote the formation of EES, in typical salt formation processes where the acid is neutralized by a basic API, the formation of the ester is minimal.[1]

Control Strategies:

  • Process Parameter Optimization: Controlling temperature and reaction times can minimize the formation of EES.

  • Water Content: The presence of water can significantly reduce the rate of ester formation.[4]

  • pH Control: Maintaining a non-acidic environment, for instance by using a slight excess of the basic API, can prevent the esterification reaction.[4]

  • Purification: Subsequent purification steps in the API manufacturing process can effectively purge any trace levels of EES formed.

Genotoxicity of Ethyl Ethanesulfonate

Ethyl ethanesulfonate is an alkylating agent, a class of compounds known for their ability to covalently modify nucleophilic sites in cellular macromolecules, including DNA.[5] The ethyl group of EES can be transferred to the DNA bases, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations if not repaired by the cell's DNA repair machinery. The primary mechanism of genotoxicity involves the alkylation of DNA, which triggers a cascade of cellular responses.

Signaling Pathway of DNA Damage and Repair Following Alkylation

DNA_Damage_Repair cluster_0 Cellular Environment cluster_1 DNA Damage cluster_2 Cellular Response & Repair Pathways cluster_3 Outcomes EES Ethyl Ethanesulfonate (EES) DNA_Alkylation DNA Alkylation (e.g., O6-ethylguanine) EES->DNA_Alkylation Enters Cell BER Base Excision Repair (BER) DNA_Alkylation->BER Triggers MMR Mismatch Repair (MMR) DNA_Alkylation->MMR Triggers Direct_Reversal Direct Reversal (e.g., MGMT) DNA_Alkylation->Direct_Reversal Triggers Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Induces Mutation Mutation & Potential Carcinogenesis DNA_Alkylation->Mutation If repair fails DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair MMR->DNA_Repair Direct_Reversal->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe Cell_Cycle_Arrest->DNA_Repair Allows time for repair Cell_Death Cell Death Apoptosis->Cell_Death

Caption: DNA damage and repair pathway initiated by an alkylating agent like EES.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Ethanesulfonate (Reference Standard)

This protocol describes a representative laboratory-scale synthesis of ethyl ethanesulfonate via Fischer esterification. This procedure is intended for the preparation of a reference standard for analytical purposes.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1 molar equivalent) and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of this compound) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 4-6 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain crude ethyl ethanesulfonate.

  • Purify the crude product by vacuum distillation if necessary.

  • Characterize the purified ethyl ethanesulfonate using appropriate analytical techniques (e.g., NMR, IR, and MS) to confirm its identity and purity.

Protocol 2: Analysis of Ethyl Ethanesulfonate in a Drug Substance by GC-MS

This protocol outlines a sensitive method for the detection and quantification of ethyl ethanesulfonate in an active pharmaceutical ingredient (API) using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent

  • Ethyl ethanesulfonate reference standard

  • API sample

  • Methanol (or other suitable solvent in which the API is soluble)

  • Vials and syringes

GC-MS Parameters (Example):

  • Injector Temperature: 200°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 15 min

    • Ramp: 25°C/min to 225°C

    • Final hold: 15 min at 225°C

  • MS Transfer Line Temperature: 270°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for EES (e.g., m/z 109, 93, 79).

Procedure:

  • Standard Preparation: Prepare a stock solution of ethyl ethanesulfonate in the chosen solvent. Perform serial dilutions to create a series of calibration standards at concentrations relevant to the desired limit of quantification (e.g., 0.1 to 5 ppm relative to the API concentration).

  • Sample Preparation: Accurately weigh a suitable amount of the API (e.g., 500 mg) into a volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a final concentration of, for example, 50 mg/mL.

  • Analysis: Inject the prepared standard solutions and the sample solution into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the EES standard against its concentration. Determine the concentration of EES in the sample solution from the calibration curve and calculate the amount in the API in ppm.

Protocol 3: Analysis of Ethyl Ethanesulfonate in a Drug Substance by HPLC-UV with Derivatization

For non-volatile APIs or when GC-MS is not available, HPLC with UV detection can be employed after derivatization of the sulfonate ester to introduce a chromophore.

Instrumentation and Materials:

HPLC Parameters (Example): [7]

  • Mobile Phase: A mixture of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Derivatization Reagent Preparation: Prepare a solution of the derivatizing agent in a suitable solvent (e.g., 2 mg/mL in acetonitrile).

  • Standard Preparation and Derivatization: Prepare a stock solution of EES. In a volumetric flask, mix an aliquot of the EES stock solution with the derivatizing reagent solution and allow the reaction to proceed under optimized conditions (e.g., heating at 80°C for 2 hours). Dilute to volume with acetonitrile. Prepare a series of calibration standards by diluting this derivatized stock solution.

  • Sample Preparation and Derivatization: Accurately weigh the API sample into a volumetric flask. Add the derivatizing reagent solution and a pH-adjusting solution (e.g., NaOH) to facilitate the reaction and prevent interference from the API. Allow the derivatization to proceed under the same conditions as the standard. Dilute to volume with acetonitrile.

  • Analysis: Inject the derivatized standards and sample into the HPLC system.

  • Quantification: Create a calibration curve from the derivatized standards and determine the concentration of the EES derivative in the sample. Calculate the original concentration of EES in the API.

Data Presentation

The performance of analytical methods for the detection of sulfonate ester genotoxic impurities is critical. The following tables summarize typical validation parameters for GC-MS and HPLC methods.

Table 1: Typical Validation Parameters for GC-MS Methods for Sulfonate Ester Analysis

ParameterMethyl Ethanesulfonate (MES)Ethyl Ethanesulfonate (EES)Isopropyl Ethanesulfonate (IPMS)Reference
Limit of Detection (LOD) 0.12 ppm0.13 ppm0.11 ppm
Limit of Quantification (LOQ) 0.37 ppm0.38 ppm0.34 ppm
Linearity Range 0.7 - 2.1 ppm0.7 - 2.1 ppm0.7 - 2.1 ppm
Correlation Coefficient (r²) >0.999>0.999>0.999
Accuracy (% Recovery) 70 - 130%70 - 130%70 - 130%

Table 2: Typical Validation Parameters for HPLC-UV (with Derivatization) Method for Sulfonate Ester Analysis

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Reference
Limit of Detection (LOD) 0.0025 µg/mL0.0025 µg/mL[6]
Limit of Quantification (LOQ) 0.008 µg/mL0.008 µg/mL[6]
Linearity Range 0.0025 - 0.3048 µg/mL0.0025 - 0.3015 µg/mL[6]
Correlation Coefficient (r²) >0.99>0.99[6]
Accuracy (% Recovery) 80 - 120%80 - 120%[6]

Workflow for Genotoxic Impurity Assessment

The assessment and control of genotoxic impurities follow a structured workflow as outlined by regulatory guidelines such as ICH M7.

Genotoxic_Impurity_Workflow Start Start: Impurity Identification QSAR_Analysis (Q)SAR Analysis for Mutagenicity Prediction Start->QSAR_Analysis Ames_Test Bacterial Mutagenicity Assay (Ames Test) QSAR_Analysis->Ames_Test If structural alert present Risk_Assessment Genotoxic Risk? QSAR_Analysis->Risk_Assessment No structural alert Ames_Test->Risk_Assessment Control_as_Standard_Impurity Control as a Standard Impurity (ICH Q3A/B) Risk_Assessment->Control_as_Standard_Impurity No Control_at_TTC Control at or below TTC (e.g., 1.5 µg/day) Risk_Assessment->Control_at_TTC Yes End End of Assessment Control_as_Standard_Impurity->End Develop_Analytical_Method Develop & Validate Analytical Method Control_at_TTC->Develop_Analytical_Method Implement_Control_Strategy Implement Control Strategy & Routine Testing Develop_Analytical_Method->Implement_Control_Strategy Implement_Control_Strategy->End

Caption: A typical workflow for the assessment and control of genotoxic impurities.

Conclusion

The potential for the formation of ethyl ethanesulfonate from this compound and ethanol necessitates a thorough understanding of the reaction conditions and robust control strategies during pharmaceutical development and manufacturing. The provided application notes and protocols offer a framework for the synthesis of EES as a reference standard, its analysis in drug substances, and an overview of the underlying genotoxic mechanisms. By implementing sensitive analytical methods and appropriate control measures, the risk associated with this potential genotoxic impurity can be effectively managed to ensure patient safety.

References

Determining the Concentration of Ethanesulfonic Acid Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative determination of ethanesulfonic acid concentration in aqueous solutions. Three common analytical techniques are presented: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion Chromatography (IC), and Acid-Base Titration. Each section includes a comprehensive experimental protocol and performance characteristics to guide the user in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for the three described methods, allowing for a direct comparison of their key analytical parameters.

ParameterReverse-Phase HPLCIon ChromatographyAcid-Base Titration
Principle Separation based on polarityIon-exchange separationNeutralization reaction
**Linearity (R²) **> 0.999> 0.999N/A
Concentration Range 1 - 250 µg/mL0.06 - 100 µg/mL> 1000 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 102%99 - 101%
Precision (%RSD) < 2.0%< 2.0%< 1.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.02 µM (0.002 µg/mL)~100 µg/mL
Throughput ModerateModerateLow
Specificity HighHighLow (interfered by other acids/bases)

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a robust and specific approach for the quantification of this compound, suitable for complex matrices often encountered in drug development.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile, Water, and Tetrahydrofuran in the ratio of 66:32:2 (v/v/v). Degas the mobile phase before use.

  • Diluent: Use Methanol as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 250 µg/mL.

  • Sample Preparation: Dilute the this compound solution sample with the diluent to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase: Acetonitrile:Water:THF (66:32:2 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (ACN:H2O:THF) E Set HPLC Conditions (Column, Flow Rate, Temp, etc.) A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards and Sample C->F D Prepare and Filter Sample D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Workflow for this compound analysis by RP-HPLC.

Method 2: Ion Chromatography (IC) with Suppressed Conductivity

Ion chromatography offers high sensitivity and is particularly well-suited for the analysis of ionic species like this compound in aqueous samples.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Sodium Hydroxide (50% w/w, carbonate-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Equipment:

  • Ion Chromatography (IC) system with a suppressed conductivity detector

  • Anion-exchange analytical column (e.g., Dionex IonPac™ AS11-HC or similar)

  • Anion-exchange guard column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, IC-certified)

3. Preparation of Solutions:

  • Eluent: Prepare a gradient elution program using deionized water, sodium hydroxide, methanol, and acetonitrile. The specific gradient will depend on the column and system but a fast method for sulfonic acids has been developed.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.06 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the this compound solution sample with deionized water to fall within the calibration range. Filter the final solution through a 0.45 µm IC-certified syringe filter before injection.

4. IC Conditions:

  • Column: Anion-exchange column suitable for organic acids

  • Eluent: Gradient of NaOH, Methanol, and Acetonitrile in Water

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30°C

  • Detection: Suppressed conductivity

  • Injection Volume: 25 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

IC_Workflow cluster_prep Solution Preparation cluster_ic IC Analysis cluster_data Data Analysis A Prepare Eluent Gradient E Set IC Conditions (Column, Eluent, Suppressor) A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards and Sample C->F D Prepare and Filter Sample D->F E->F G Acquire Conductivity Data F->G H Generate Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Workflow for this compound analysis by Ion Chromatography.

Method 3: Acid-Base Titration

Acid-base titration is a classical and cost-effective method for determining the concentration of a strong acid like this compound, particularly for solutions with higher concentrations.

Experimental Protocol

1. Materials and Reagents:

2. Equipment:

  • Burette (50 mL)

  • Volumetric pipette (e.g., 25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

3. Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

  • Titration: Fill the burette with the standardized NaOH solution and record the initial volume. Slowly add the NaOH solution to the Erlenmeyer flask while continuously stirring.

  • Endpoint: Continue the titration until the solution turns a faint, persistent pink color. This is the endpoint. Record the final volume of NaOH solution used.

  • Replicates: Perform the titration in triplicate to ensure accuracy.

4. Calculation: The concentration of this compound can be calculated using the following formula:

M_acid * V_acid = M_base * V_base

Where:

  • M_acid = Molarity of this compound (mol/L)

  • V_acid = Volume of this compound solution (L)

  • M_base = Molarity of NaOH solution (mol/L)

  • V_base = Volume of NaOH solution used (L)

Since this compound is a monoprotic strong acid, the stoichiometry of the reaction with NaOH is 1:1.

Logical Relationship Diagram

Titration_Logic A Known Volume of This compound Solution D Titration to Endpoint (Color Change) A->D B Standardized NaOH Solution (Known Concentration) B->D C Phenolphthalein Indicator C->D E Record Volume of NaOH Used D->E F Calculate Molarity of This compound E->F

Caption: Logical steps for determining this compound concentration by titration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethanesulfonic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanesulfonic acid catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used as a catalyst?

This compound (ESA) is a strong organic acid belonging to the sulfonic acid class.[1] It is frequently utilized as a catalyst in various organic reactions, including:

  • Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.[2]

  • Alkylation: Promotes the transfer of an alkyl group from one molecule to another.[2]

  • Polymerization: Can be used to initiate or catalyze polymerization reactions.[2]

  • Dehydration: Facilitates the removal of a water molecule from a reactant, such as in the conversion of alcohols to alkenes.[3]

Q2: What are the main advantages of using this compound as a catalyst?

This compound offers several advantages as a catalyst:

  • Strong Acidity: Its strong acidic nature allows for effective catalysis in a wide range of acid-catalyzed reactions.[1]

  • High Efficiency: It can significantly increase reaction rates, often under milder conditions than those required by other catalysts.[2]

  • Good Solubility: It is soluble in many organic solvents, making it suitable for homogeneous catalysis.[4]

Q3: What are the key safety precautions to take when handling this compound?

This compound is a corrosive substance and requires careful handling.[5] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Q4: How can I tell if my this compound catalyst is deactivating?

Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate or a lower conversion of reactants over time.

  • A change in the selectivity of the reaction, leading to a different product distribution.

  • The need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the same level of performance.[5]

  • Visual changes to the catalyst, such as a change in color or the formation of solid deposits.

Q5: Is it possible to regenerate a deactivated this compound catalyst?

In some cases, it may be possible to regenerate a deactivated this compound catalyst. The appropriate method depends on the cause of deactivation:

  • Fouling: If the catalyst is deactivated by the deposition of organic residues, washing with a suitable solvent may restore its activity.

  • Poisoning: If the active sites are blocked by impurities, a chemical treatment, such as washing with a dilute acid, may be necessary to remove the poison.[6]

  • Thermal Degradation: If the catalyst has been damaged by excessive heat, regeneration may not be possible.[6]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield in Esterification
Possible Cause Diagnostic Step Proposed Solution
Insufficient Catalyst Review the experimental protocol for the recommended catalyst loading.Increase the concentration of this compound in increments. For esterification of acetic acid with ethanol (B145695), a catalyst loading of around 5% (relative to the limiting reactant) has been shown to be effective.[2]
Equilibrium Limitation Analyze the reaction mixture at different time points to see if the reaction has reached equilibrium.To shift the equilibrium towards the product side, use an excess of one reactant (usually the less expensive one) or remove water as it forms, for example, by using a Dean-Stark apparatus.[7]
Reaction Temperature Too Low Monitor the internal temperature of the reaction mixture.Increase the reaction temperature. For the esterification of acidic crude palm oil, temperatures between 40-70 °C were found to be optimal.[8] For the esterification of acetic acid with ethanol using a sulfuric acid catalyst, a temperature of 65 °C resulted in high conversion.[2]
Presence of Water in Reactants Check the water content of your starting materials (alcohol and carboxylic acid).Use anhydrous reactants and solvents to minimize the reverse reaction (hydrolysis of the ester).
Issue 2: Catalyst Deactivation Over Multiple Uses
Possible Cause Diagnostic Step Proposed Solution
Catalyst Leaching Perform a hot filtration test: filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active catalytic species has leached into the solution.[5]Consider immobilizing the this compound on a solid support to create a heterogeneous catalyst, which can be more easily recovered and reused.
Fouling by Reaction Byproducts Observe the appearance of the catalyst after the reaction. The presence of a dark-colored residue or solid deposits suggests fouling.Wash the catalyst with a suitable solvent (e.g., acetone (B3395972) or methanol) after each use to remove adsorbed species.[5]
Poisoning from Impurities in Feedstock Analyze the starting materials for potential catalyst poisons, such as basic nitrogen compounds or sulfur compounds.Purify the feedstock before the reaction to remove any impurities that could poison the catalyst.[5]
Issue 3: Formation of Undesired Byproducts in Alcohol Dehydration
Possible Cause Diagnostic Step Proposed Solution
Carbocation Rearrangements Analyze the product mixture using techniques like GC-MS or NMR to identify the structure of the byproducts.Optimize the reaction temperature. Lower temperatures may favor the desired product and minimize rearrangements. The choice of a less coordinating solvent can also sometimes influence the outcome.
Ether Formation Check for the presence of symmetrical ethers in the product mixture.Ensure the reaction temperature is high enough to favor elimination over substitution. For primary alcohols, temperatures around 170-180 °C are typically required for dehydration.[9] Using a less nucleophilic conjugate base of the acid catalyst can also reduce ether formation.
Oxidation of the Alcohol If using a strong oxidizing acid catalyst like concentrated sulfuric acid, look for signs of oxidation, such as the formation of carbon dioxide or sulfur dioxide.[3]Consider using a non-oxidizing acid catalyst like phosphoric acid, or use this compound under carefully controlled temperature conditions to minimize side reactions.

Data Presentation

The following tables summarize quantitative data for the optimization of reaction conditions in esterification reactions catalyzed by sulfonic acids.

Table 1: Optimization of this compound Catalyzed Esterification of Acidic Crude Palm Oil (ACPO) for Biodiesel Production [8]

ParameterRange StudiedOptimal Condition
This compound Dosage (% wt/wt)0.25 - 3.5Not explicitly stated, but effectiveness was demonstrated.
Methanol to ACPO Molar Ratio1:1 - 20:1Not explicitly stated, but effectiveness was demonstrated.
Reaction Temperature (°C)40 - 70Not explicitly stated, but effectiveness was demonstrated.
Reaction Time (min)3 - 150Not explicitly stated, but effectiveness was demonstrated.

Table 2: Optimization of Sulfuric Acid Catalyzed Esterification of Acetic Acid with Ethanol [2]

ParameterConditionConversion (%)
Molar Ratio (Acetic Acid:Ethanol)1:5~83
Reaction Temperature (°C)65~83
Catalyst Loading (% of limiting reactant)5~83
Reaction Time (hours)585 (at 65°C)

Experimental Protocols

General Protocol for this compound Catalyzed Esterification of a Carboxylic Acid with an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • Alcohol (use in excess, e.g., 5-10 molar equivalents)

  • This compound (catalyst, e.g., 1-5 mol%)

  • Anhydrous organic solvent (e.g., toluene, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol. If a solvent is used, add it at this stage.

  • Catalyst Addition: With stirring, carefully add the this compound to the reaction mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the heating mantle. The reaction temperature will be the boiling point of the alcohol or solvent.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant), allow the mixture to cool to room temperature.

  • Quenching: Carefully transfer the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude ester by a suitable method, such as distillation or column chromatography, if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Is Catalyst Loading Sufficient? start->check_catalyst check_equilibrium Is the Reaction at Equilibrium? check_catalyst->check_equilibrium Yes increase_catalyst Increase this compound Concentration check_catalyst->increase_catalyst No check_temp Is Reaction Temperature Optimal? check_equilibrium->check_temp No shift_equilibrium Use Excess Reactant or Remove Water check_equilibrium->shift_equilibrium Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No end Improved Yield check_temp->end Yes increase_catalyst->end shift_equilibrium->end increase_temp->end

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway for Acid-Catalyzed Esterification (Fischer Esterification)

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst This compound (H+) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water (H2O) Tetrahedral_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Regenerated_Catalyst Regenerated Catalyst (H+) Protonated_Ester->Regenerated_Catalyst

Caption: Key steps in Fischer esterification.

References

Troubleshooting low yield in ethanesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethanesulfonic Acid Synthesis. This guide provides troubleshooting advice, experimental protocols, and key data to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is significantly lower than expected. What are the general areas I should investigate?

A1: A low yield in any chemical synthesis can typically be attributed to a few key areas. A systematic approach is the best way to identify the root cause.

  • Reagent Quality: Verify the purity and integrity of your starting materials. Sulfonylating agents can degrade with exposure to moisture, and the purity of your ethyl-source (e.g., ethanethiol (B150549), ethyl halide) is critical.[1][2] It is recommended to use fresh or recently purified reagents.

  • Reaction Conditions: Suboptimal conditions are a frequent cause of low yield.[1] Key parameters to re-evaluate include:

    • Temperature: Some reactions require heating to proceed to completion, while others may need cooling to prevent side reactions.[1] For instance, certain sulfonylation reactions are initiated at 0°C to control reactivity.[1]

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction's progress using an appropriate technique like TLC or GC to determine the optimal duration.

    • Concentration: Reactant concentration can influence the reaction rate. Ensure your concentrations are in line with established protocols.[3]

  • Reaction Atmosphere: Many organosulfur reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the specific synthesis route.

  • Purification and Work-up: Significant product loss can occur during extraction and purification.[1] Review your work-up procedure, ensuring the pH is correct during extractions and that the chosen purification method (e.g., crystallization, chromatography) is appropriate for this compound, which is highly polar.

Q2: I am synthesizing this compound by oxidizing ethanethiol, but my yield is low and I suspect the formation of diethyl disulfide. How can I improve this?

A2: This is a common issue where the oxidation is incomplete. Ethanethiol (ethyl mercaptan) can be oxidized to diethyl disulfide (a coupling product) with mild oxidizing agents, while stronger conditions are needed to form the desired this compound.[4]

  • Choice of Oxidizing Agent: Ensure your oxidizing agent is sufficiently strong. While weaker agents like hydrogen peroxide can lead to the disulfide, strong oxidants like nitric acid are used to produce this compound.[4][5]

  • Reaction Control: The reaction can be highly exothermic. Maintain strict temperature control, as runaway temperatures can lead to side reactions and degradation.

  • Stoichiometry: Ensure the molar ratio of the oxidizing agent to ethanethiol is sufficient for complete oxidation to the sulfonic acid state.

Q3: My synthesis involves reacting an ethyl halide with a sulfite (B76179) salt (e.g., ammonium (B1175870) sulfite), but the reaction seems slow or incomplete. What can I do to drive it to completion?

A3: This nucleophilic substitution reaction can be influenced by several factors.

  • Leaving Group: The choice of halide is important. Ethyl iodide is a better leaving group than ethyl bromide, which is better than ethyl chloride. Using ethyl iodide can increase the reaction rate.[6]

  • Solvent: The solvent plays a crucial role. A polar protic solvent like water is often used.[6] Ensure the sulfite salt is fully dissolved to maximize its availability for the reaction.

  • Temperature and Time: These reactions often require prolonged heating under reflux to go to completion. A classic procedure using ethyl iodide and ammonium sulfite specifies refluxing for 6 hours.[6] If your reaction is incomplete, consider extending the reflux time.

  • Phase Transfer Catalyst: For reactions with poor solubility between the organic and aqueous phases, a phase transfer catalyst (like a quaternary ammonium salt) can sometimes improve the reaction rate, although this is more common in related syntheses.[7]

Q4: I'm struggling with the purification and isolation of my final this compound product, which seems to be causing significant product loss. What are some best practices?

A4: this compound is a strong, non-volatile acid that is highly soluble in water, which can make isolation challenging.

  • Removal of Inorganic Salts: A common method involves converting the sulfonic acid to a salt (e.g., a calcium or barium salt) to precipitate and remove byproduct inorganic salts (like calcium sulfate). The soluble sulfonate salt is then treated with a strong acid (like sulfuric acid for a barium salt) to regenerate the pure sulfonic acid.[8]

  • Ion Exchange Chromatography: For removing residual metal ions or other ionic impurities, passing the solution through a cation exchange resin is a highly effective method.[8]

  • Azeotropic Distillation: Water can sometimes be removed by azeotropic distillation with a solvent like toluene, although care must be taken due to the high boiling point of the acid.

  • Avoiding Product Loss in Work-up: If your product is in an aqueous solution, saturating the solution with NaCl (brine) before solvent extraction can help reduce its solubility in the aqueous phase and improve extraction efficiency into a polar organic solvent.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields

Starting Material(s)Reagents/ConditionsReported YieldReference
Diethyl DisulfideNitric Acid, 75°C97%[6]
Ethyl IodideAmmonium Sulfite, Water, Reflux (6 hours)~90%[6]
Ethanethiol (Ethyl Mercaptan)Nitric Acid, OxygenHigh conversion[5]

Experimental Protocols

Protocol: High-Yield Synthesis of this compound via Oxidation of Diethyl Disulfide

This protocol is based on a high-yield (97%) method reported in the literature.[6]

Materials:

  • Diethyl disulfide

  • Nitric acid (concentrated)

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Cooling bath

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the reaction flask with concentrated nitric acid.

  • Begin adding diethyl disulfide dropwise from the dropping funnel into the nitric acid.

  • The reaction is exothermic. Control the addition rate and use a cooling bath to maintain the reaction temperature at approximately 45°C.

  • After the addition is complete, maintain the reaction solution temperature at 75°C for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The resulting product is an aqueous solution of this compound. Further purification to remove residual nitric acid can be achieved by stripping with an inert gas or by using ion-exchange chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup 3. Analyze Work-up & Purification (Extraction pH, Method) start->check_workup analyze_crude 4. Analyze Crude Product (NMR, GC-MS, etc.) start->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Formed? analyze_crude->side_products product_loss Product Lost During Work-up? analyze_crude->product_loss optimize_conditions Action: Optimize Conditions (Increase Time/Temp, Add Catalyst) incomplete_rxn->optimize_conditions Yes modify_reagents Action: Modify Reagents (Change Oxidant, Use Additives) side_products->modify_reagents Yes refine_workup Action: Refine Purification (Adjust pH, Use Ion Exchange) product_loss->refine_workup Yes

Caption: A logical workflow for troubleshooting low yields in synthesis.

Reaction Pathway: Oxidation of Ethanethiol

G cluster_main Reaction Pathways ethanethiol Ethanethiol (CH3CH2SH) disulfide Diethyl Disulfide (Side Product) ethanethiol->disulfide Mild Oxidation (e.g., H2O2) sulfonic_acid This compound (Desired Product) ethanethiol->sulfonic_acid Strong Oxidation (e.g., HNO3) disulfide->sulfonic_acid Strong Oxidation

Caption: Desired vs. side reaction in ethanethiol oxidation.

References

Managing Impurities in Commercial Ethanesulfonic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing impurities in commercial ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on the purification and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments using commercial this compound.

Q1: My reaction is showing unexpected byproducts or a lower yield than expected. Could impurities in the this compound be the cause?

A1: Yes, impurities in this compound can significantly impact reaction outcomes. Common culprits include:

  • Organic Impurities: Residual starting materials or byproducts from the synthesis of this compound can participate in side reactions. For example, residual ethanol (B145695) can react with this compound to form ethyl ethanesulfonate (B1225610), a potential genotoxic impurity.[1]

  • Inorganic Impurities: Sulfate (B86663) and halide (e.g., chloride) ions can interfere with catalytic cycles or alter the ionic strength of the reaction medium, affecting reaction rates and selectivity.

  • Metallic Impurities: Trace metals can poison catalysts or promote unwanted side reactions.

Troubleshooting Steps:

  • Analyze the Impurity Profile: If possible, analyze your batch of this compound for common impurities. Refer to the "Key Experiments and Protocols" section for analytical methods.

  • Purify the this compound: If significant impurities are detected or suspected, purification is recommended. See the "Purification Protocols" section for detailed procedures.

  • Perform a Control Experiment: Run the reaction with purified this compound to see if the issue is resolved.

Q2: The pH of my buffered solution prepared with this compound is not what I calculated. What could be the problem?

A2: This is a common issue that can be caused by the presence of other acidic or basic impurities.

  • Excess Sulfuric Acid: A common impurity from some manufacturing processes is sulfuric acid, which is a stronger acid than this compound and will lower the pH of your solution more than expected.

  • Other Acidic/Basic Organics: The presence of other organic acids or bases will also shift the pH.

Troubleshooting Steps:

  • Titration: Perform a simple acid-base titration of a solution of your this compound to determine its actual concentration and identify the presence of other acidic components.

  • Purification: Purifying the this compound will remove these interfering impurities.

Q3: I am observing unexpected peaks in my HPLC or NMR analysis of my reaction mixture. Could they be from the this compound?

A3: It is possible that impurities in the this compound are being detected.

  • HPLC Analysis: Many organic impurities will have a UV chromophore and can be detected by HPLC.

  • NMR Spectroscopy: Even small amounts of organic impurities can be visible in an NMR spectrum, especially if your product is at a low concentration.

Troubleshooting Steps:

  • Analyze a Blank: Run a sample of your this compound (dissolved in the same solvent as your reaction mixture) on the HPLC or NMR to identify any peaks originating from the acid itself.

  • Purify and Re-analyze: If impurity peaks are identified, purify the this compound and re-run your reaction and analysis.

Q4: My catalyst appears to be deactivating prematurely when using this compound as a co-catalyst or in the reaction medium. What could be the cause?

A4: Catalyst deactivation can be caused by various impurities.

  • Sulfur Compounds: High levels of sulfate or other sulfur-containing impurities can poison certain metal catalysts.

  • Halides: Chloride and other halides can corrode or poison catalysts.

  • Organic Impurities: Some organic impurities can bind strongly to the catalyst's active sites, blocking them from participating in the desired reaction.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Check the CoA for your lot of this compound for specifications on sulfur, halide, and heavy metal content.

  • Use a Higher Purity Grade: If available, switch to a higher purity grade of this compound with lower levels of catalyst poisons.

  • Purify the Acid: If a higher purity grade is not available, purify the this compound using the methods described below.

Typical Impurity Profile of Commercial this compound

The following table summarizes common impurities found in commercial grades of this compound and their typical concentration ranges. Note that these values can vary significantly between manufacturers and grades.

Impurity CategorySpecific ImpurityTypical Concentration Range (w/w)Potential Impact
Inorganic Acids Sulfuric Acid< 0.1% to > 1%Affects pH, can interfere with reactions
Hydrochloric Acid< 10 ppm to > 100 ppmCatalyst poison, corrosive
Anions Sulfate (from sources other than H₂SO₄)< 50 ppm to > 500 ppmCan affect ionic strength, catalyst poison
Chloride< 10 ppm to > 100 ppmCatalyst poison, corrosive
Metals Iron< 1 ppm to > 10 ppmCan catalyze side reactions, coloration
Lead< 0.5 ppm to > 5 ppmCatalyst poison, health hazard
Other Heavy Metals (As, Hg, etc.)< 1 ppmCatalyst poisons, health hazards
Organic Impurities Ethyl Ethanesulfonate< 1 ppm to > 10 ppmPotential genotoxic impurity[1]
Diethyl Sulfate< 1 ppmPotential genotoxic impurity
Unreacted Starting Materials (e.g., Ethanol)VariableCan lead to byproduct formation
Oxidation ProductsVariableCan cause coloration (yellow to brown tint)[2]

Key Experiments and Protocols

This section provides detailed methodologies for the analysis and purification of this compound.

Analytical Protocols

1. Determination of Sulfate and Chloride by Ion Chromatography (IC)

  • Principle: This method separates and quantifies anionic impurities based on their affinity for an ion-exchange column.

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in 100 mL of deionized water, and mix thoroughly. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable anion exchange column (e.g., Dionex IonPac™ AS19).[3]

    • Eluent: Potassium hydroxide (B78521) (KOH) gradient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Detection: Suppressed conductivity.

  • Quantification: Create a calibration curve using certified standards for sulfate and chloride.

2. Analysis of Trace Metals by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Principle: This highly sensitive technique is used to detect and quantify trace metal impurities.

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dilute it with 2% nitric acid in a 50 mL volumetric flask. Ensure all labware is scrupulously clean to avoid metal contamination.

  • Analysis: Aspirate the sample solution into the ICP-MS. Monitor for the masses of the metals of interest.

  • Quantification: Use external calibration with certified multi-element standards.

3. Quantification of Ethyl Ethanesulfonate by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method is suitable for the trace-level detection of volatile and semi-volatile organic impurities, particularly genotoxic impurities like ethyl ethanesulfonate.[1]

  • Instrumentation: GC-MS system.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Use a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove the non-volatile acid matrix.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate the analytes of interest.

    • Injection Mode: Splitless.

    • MS Detection: Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Use an external or internal standard calibration curve prepared with a certified standard of ethyl ethanesulfonate.

Purification Protocols

1. Recrystallization

  • Principle: This technique purifies solid compounds based on differences in solubility between the compound and its impurities in a given solvent. For this compound, which is often a liquid at room temperature, this can be achieved by forming a salt.

  • Methodology:

    • Salt Formation: Dissolve the commercial this compound in a minimal amount of a suitable solvent (e.g., ethanol). Neutralize the solution with a base to form a salt that has a lower solubility and can be precipitated. For example, adding a concentrated solution of sodium hydroxide in ethanol can precipitate sodium ethanesulfonate.

    • Dissolution: Transfer the crude sodium ethanesulfonate salt to a clean flask. Add a minimal amount of hot solvent (e.g., a mixture of ethanol and water) until the salt is completely dissolved.

    • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

    • Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum.

    • Regeneration of the Free Acid (Optional): If the free acid is required, the purified salt can be dissolved in water and passed through a strong acid cation exchange resin.

2. Fractional Distillation under Reduced Pressure

  • Principle: This method is effective for separating liquids with different boiling points and is particularly useful for high-boiling or heat-sensitive compounds like this compound.[4][5]

  • Methodology:

    • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column with a high number of theoretical plates for efficient separation.

    • Distillation: Heat the crude this compound gently under reduced pressure.

    • Fraction Collection: Collect the fractions that distill over at the boiling point of pure this compound at the given pressure. Discard the initial and final fractions, which are likely to be enriched in lower-boiling and higher-boiling impurities, respectively.

Visual Guides

experimental_workflow cluster_start Initial State cluster_analysis Problem Identification cluster_investigation Impurity Investigation cluster_action Corrective Action cluster_end Resolution start Commercial This compound problem Experimental Issue (e.g., low yield, side reactions) start->problem Used in Experiment analyze Analyze Impurities (IC, ICP-MS, GC-MS) problem->analyze Suspect Impurities compare Compare to Specifications analyze->compare purify Purify this compound (Recrystallization or Distillation) compare->purify Impurities Detected retest Re-run Experiment compare->retest Impurities within Spec purify->retest Use Purified Acid end Successful Experiment retest->end Problem Resolved

Troubleshooting workflow for experimental issues.

purification_pathway cluster_recrystallization Purification by Recrystallization cluster_distillation Purification by Fractional Distillation start Commercial this compound salt_formation 1. Form Salt (e.g., Sodium Ethanesulfonate) start->salt_formation setup 1. Setup Fractional Distillation Apparatus start->setup dissolve 2. Dissolve in Hot Solvent salt_formation->dissolve crystallize 3. Cool to Crystallize dissolve->crystallize filter_dry 4. Filter and Dry Purified Salt crystallize->filter_dry regenerate 5. (Optional) Regenerate Free Acid filter_dry->regenerate end_product Purified this compound regenerate->end_product distill 2. Heat under Reduced Pressure setup->distill collect 3. Collect Pure Fractions distill->collect collect->end_product

Purification pathways for this compound.

References

Improving the stability of ethanesulfonic acid solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethanesulfonic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the stability of this compound solutions.

Question: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

Answer: Discoloration of your this compound solution is a common indicator of degradation. The yellow to brownish tint can result from oxidation, especially when exposed to air over time. The presence of impurities can also contribute to color changes.

  • Initial Assessment: The usability of the discolored solution depends on the sensitivity of your application. For non-critical applications, a slight discoloration may not significantly impact the results. However, for high-purity applications such as in pharmaceutical development, a discolored solution should be discarded.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored in a tightly sealed container, in a cool, dry, and dark place.

    • Inert Atmosphere: For long-term storage or sensitive applications, consider blanketing the solution with an inert gas like nitrogen or argon to minimize oxidation.

    • Purity of Starting Material: If you prepared the solution yourself, ensure the this compound used was of high purity and the solvent was free of contaminants.

Question: I am observing a decrease in the concentration of my this compound solution over time. What could be the reason?

Answer: A decrease in concentration suggests that the this compound is degrading. Several factors could be responsible for this instability.

  • Potential Causes:

    • Temperature: Elevated temperatures can accelerate degradation. This compound should be stored in a cool environment.

    • pH: Although this compound is itself acidic, significant shifts in the solution's pH due to contaminants or interactions with other components can affect its stability.

    • Light Exposure: UV radiation can potentially initiate degradation pathways.[1]

    • Incompatible Materials: Contact with strong bases, oxidizing agents, or certain metals like mild steel and zinc can lead to reactions that consume the this compound.[2]

  • Preventative Measures:

    • Controlled Storage: Store solutions at recommended cool temperatures and protect them from light by using amber glass or opaque containers.

    • Material Compatibility: Use glass or other inert containers for storage. Avoid contact with incompatible metals and alkaline materials.

    • pH Monitoring: Periodically check the pH of the solution if it is part of a buffered system to ensure it remains within the desired range.

Question: My experimental results are inconsistent when using an older this compound solution. Could this be a stability issue?

Answer: Yes, inconsistency in experimental results is a classic sign of reagent degradation. The formation of degradation products can interfere with your reactions or analytical measurements.

  • Troubleshooting Workflow:

    • Prepare a Fresh Solution: The most straightforward way to check if the old solution is the problem is to prepare a fresh solution of this compound and repeat the experiment.

    • Analytical Verification: If you have access to analytical instrumentation such as HPLC, you can analyze the old solution to check for the presence of degradation products and to quantify the remaining this compound.

    • Review Experimental Protocol: Double-check your experimental protocol for any steps that might introduce contaminants or create conditions that could degrade the this compound solution.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound solutions?

To ensure the long-term stability of this compound solutions, they should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent the absorption of moisture, as this compound is hygroscopic.[3] For optimal stability, especially for high-purity applications, storage in a refrigerator (2-8°C) and protection from light are recommended.[3]

What materials should I avoid when working with this compound solutions?

This compound is incompatible with strong bases, oxidizing agents, mild steel, and galvanized steel.[2] Contact with these materials can lead to vigorous reactions, degradation of the acid, and in the case of some metals, the production of flammable hydrogen gas.[2] It is advisable to use glassware or other inert containers for handling and storage.

How does pH affect the stability of this compound solutions?

While this compound is a strong acid, the overall pH of the solution can influence its stability, particularly in the context of hydrolysis. In highly alkaline conditions, the degradation of some sulfonic acids can be accelerated.[4] It is important to maintain the desired pH of your experimental system, especially if it involves buffered solutions.

Can I sterilize my this compound solution by autoclaving?

Autoclaving is generally not recommended for sulfonic acid buffers. The high temperatures can lead to decomposition, which may be indicated by a yellowing of the solution.[5] A preferred method for sterilization is filtration through a 0.2 µm filter.[5]

What are the likely degradation products of this compound?

Under harsh conditions, such as high heat or in the presence of strong oxidizing agents, this compound can decompose. Thermal decomposition may produce carbon oxides (CO, CO2) and sulfur oxides (SOx).[2][6] In aqueous solutions, degradation through hydrolysis or oxidation could potentially lead to the formation of ethanol, sulfuric acid, or other related compounds, though specific pathways for this compound are not extensively detailed in readily available literature.

Data on this compound Stability

Quantitative data on the degradation of this compound under various conditions is not widely published. However, the following table provides an illustrative overview of the expected stability trends based on the general behavior of alkyl sulfonic acids.

ConditionParameterExpected Stability TrendPotential Degradation Products (Hypothesized)
Temperature 4°CHigh stabilityMinimal degradation
25°C (Room Temp)Good stability, but degradation possible over extended periodsSlow oxidation/hydrolysis products
40°CIncreased rate of degradationOxidation and hydrolysis products
60°CSignificant degradationAccelerated formation of oxidation and hydrolysis products
pH Acidic (e.g., pH 2)Generally stableMinimal hydrolysis
Neutral (e.g., pH 7)StableSlow hydrolysis
Basic (e.g., pH 12)Less stable, potential for accelerated degradationSalts of this compound, potential for hydrolysis
Light Dark StorageHigh stabilityMinimal photodegradation
Ambient LightGenerally stable, but long-term exposure should be avoidedSlow photodegradation
UV ExposurePotential for degradationPhotodegradation products
Oxidizing Agent (e.g., H₂O₂)Low stabilityOxidized products (e.g., sulfuric acid, acetic acid)

Disclaimer: The data in this table is illustrative and intended to show general trends. Actual degradation rates will depend on the specific conditions, concentration, and purity of the solution.

Experimental Protocols

1. Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an this compound solution under various stress conditions.[7][8]

  • Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • High-purity water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a suitable detector (e.g., UV or MS)

    • pH meter

    • Photostability chamber

    • Oven

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Neutralize a sample before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize a sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose a sample of the stock solution to UV light in a photostability chamber for a specified duration.

    • Control Sample: Keep a sample of the stock solution at refrigerated temperature, protected from light, as a control.

    • Analysis: Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

2. Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Objective: To quantify the concentration of this compound and to detect and separate any degradation products.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is often a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio will need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: As this compound does not have a strong chromophore, detection at low UV wavelengths (e.g., below 210 nm) may be necessary. Alternatively, a mass spectrometer (MS) detector can be used for more sensitive and specific detection.

  • Method Development and Validation:

    • Method Optimization: Adjust the mobile phase composition, pH, and gradient (if necessary) to achieve good separation between the this compound peak and any degradation product peaks.

    • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., discoloration, concentration change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_purity Verify Purity of Starting Materials (this compound, Solvents) start->check_purity check_incompatibles Check for Incompatible Materials (Bases, Oxidizers, Metals) start->check_incompatibles storage_ok Storage Conditions Correct? check_storage->storage_ok purity_ok Purity Verified? check_purity->purity_ok incompatibles_ok Incompatibles Absent? check_incompatibles->incompatibles_ok remediate_storage Action: Correct Storage (Store cool, dark, sealed) storage_ok->remediate_storage No prepare_fresh Prepare Fresh Solution storage_ok->prepare_fresh Yes remediate_purity Action: Use High-Purity Materials purity_ok->remediate_purity No purity_ok->prepare_fresh Yes remediate_incompatibles Action: Use Inert Containers and Avoid Contamination incompatibles_ok->remediate_incompatibles No incompatibles_ok->prepare_fresh Yes remediate_storage->prepare_fresh remediate_purity->prepare_fresh remediate_incompatibles->prepare_fresh compare_results Compare Experimental Results with Fresh vs. Old Solution prepare_fresh->compare_results analyze_old Analyze Old Solution (e.g., HPLC) analyze_old->compare_results results_match Results Consistent? compare_results->results_match issue_resolved Stability Issue Likely Resolved results_match->issue_resolved Yes investigate_further Investigate Other Experimental Parameters results_match->investigate_further No

Caption: Troubleshooting workflow for unstable this compound solutions.

DegradationPathways ethanesulfonic_acid This compound (C2H5SO3H) hydrolysis Hydrolysis (H2O, Acid/Base) ethanesulfonic_acid->hydrolysis oxidation Oxidation ([O]) ethanesulfonic_acid->oxidation photodegradation Photodegradation (UV Light) ethanesulfonic_acid->photodegradation thermal_degradation Thermal Degradation (Heat) ethanesulfonic_acid->thermal_degradation ethanol Ethanol hydrolysis->ethanol sulfuric_acid Sulfuric Acid hydrolysis->sulfuric_acid oxidation->sulfuric_acid acetic_acid Acetic Acid oxidation->acetic_acid photo_products Various Photoproducts photodegradation->photo_products co2_sox CO2, SOx thermal_degradation->co2_sox

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Enhancing Alkylation Reaction Efficiency with Ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ethanesulfonic acid in alkylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during alkylation reactions catalyzed by this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the this compound is of appropriate purity and has been stored under anhydrous conditions.
Insufficient catalyst loadingIncrease the molar ratio of this compound to the limiting reactant incrementally.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Poor mixingEnsure vigorous stirring to overcome mass transfer limitations, especially in biphasic reactions.
Formation of Undesired Side Products Reaction temperature is too highDecrease the reaction temperature to improve selectivity towards the desired product.
High catalyst concentrationReduce the amount of this compound to minimize over-alkylation or polymerization.[1]
Presence of waterConduct the reaction under anhydrous conditions, as water can lead to hydrolysis and other side reactions.
Prolonged reaction timeMonitor the reaction progress using techniques like TLC or LC-MS and quench the reaction upon completion.
Difficult Product Isolation Emulsion formationAdd a suitable co-solvent to break the emulsion or perform a brine wash.
Catalyst carryover into the organic phasePerform multiple aqueous washes to extract the this compound. Consider a mild basic wash if the product is stable.
Catalyst Deactivation/Reduced Activity on Reuse Contamination with by-productsWash the recovered catalyst with a suitable solvent to remove adsorbed organic residues.
Dilution with water from the workupEnsure the recovered acid is thoroughly dried before reuse, for example, by azeotropic distillation with toluene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an alkylation reaction?

A1: A typical starting point for catalyst loading is in the range of 5-20 mol% relative to the limiting substrate. However, the optimal concentration is highly dependent on the specific substrates and reaction conditions. It is advisable to perform a small-scale optimization study.

Q2: How can I monitor the progress of my this compound-catalyzed alkylation reaction?

A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] LC-MS is particularly useful for identifying the desired product and any potential side products.

Q3: What are the potential safety concerns when working with this compound?

A3: this compound is a strong acid and is corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In the presence of alcohols, there is a potential for the formation of genotoxic alkyl sulfonates, especially under harsh conditions.[3][4] A thorough risk assessment is recommended.

Q4: Can this compound be recovered and reused?

A4: Yes, as a homogeneous catalyst, this compound can be recovered from the aqueous phase after reaction workup. The recovered acid should be dried and its purity checked before reuse, as contaminants can affect its catalytic activity.

Q5: What is the impact of solvent choice on the reaction?

A5: The solvent can significantly influence the reaction rate and selectivity. Non-polar aprotic solvents are often used. For biphasic reactions, a phase-transfer catalyst might be beneficial. It is recommended to screen a few different solvents during reaction optimization.

Experimental Protocols

General Protocol for a Bench-Scale Alkylation Reaction

This protocol provides a general starting point. The specific quantities, temperatures, and reaction times should be optimized for your particular substrates.

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the alkylating agent and the substrate.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Solvent Addition: Add an appropriate anhydrous solvent to the flask.

  • Catalyst Addition: Carefully add the desired amount of this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues Start Low Product Yield Check_Catalyst Verify Catalyst Activity & Purity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Catalyst_Inactive Inactive Catalyst? (e.g., old, hydrated) Check_Catalyst->Catalyst_Inactive Insufficient_Catalyst Insufficient Catalyst Loading? Check_Catalyst->Insufficient_Catalyst Low_Temp Temperature Too Low? Check_Conditions->Low_Temp Poor_Mixing Inefficient Mixing? Check_Conditions->Poor_Mixing Reagent_Degradation Degraded Starting Materials? Check_Reagents->Reagent_Degradation Impurities Inhibiting Impurities Present? Check_Reagents->Impurities Solution_Catalyst Use fresh, pure catalyst. Optimize loading. Catalyst_Inactive->Solution_Catalyst Insufficient_Catalyst->Solution_Catalyst Solution_Conditions Increase temperature. Improve agitation. Low_Temp->Solution_Conditions Poor_Mixing->Solution_Conditions Solution_Reagents Use purified reagents. Remove impurities. Reagent_Degradation->Solution_Reagents Impurities->Solution_Reagents

Caption: Troubleshooting workflow for low product yield in alkylation reactions.

Experimental Workflow for this compound Catalyzed Alkylation

Experimental_Workflow Start Start: Assemble Dry Glassware Add_Reagents Add Substrate and Alkylating Agent Start->Add_Reagents Inert_Atmosphere Purge with Nitrogen Add_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add this compound Add_Solvent->Add_Catalyst Reaction_Step Heat and Stir for Determined Time Add_Catalyst->Reaction_Step Monitoring Monitor Progress (TLC/GC/LC-MS) Reaction_Step->Monitoring Monitoring->Reaction_Step Reaction Incomplete Workup Quench, Extract, and Wash Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography/Distillation) Workup->Purification Analysis Characterize Final Product Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for alkylation using this compound.

References

Technical Support Center: Purification of Crude Ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude ethanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Water: Often present from aqueous workups or as a reaction byproduct.

  • Sulfuric Acid: A common side product or unreacted starting material in some sulfonation reactions.[1][2]

  • Metal Salts: Inorganic salts, such as calcium sulfate (B86663), can be present from neutralization or quenching steps.[2][3]

  • Colored Impurities: Oxidation or side reactions can lead to colored byproducts, often giving the crude acid a yellow to brownish tint.[4]

  • Genotoxic Impurities: Potentially hazardous byproducts such as methyl ethanesulfonate (B1225610) (MES) and ethyl ethanesulfonate (EES) can form if corresponding alcohols are present during synthesis.[5]

  • Unreacted Starting Materials and Other Organic Byproducts: Depending on the synthesis, these can be significant impurities.

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Vacuum Distillation: Effective for removing water, non-volatile impurities like salts and sulfuric acid, and some organic byproducts with different boiling points.[1]

  • Ion-Exchange Chromatography: Excellent for removing ionic impurities such as metal cations and sulfate ions.[2][6]

  • Recrystallization of an Ethanesulfonate Salt: Since this compound is a liquid at room temperature (melting point: -17°C), it can be converted to a solid salt (e.g., sodium ethanesulfonate), which is then purified by recrystallization.[7][8] This is a powerful technique for achieving high purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying this compound and separating it from impurities.[2][5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Particularly useful for detecting and quantifying volatile impurities, including potential genotoxic esters like MES and EES.[10]

  • Titration: Acid-base titration can be used to determine the overall acid content.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify organic impurities.

Troubleshooting Guides

Vacuum Distillation

Issue: Low yield of purified this compound.

Possible Cause Solution
Decomposition at high temperatures Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high. This compound has a high boiling point, making it susceptible to decomposition.[1]
Inefficient fraction collection Use a fractionating column for better separation of components with close boiling points.[11] Ensure the condenser is adequately cooled.
Leaks in the vacuum system Check all joints and seals for leaks. Use high-vacuum grease where appropriate. A stable, low pressure is crucial for efficient distillation.

Issue: Product is still colored or contains impurities.

Possible Cause Solution
Co-distillation of impurities Improve the separation efficiency by using a longer fractionating column or one with a higher number of theoretical plates.[11] Collect narrower boiling point fractions.
Thermal decomposition products As mentioned, lower the distillation temperature by reducing the pressure.[1]
Carry-over of non-volatile materials (bumping) Ensure smooth boiling by using a stir bar or boiling chips. Do not overfill the distillation flask (should be ½ to ⅔ full).
Ion-Exchange Chromatography

Issue: Poor separation of this compound from other ionic impurities.

Possible Cause Solution
Incorrect resin choice For removing metal cations and retaining the ethanesulfonate anion, a strong acid cation exchange resin in the H+ form is typically used.[1][3] For removing anionic impurities like sulfate, an anion exchange resin would be necessary in a subsequent step.[6]
Improper mobile phase/eluent The crude acid solution should be sufficiently dilute to allow for effective binding to the resin. Elution might be achieved by changing the pH or ionic strength of the mobile phase.[12]
Column overloading Reduce the amount of crude acid loaded onto the column or use a larger column. Overloading leads to poor resolution.[12]
Flow rate is too high Decrease the flow rate to allow for sufficient interaction time between the sample and the resin.[6]

Issue: Low recovery of this compound.

Possible Cause Solution
Irreversible binding to the resin This is uncommon for this compound on a standard cation exchanger. Ensure the correct eluent is being used to displace the purified acid.
Precipitation on the column Ensure the sample is fully dissolved and the concentration is not too high, which could lead to precipitation in the column. The sample should be filtered before loading.[13]
Recrystallization of Sodium Ethanesulfonate

Issue: No crystals form upon cooling.

Possible Cause Solution
Solution is not saturated Evaporate some of the solvent to increase the concentration of the sodium ethanesulfonate.[14]
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure sodium ethanesulfonate.[3]
Incorrect solvent system The ideal solvent is one in which the salt has high solubility at high temperatures and low solubility at low temperatures.[11] A solvent screen may be necessary to find the optimal system.

Issue: Oily precipitate forms instead of crystals.

Possible Cause Solution
Solution is cooling too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to "oil out".[15]
High level of impurities The impurities may be lowering the melting point of the solid. Consider a pre-purification step (e.g., charcoal treatment to remove colored impurities) before recrystallization.

Quantitative Data Summary

The following table provides a general comparison of the expected purity levels achievable with each purification technique. Actual results will vary based on the initial purity of the crude material and the optimization of the experimental conditions.

Purification Technique Typical Purity Achieved Key Impurities Removed Advantages Disadvantages
Vacuum Distillation 95-98%Water, salts, sulfuric acid, some organic byproductsGood for bulk purification and removing non-volatile impurities.Potential for thermal decomposition; less effective for impurities with similar boiling points.[1]
Ion-Exchange Chromatography >99%Metal cations, sulfate and other inorganic anionsHigh selectivity for ionic impurities; can achieve very high purity.[2][6]Resin capacity can be limiting for large scale; requires solvent usage.
Recrystallization of Salt >99.5%Most soluble and insoluble impuritiesCan yield very high purity product; effective for removing a wide range of impurities.[8][16]Multi-step process (salt formation then recrystallization); potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Use a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with crude this compound, not exceeding two-thirds of its volume. Add a magnetic stir bar.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-20 Torr).[1]

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Monitor the head temperature and collect the main fraction corresponding to the boiling point of this compound at the operating pressure.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Select a strong acid cation exchange resin (e.g., polystyrene sulfonate-based) and prepare a column.[4][6] Equilibrate the column by washing with deionized water until the eluent is neutral.

  • Sample Preparation: Dilute the crude this compound with deionized water.

  • Loading: Load the diluted crude acid onto the column at a slow and steady flow rate.

  • Elution: Elute the column with deionized water. The this compound, being an anion, will pass through while metal cations are retained by the resin.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Analysis: Analyze the fractions (e.g., by HPLC or titration) to identify the pure product.

  • Water Removal: The purified aqueous solution can be concentrated by vacuum distillation if the anhydrous acid is required.

Protocol 3: Purification via Recrystallization of Sodium Ethanesulfonate
  • Salt Formation: Carefully neutralize crude this compound with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate solution. The reaction is exothermic and should be cooled.

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system for recrystallization. The sodium salt should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Ethanol-water mixtures are often a good starting point.[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sodium ethanesulfonate in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.

  • Acid Regeneration (if needed): The purified sodium ethanesulfonate can be converted back to the free acid by passing a solution of the salt through a strong acid cation exchange resin in the H+ form.

Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge evacuate Evacuate System to Target Pressure charge->evacuate heat Heat Flask Gently evacuate->heat collect_fore Collect and Discard Low-Boiling Fractions heat->collect_fore collect_main Collect Main Fraction (Pure this compound) collect_fore->collect_main shutdown Cool and Re-pressurize collect_main->shutdown product Purified this compound shutdown->product

Caption: Vacuum Distillation Workflow.

experimental_workflow_ion_exchange start Crude this compound prepare_sample Dilute Crude Acid with Deionized Water start->prepare_sample prepare_resin Prepare and Equilibrate Cation Exchange Column load_sample Load Sample onto Column prepare_resin->load_sample prepare_sample->load_sample elute Elute with Deionized Water load_sample->elute collect Collect Aqueous Fractions elute->collect impurities Metal Cations Retained on Resin elute->impurities analyze Analyze Fractions for Purity collect->analyze concentrate Concentrate Pure Fractions (e.g., Vacuum Distillation) analyze->concentrate product Purified this compound concentrate->product

Caption: Ion-Exchange Chromatography Workflow.

experimental_workflow_recrystallization start Crude this compound salt_formation Neutralize to Form Sodium Ethanesulfonate start->salt_formation dissolve Dissolve Salt in Minimal Hot Solvent salt_formation->dissolve cool Cool Solution Slowly to Induce Crystallization dissolve->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash_dry Wash with Cold Solvent and Dry Crystals isolate->wash_dry mother_liquor Impurities Remain in Mother Liquor isolate->mother_liquor product_salt Purified Sodium Ethanesulfonate wash_dry->product_salt regenerate Optional: Regenerate Acid via Cation Exchange product_salt->regenerate product_acid Purified this compound regenerate->product_acid

Caption: Recrystallization of Salt Workflow.

References

Preventing the degradation of ethanesulfonic acid under harsh conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound, particularly under the harsh conditions that may be encountered during experiments and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound (ESA) is a strong, non-oxidizing, and colorless organosulfonic acid that is highly soluble in water.[1][2][3] Generally, sulfonic acids exhibit good thermal stability, often superior to that of carboxylic acids.[4] The sodium salt of this compound is known to be stable under normal storage conditions.[5] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[6][7]

Q2: What are the primary degradation pathways for this compound under harsh conditions?

While this compound is relatively stable, degradation can be induced under harsh conditions:

  • Extreme pH: At elevated temperatures, both highly acidic and highly alkaline conditions can lead to hydrolysis. In acidic conditions, this can result in desulfonation, while under harsh alkaline conditions, nucleophilic attack by hydroxide (B78521) ions can cleave the C-S bond.[2][6][8]

  • Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents, and their presence can lead to oxidative degradation.[9][10]

  • High Temperatures: Although thermally stable, prolonged exposure to very high temperatures can cause decomposition, potentially releasing sulfur oxides.[7]

Q3: Can this compound react with alcohols to form sulfonate esters?

Yes, under certain conditions, this compound can react with alcohols, such as ethanol (B145695), to form ethyl ethanesulfonate (B1225610). These sulfonate esters are a class of potential genotoxic impurities (PGIs) and are a significant concern in the pharmaceutical industry.[11][12] However, recent studies suggest that the formation of these esters is unlikely under the typical mild, non-acidic conditions used for forming esilate salts of basic drug substances. The presence of water and the neutralization of the acid by the basic drug minimize the potential for this reaction.[5][7]

Q4: How should I handle and store this compound to ensure its stability?

To maintain the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6] Use tightly sealed containers made of non-reactive materials like glass or appropriate plastic.[6][7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7] Handle the acid in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[6][13] Avoid contact with moisture and incompatible materials.[6]

Q5: Are there concerns about the compatibility of this compound with metal ions?

Certain sulfonic acid-containing buffers, like MES (2-(N-morpholino)this compound), show negligible binding to copper (II) ions, suggesting that the ethanesulfonate moiety itself may not be a strong chelator for all metal ions.[14][15] However, transition metal ions can potentially catalyze the degradation of organic compounds, including those containing sulfur.[10][16][17] It is therefore recommended to evaluate the compatibility of this compound with specific metal ions on a case-by-case basis, particularly if the solution will be heated or stored for extended periods.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
Symptom Potential Cause Troubleshooting Steps & Solutions
Loss of assay purity over time, presence of unknown peaks in chromatogram. Inappropriate pH and/or high temperature. - Maintain the pH of the solution within a neutral or mildly acidic range if possible.- Avoid prolonged exposure to high temperatures.- If high temperatures are necessary, minimize the duration of heating.
Presence of strong oxidizing agents. - Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.- If the experimental conditions involve oxidizing agents, consider the stability of this compound under these specific conditions.
Presence of catalytic metal ions. - Use high-purity, metal-free solvents and reagents.- If metal catalysts are part of the reaction, assess their potential to degrade this compound in a separate experiment.
Photodegradation. - Protect the solution from light, especially UV light, by using amber glassware or covering the container with aluminum foil.
Issue 2: Formation of Ethyl Ethanesulfonate Impurity
Symptom Potential Cause Troubleshooting Steps & Solutions
Detection of a peak corresponding to ethyl ethanesulfonate in GC-MS or LC-MS analysis. Reaction of this compound with ethanol under acidic conditions and/or at elevated temperatures. - If possible, avoid using ethanol as a solvent, especially under acidic conditions. Consider alternative solvents.- Ensure a sufficient amount of water is present in the reaction mixture, as water can suppress the formation of sulfonate esters.[7]- When forming an esilate salt of a basic API, ensure that the this compound is fully neutralized by the base to avoid acidic conditions.[5]- Keep reaction and storage temperatures as low as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, in line with ICH guidelines.[5][18]

Objective: To generate a degradation profile for this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Thermostatic oven and water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1N HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1N NaOH.

    • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time.

    • Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a specified time.

    • Withdraw samples and dilute for analysis.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV or HPLC-MS method.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[18]

Data Presentation:

Stress Condition Temperature (°C) Duration (hours) % Degradation of this compound Retention Times of Degradation Products (min)
1N HCl6024
1N NaOH4024
3% H₂O₂2524
Thermal8048
Protocol 2: Analysis of Ethyl Ethanesulfonate

This protocol provides a method for the detection and quantification of ethyl ethanesulfonate in a sample containing this compound, adapted from methods used for genotoxic impurity analysis.[19]

Objective: To determine the presence and quantity of ethyl ethanesulfonate.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for this analysis.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable organic solvent (e.g., isooctane).

    • If necessary, perform a liquid-liquid extraction to concentrate the analyte and remove interfering substances.

    • Prepare calibration standards of ethyl ethanesulfonate in the same solvent.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or mid-polar capillary column suitable for the separation of volatile organic compounds.

    • Injector: Operate in splitless mode for trace analysis.

    • Oven Program: Start at a low temperature and ramp up to elute the ethyl ethanesulfonate.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, monitoring for characteristic ions of ethyl ethanesulfonate.

  • Quantification:

    • Generate a calibration curve using the prepared standards.

    • Quantify the amount of ethyl ethanesulfonate in the sample by comparing its peak area to the calibration curve.

Diagrams

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Heat) stock->thermal sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling hplc Stability-Indicating HPLC/MS Analysis sampling->hplc profile Degradation Profile & Pathway ID hplc->profile

Caption: Workflow for the forced degradation study of this compound.

Logical_Relationship_Ester_Formation cluster_reactants Reactants cluster_conditions Conditions Promoting Reaction cluster_product Potential Product cluster_mitigation Mitigation Strategies ESA This compound Ester Ethyl Ethanesulfonate (Genotoxic Impurity) ESA->Ester Alcohol Alcohol (e.g., Ethanol) Alcohol->Ester Acidic Acidic pH Acidic->Ester HighTemp High Temperature HighTemp->Ester Anhydrous Anhydrous Anhydrous->Ester Water Presence of Water Ester->Water Neutral Neutral/Basic pH Ester->Neutral LowTemp Low Temperature Ester->LowTemp

Caption: Factors influencing the formation of ethyl ethanesulfonate.

References

Adjusting pH of MES buffer with NaOH or HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MES (2-(N-morpholino)ethanesulfonic acid) buffer.

Troubleshooting & FAQs

Question: Why is the initial pH of my MES buffer solution so low before adjustment?

Answer: When MES free acid is dissolved in water, it acts as an acid, resulting in an initial pH between 2.5 and 5.0, depending on the concentration.[1][2] This is the expected behavior, and the pH must be adjusted upwards using a base like sodium hydroxide (B78521) (NaOH) to reach the desired buffering range.

Question: I'm having difficulty reaching my target pH within the MES buffer's effective range (5.5 - 6.7). What could be the issue?

Answer: Several factors can contribute to this problem:

  • Improper pH meter calibration: Ensure your pH meter is accurately calibrated using fresh, high-quality calibration standards before use.

  • Incorrect titrant concentration: The concentration of your NaOH or HCl solution may not be accurate, leading to over- or under-shooting the target pH. It is advisable to use freshly prepared titrants.[3]

  • Temperature effects: The pKa of MES is temperature-dependent.[4] For optimal accuracy, prepare your buffer at the temperature at which it will be used.

  • Starting with the wrong form of MES: If you start with the sodium salt of MES and try to lower the pH with a strong acid, you may exceed the buffering capacity.[5] It is generally recommended to start with the free acid form and adjust the pH upwards with NaOH.[5]

Question: Can I use hydrochloric acid (HCl) to lower the pH of my MES buffer?

Answer: While it is possible to use HCl to lower the pH, it is generally not recommended if you have over-titrated with NaOH.[2] This introduces additional ions (chloride) into your buffer, which could interfere with your experiment.[6] A better practice is to prepare the buffer by starting with MES free acid and carefully adding NaOH to reach the target pH.[5] If you need to lower the pH, it is preferable to add more of the MES free acid solution.[6]

Question: My MES buffer has a precipitate after storage. What should I do?

Answer: Precipitation can occur during storage.[3] It is recommended to filter the buffer solution after preparation and before storage.[3] If you observe a precipitate before use, it is best to discard the solution and prepare a fresh batch for critical experiments to ensure accuracy and avoid potential contamination.[3]

Question: Is it acceptable to autoclave MES buffer for sterilization?

Answer: Autoclaving is not recommended for MES buffers as the high temperatures can cause the buffer to degrade.[3] A preferred method for sterilization is to filter the buffer solution through a 0.22 µm filter.[3]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₆H₁₃NO₄S[3]
Molecular Weight 195.24 g/mol [3]
pKa (at 25°C) 6.1 - 6.15[3][5][7]
Effective pH Range 5.5 - 6.7[3][7][8]
UV Absorbance Minimal[3][9]

Experimental Protocol: Preparation of a 0.1 M MES Buffer

This protocol outlines the steps to prepare a 0.1 M MES buffer solution and adjust its pH.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M)

  • Deionized or distilled water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask

Procedure:

  • Calculate the required amount of MES: For 1 liter of a 0.1 M MES buffer, weigh out 19.52 g of MES free acid.

  • Dissolve the MES: Add the weighed MES powder to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 800 mL for a 1 L final volume).[3] Place the beaker on a stir plate and stir until the MES is completely dissolved.[3]

  • Calibrate the pH meter: Calibrate your pH meter according to the manufacturer's instructions using appropriate standards.

  • Adjust the pH:

    • Place the calibrated pH electrode into the MES solution.

    • While continuously stirring, slowly add the NaOH solution dropwise.[8]

    • Monitor the pH closely. Continue adding NaOH until the desired pH within the 5.5 to 6.7 range is reached and stable.

  • Bring to final volume: Once the target pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.[3]

  • Mix and store: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For long-term storage, the buffer should be stored at 4°C.[3] For sterile applications, filter the buffer through a 0.22 µm filter before storage.

Workflow for MES Buffer Preparation and pH Adjustment

MES_Buffer_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh Weigh MES Free Acid dissolve Dissolve in ~80% Final Volume of Water weigh->dissolve calibrate Calibrate pH Meter dissolve->calibrate add_naoh Slowly Add NaOH while Stirring calibrate->add_naoh monitor Monitor pH add_naoh->monitor final_volume Bring to Final Volume monitor->final_volume Target pH Reached mix Mix Thoroughly final_volume->mix store Store at 4°C mix->store

Caption: Workflow for preparing MES buffer and adjusting the pH.

References

Technical Support Center: Heat Management in Exothermic Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic sulfonation reactions.

Troubleshooting Guide

This section addresses common issues encountered during sulfonation experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is experiencing a sudden and uncontrolled temperature increase (thermal runaway). What should I do?

A1: Thermal runaway is a critical safety concern that occurs when the heat generated by the reaction exceeds the rate of heat removal.[1] This leads to a rapid increase in temperature, which can accelerate the reaction rate further, potentially causing a dangerous and explosive situation.[1]

  • Immediate Actions:

    • Immediately stop the addition of the sulfonating agent.

    • Maximize cooling to the reactor by fully opening the cooling fluid valve.

    • If possible and safe, dilute the reaction mixture with a pre-cooled, inert solvent.

    • Prepare for emergency shutdown procedures as per your laboratory's safety protocol.

  • Potential Causes & Preventative Measures:

    • Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. Consider using a larger cooling jacket, internal cooling coils, or a more efficient heat transfer fluid.[2] Modern systems often employ a dual-stage cooling strategy for this reason.[2]

    • Reagent Addition Rate is Too Fast: The sulfonating agent was added too quickly, generating heat faster than it could be dissipated. Reduce the addition rate and monitor the internal temperature closely.

    • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is more concentrated and generates excessive heat. Ensure the stirring is vigorous and the reactor contents are homogeneous. Pre-heating viscous feedstocks to reduce viscosity can improve mixing efficiency.[2]

    • Incorrect Reaction Temperature: Starting the reaction at too high a temperature can lead to an uncontrollable reaction rate. Ensure the initial temperature is within the optimal range for your specific substrate.

Q2: The yield of my desired sulfonated product is lower than expected. What are the likely causes?

A2: Low product yield can be attributed to several factors, often related to reaction temperature and kinetics.

  • Potential Causes & Solutions:

    • Reaction Temperature is Too Low: This can lead to a slow or incomplete reaction. Gradually increase the reaction temperature in 5-10°C increments while carefully monitoring for any signs of side reactions or decomposition.[3]

    • Side Reactions: The formation of by-products, such as sulfones, can consume the starting material and reduce the yield of the desired product.[3] Lowering the reaction temperature can often minimize these side reactions.[3]

    • Reversibility of Sulfonation (Desulfonation): Sulfonation is a reversible reaction.[4][5] At higher temperatures, especially in the presence of dilute aqueous acid, the reverse reaction (desulfonation) can occur, leading to the loss of the sulfonic acid group from the product.[3][6] Carefully control the reaction temperature and quenching conditions to avoid favoring the reverse reaction.

Q3: My final product is discolored (darkened). How can I prevent this?

A3: Product discoloration is often a sign of degradation or the formation of colored impurities, which can be influenced by temperature.

  • Potential Causes & Solutions:

    • Excessive Reaction Temperature: High temperatures can lead to the decomposition of starting materials or products, resulting in charring or the formation of colored by-products.[7] Maintain the reaction temperature within the recommended range. In some cases, temperatures above 100°C can cause product darkening.[3]

    • Localized Hotspots: As with thermal runaway, poor mixing can create localized areas of high temperature, leading to degradation.[8] Ensure efficient and uniform stirring throughout the reaction.

    • Contaminants in Starting Materials: Impurities in the substrate can lead to colored by-products. Ensure the purity of your starting materials. For instance, substrates should be thoroughly dried to a water content of less than 500 ppm.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical heat of reaction for sulfonation?

A1: Sulfonation with sulfur trioxide (SO3) is a highly exothermic process, releasing approximately 380 kJ/kg of SO3 reacted.[9] This significant heat release underscores the critical need for effective thermal management.

Q2: How does temperature affect the selectivity of sulfonation (e.g., kinetic vs. thermodynamic control)?

A2: Temperature plays a crucial role in determining the position of the sulfonic acid group on the aromatic ring. This is a classic example of kinetic versus thermodynamic control.[3]

  • Kinetic Control: At lower temperatures, the reaction is irreversible, and the product that forms the fastest (the one with the lower activation energy) is favored.[3] For example, the sulfonation of naphthalene (B1677914) at 80°C primarily yields naphthalene-1-sulfonic acid.[3]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established.[3] This favors the formation of the most stable product. In the case of naphthalene sulfonation at 160°C, the more sterically hindered but more stable naphthalene-2-sulfonic acid is the major product.[3]

Q3: What are the primary methods for controlling temperature in a sulfonation reaction?

A3: Several methods are employed to control the temperature of exothermic sulfonation reactions:

  • Jacketed Reactors: These reactors have an outer jacket through which a cooling fluid is circulated to remove heat from the reaction vessel.[2][10]

  • Internal Cooling Coils: For larger reactors or highly exothermic reactions, internal coils provide additional surface area for heat exchange, supplementing the jacketed cooling.[2]

  • Controlled Reagent Addition: Slowly adding the sulfonating agent at a rate that allows the cooling system to effectively remove the generated heat is a fundamental control strategy.[9]

  • Continuous Flow Reactors: Microreactors and other continuous flow systems offer a high surface-area-to-volume ratio, enabling very efficient heat removal and precise temperature control, which can improve safety and product quality.[11]

  • Choice of Sulfonating Agent: Using a milder sulfonating agent can result in a less exothermic reaction, making temperature control more manageable.[3] For instance, oleum (B3057394) is reported to generate less heat during the reaction process compared to other methods.[12]

Q4: Can the viscosity of the reaction mixture impact heat management?

A4: Yes, a significant increase in viscosity as the reaction progresses can impede efficient mixing and heat transfer.[9][11] This can lead to the formation of hot spots and a loss of temperature control. Strategies to mitigate this include using a solvent to maintain a lower viscosity or employing reactors with high-torque agitation systems. For some feedstocks, pre-heating to reduce viscosity before the reaction is essential.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for sulfonation reactions. Note that optimal conditions are highly dependent on the specific substrate and reaction scale.

ParameterTypical Value/RangeNotes
Reaction Temperature 0°C to 160°CHighly substrate-dependent. Lower temperatures may favor kinetic products, while higher temperatures can lead to thermodynamic products or decomposition.[3][9]
Naphthalene Sulfonation (Kinetic) 80°CFavors the formation of naphthalene-1-sulfonic acid.[3]
Naphthalene Sulfonation (Thermodynamic) 160°CFavors the formation of naphthalene-2-sulfonic acid.[3]
Chlorosulfonic Acid Sulfation ~25°CThe reaction mass should be kept at this temperature to avoid side reactions and color formation.[9]
Sulfamic Acid Sulfation 110-160°CReaction is heated to and held at this temperature.[9]
Heat of Reaction (with SO3) ~380 kJ/kg of SO3A highly exothermic value requiring significant cooling capacity.[9]
Reagent Mole Ratio (SO3:Organic) ~1.0 to 1.03Precise control is critical; a variation of even 1% can lead to off-specification products.[9]
Substrate Water Content < 500 ppmThoroughly drying the substrate is crucial to prevent side reactions.[2]

Experimental Protocols

1. General Protocol for Batch Sulfonation of an Aromatic Compound (e.g., Naphthalene to Naphthalene-1-sulfonic Acid - Kinetic Control)

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel. Place the flask in a cooling bath (e.g., an ice-water bath).[3]

  • Charge Reactor: Add the aromatic compound (e.g., naphthalene) to the flask.

  • Cooling: Begin stirring and cool the flask to the target initial temperature (e.g., below 10°C).

  • Reagent Addition: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise from the dropping funnel. Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature (e.g., at or below 80°C).[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the target temperature (80°C) for the specified reaction time (e.g., 1 hour).[3] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with stirring to quench the reaction and precipitate the product.[3]

  • Product Isolation: Collect the precipitated product by filtration.

  • Washing and Drying: Wash the product with a suitable solvent (e.g., cold water or a saturated sodium chloride solution) to remove any unreacted acid and then dry the product.[3]

2. Protocol for Desulfonation (Reverse Sulfonation)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, place the sulfonated aromatic compound (e.g., benzenesulfonic acid).[4][6]

  • Add Acid: Add dilute aqueous acid (e.g., dilute sulfuric acid).[4][6]

  • Heating: Heat the mixture to reflux.[6]

  • Monitoring: Monitor the disappearance of the starting material by a suitable analytical method.

  • Work-up: After the reaction is complete, cool the mixture and extract the desulfonated aromatic compound with an organic solvent.

Visualizations

Troubleshooting_Thermal_Runaway start Uncontrolled Temperature Increase (Thermal Runaway) stop_reagent Immediately Stop Reagent Addition start->stop_reagent max_cooling Maximize Cooling to Reactor start->max_cooling dilute Dilute with Pre-cooled Inert Solvent (if safe) start->dilute emergency Initiate Emergency Shutdown Protocol stop_reagent->emergency max_cooling->emergency dilute->emergency investigate Investigate Root Cause (Post-Stabilization) emergency->investigate cause1 Inadequate Cooling? investigate->cause1 cause2 Reagent Addition Too Fast? investigate->cause2 cause3 Poor Mixing / Hot Spots? investigate->cause3 cause1->cause2 No solution1 Upgrade Cooling System (e.g., coils, chiller) cause1->solution1 Yes cause2->cause3 No solution2 Reduce Addition Rate & Use PID Control cause2->solution2 Yes solution3 Increase Agitation Speed & Check Impeller cause3->solution3 Yes

Caption: Troubleshooting decision tree for thermal runaway events.

Sulfonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Reactor Setup (Flask, Stirrer, Thermometer) prep2 Charge Reactor with Aromatic Compound prep1->prep2 prep3 Establish Initial Temp. (Cooling Bath) prep2->prep3 react1 Slow, Controlled Addition of Sulfonating Agent prep3->react1 react2 Maintain Temperature & Monitor Reaction Progress react1->react2 workup1 Reaction Quench (e.g., Pour onto Ice) react2->workup1 Reaction Complete workup2 Product Isolation (Filtration) workup1->workup2 workup3 Washing & Drying workup2->workup3 workup4 Product Analysis (HPLC, NMR, etc.) workup3->workup4

Caption: General experimental workflow for a batch sulfonation reaction.

References

Technical Support Center: Reactor Design for Sulfonation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the selection and troubleshooting of appropriate reactor designs for sulfonation processes.

Troubleshooting Guides

This section addresses specific issues that may arise during your sulfonation experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My sulfonation reaction is experiencing poor temperature control, leading to inconsistent product quality and the formation of by-products. What are the likely causes and how can I resolve this?

Potential Causes & Solutions:

  • Inadequate Heat Removal: Sulfonation reactions are highly exothermic. If the heat of reaction is not effectively removed, it can lead to localized "hot spots," promoting undesirable side reactions and product degradation.[1][2]

    • Solution:

      • Reactor Selection: For industrial-scale continuous processes, consider using a Falling Film Reactor (FFR) , which offers high heat transfer coefficients (up to 2000 W/(m²·K)).[1] For laboratory or pilot-scale experiments, a well-agitated jacketed batch reactor with a reliable cooling system is crucial.[3][4]

      • Cooling System Check: Ensure your cooling system is functioning optimally. Check for any blockages in the cooling lines and confirm that the coolant flow rate and temperature are adequate.[5] For enhanced control, a dual-stage cooling strategy involving both a jacket and internal cooling coils can be employed.[1]

      • Agitation: In batch reactors, vigorous agitation is essential to ensure uniform temperature distribution and prevent localized heating.[4][6]

  • Faulty Temperature Sensors: Inaccurate temperature readings can lead to improper control of the heating/cooling system.[5][7]

    • Solution: Regularly calibrate your temperature sensors. Ensure the sensor probe is clean and properly positioned within the reactor to get a representative reading of the reaction mixture.[5]

  • Improper Reactor Material: The material of construction can affect heat transfer.

    • Solution: Select reactors made from materials with good thermal conductivity, such as stainless steel or Hastelloy, especially for processes where precise temperature control is critical.[1][4]

Question 2: I am observing low yields and incomplete conversion in my sulfonation reaction. What factors could be contributing to this?

Potential Causes & Solutions:

  • Suboptimal Mole Ratio: The molar ratio of the sulfonating agent to the organic substrate is a critical parameter influencing product quality and conversion.[3]

    • Solution: Precisely control the addition of the sulfonating agent. For continuous processes using air/SO3, the process must be controlled to within 1% of the desired mole ratio to achieve excellent product quality.[3]

  • Presence of Moisture: Water in the feedstock or reaction environment can react with SO3 to form sulfuric acid, altering the reaction pathway and potentially leading to unwanted side reactions and reduced yield.[1][8]

    • Solution: Ensure all reactants and the reactor itself are anhydrous. Substrates should be thoroughly dried to a water content of less than 500 ppm.[1] Purging the reactor with an inert gas like nitrogen before starting the reaction can help remove residual moisture.[1]

  • Poor Mixing: Inadequate mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.[6][7]

    • Solution: For batch reactors, ensure the agitator design and speed are appropriate for the viscosity of the reaction mixture.[7] For viscous feedstocks, pre-heating to reduce viscosity can improve mixing efficiency.[1]

  • Reversibility of the Reaction: Sulfonation is a reversible process, which can limit the final conversion.[9]

    • Solution: In some cases, removing a by-product can drive the reaction to completion. For example, in sulfuric acid sulfonation, the water formed can be removed by azeotropic distillation.[3]

Question 3: My final product is contaminated with significant amounts of isomeric impurities, making purification difficult. How can I improve the regioselectivity of my sulfonation?

Potential Causes & Solutions:

  • Reaction Conditions: Temperature and the choice of sulfonating agent can influence the position of the sulfonic acid group on an aromatic ring.

    • Solution: Experiment with a range of reaction temperatures to find the optimal condition for your desired isomer.[8] The choice of sulfonating agent and solvent can also affect selectivity.[10]

  • Steric Hindrance: The existing substituents on the substrate can sterically hinder certain positions, favoring sulfonation at other sites.

    • Solution: In some cases, introducing a bulky protecting group can be used to block a specific position and direct the sulfonation to the desired location.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactors used for sulfonation and what are their key differences?

The choice of reactor largely depends on the scale of operation, the specific sulfonation agent used, and the properties of the reactants and products. The most common types are:

  • Batch Reactors (Stirred Tank Reactors): These are versatile and commonly used in laboratory and small-scale production, especially for multi-step processes.[4][11] They are typically glass-lined or stainless steel vessels equipped with an agitator and a heating/cooling jacket.[3][4]

  • Falling Film Reactors (FFRs): These are the workhorse for industrial-scale continuous sulfonation with SO3.[1] They consist of a bundle of tubes where the organic liquid flows down the inner walls as a thin film, providing a large surface area for reaction with a countercurrent flow of SO3 gas.[1] Their excellent heat transfer characteristics are a major advantage.[1]

  • Microreactors: These represent a newer technology offering exceptional process control due to their high surface-area-to-volume ratio.[1][12] They allow for precise temperature control (often within ±1°C), minimizing side reactions.[1] While individual throughput is low, they can be scaled up by running multiple reactors in parallel.[1]

Q2: What are the key safety considerations when selecting and operating a reactor for sulfonation?

Safety is paramount due to the corrosive and reactive nature of many sulfonating agents, particularly SO3.

  • Material of Construction: The reactor must be made of corrosion-resistant materials. For SO3 service, Hastelloy C-276 is often recommended.[1] Glass-lined reactors are suitable for reactions involving corrosive acids like chlorosulfonic acid.[3][4]

  • Airtight Design: The reactor should be airtight to prevent the escape of corrosive vapors and to exclude moisture.[1] Operating under a blanket of inert gas, such as nitrogen, is a common practice.[1][3]

  • Pressure Relief: An emergency venting system is essential to safely handle any unexpected pressure buildup.[1][5]

  • Gas Detection: Install gas detectors for SO3 and any volatile organic compounds (VOCs) to provide early warning of leaks.[1]

Q3: How do I choose the right sulfonating agent for my process?

The choice of sulfonating agent depends on the substrate, desired product, and process constraints.

  • Sulfur Trioxide (SO₃): Highly reactive and efficient, often used in diluted form with air in continuous processes.[1][3] It is the preferred agent for many large-scale industrial sulfonations due to high conversion rates and no by-product formation.[12][13]

  • Sulfuric Acid (H₂SO₄): A common and inexpensive sulfonating agent. However, the reaction produces water as a by-product, which can dilute the acid and limit conversion.[10][13] An excess of acid is often required.[13]

  • Oleum (Fuming Sulfuric Acid): A solution of SO₃ in sulfuric acid, it is more reactive than concentrated sulfuric acid.[11]

  • Chlorosulfonic Acid (ClSO₃H): A powerful sulfonating agent, but it produces hydrochloric acid (HCl) as a by-product, which requires careful handling and disposal.[3][10]

Q4: What are the major challenges when scaling up a sulfonation process from the lab to production?

Scaling up sulfonation reactions presents several challenges:[14]

  • Heat Management: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult. What works in a small flask may lead to a runaway reaction in a large reactor.[14]

  • Mixing and Mass Transfer: Achieving the same degree of mixing and mass transfer in a large reactor as in a small one can be challenging, potentially affecting reaction rates and product uniformity.[14]

  • Process Control: Maintaining tight control over parameters like temperature, pressure, and reactant addition rates becomes more complex at a larger scale.

  • Safety: The potential hazards associated with exothermic reactions and corrosive materials are magnified at a larger scale.

Data Presentation

Table 1: Comparison of Common Sulfonation Reactor Types

Reactor TypeTypical ScaleMode of OperationKey AdvantagesKey DisadvantagesTypical Applications
Batch Reactor Lab, Pilot, Small-scale ProductionBatchVersatile, suitable for multi-step processes, easy to operate.[4][11]Lower productivity due to downtime between batches, potential for non-uniform conditions.[11]Pharmaceutical intermediates, specialty chemicals.[4]
Falling Film Reactor (FFR) IndustrialContinuousExcellent heat transfer, high throughput, short residence time.[1]Less versatile, requires precise control of film distribution.Production of linear alkylbenzene sulfonic acid (LABSA), detergents.[1][15]
Microreactor Lab, Pilot, Small-scale Production (with parallelization)ContinuousSuperior heat and mass transfer, precise temperature control, enhanced safety.[1][12]Low throughput per unit, potential for clogging.[1]Fine chemicals, reactions with sensitive substrates, process development.[12]

Experimental Protocols

Methodology for a Laboratory-Scale Batch Sulfonation

This protocol provides a general methodology for a batch sulfonation using a jacketed glass reactor. Caution: This is a generalized procedure and must be adapted based on the specific reactants and safety requirements of your process. Always conduct a thorough safety review before starting any experiment.

  • Reactor Setup:

    • Assemble a dry, clean, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel for reagent addition, and a connection to an inert gas source (e.g., nitrogen) and a scrubbing system for off-gases.

    • Connect the reactor jacket to a circulating bath for temperature control.

  • Inerting the System:

    • Purge the entire system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reactant Charging:

    • Charge the organic substrate to the reactor.

    • If a solvent is used, add it to the reactor and stir to ensure complete dissolution of the substrate.

  • Temperature Control:

    • Set the circulating bath to the desired reaction temperature. Allow the reactor contents to equilibrate at this temperature.

  • Addition of Sulfonating Agent:

    • Slowly add the sulfonating agent (e.g., chlorosulfonic acid or concentrated sulfuric acid) dropwise from the dropping funnel over a predetermined period. The addition rate should be carefully controlled to maintain the desired reaction temperature, as the reaction is exothermic.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using an appropriate technique (e.g., TLC, HPLC, or NMR).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the reaction mixture to a lower temperature (e.g., 0 °C) using the circulating bath.

    • Slowly and carefully quench the reaction by adding the reaction mixture to a stirred vessel containing ice or a cold aqueous solution.

    • The work-up procedure will depend on the specific product. It may involve neutralization, extraction, precipitation, or crystallization to isolate and purify the sulfonated product.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup Reactor Setup inerting Inerting with N2 reactor_setup->inerting reactant_charging Reactant Charging inerting->reactant_charging temp_control Temperature Control reactant_charging->temp_control agent_addition Sulfonating Agent Addition temp_control->agent_addition monitoring Reaction Monitoring agent_addition->monitoring quenching Quenching monitoring->quenching isolation Product Isolation & Purification quenching->isolation

Caption: Workflow for a typical lab-scale batch sulfonation experiment.

reactor_selection_logic start Start: Sulfonation Process Requirement scale Scale of Operation? start->scale lab_pilot Lab / Pilot Scale scale->lab_pilot Small industrial Industrial Scale scale->industrial Large heat_sensitivity High Heat Sensitivity / Need for Precise Control? lab_pilot->heat_sensitivity ffr Falling Film Reactor (FFR) industrial->ffr batch_reactor Batch Reactor heat_sensitivity->batch_reactor No microreactor Microreactor heat_sensitivity->microreactor Yes

Caption: Decision logic for selecting a sulfonation reactor based on scale.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Methodologies for the Quantification of Ethanesulfonic Acid, Complete with Supporting Experimental Data and Protocols.

This guide provides a detailed comparison of the most effective analytical methods for the quantification of this compound, a compound of significant interest in pharmaceutical development and environmental analysis. The selection of an appropriate analytical technique is critical for accurate and reliable measurement, impacting everything from quality control in manufacturing to the assessment of environmental contamination. This document outlines the principles, performance characteristics, and experimental protocols for five key analytical methods: Ion Chromatography (IC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for this compound Quantification

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis. The specific steps may vary depending on the chosen analytical technique.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample Sample Collection Filtration Filtration Sample->Filtration Dilution Dilution/Extraction Filtration->Dilution Derivatization Derivatization (for GC-MS) Dilution->Derivatization IC Ion Chromatography Dilution->IC LCMS LC-MS/MS Dilution->LCMS CE Capillary Electrophoresis Dilution->CE qNMR qNMR Dilution->qNMR GCMS GC-MS Derivatization->GCMS Integration Peak Integration/Signal Measurement IC->Integration LCMS->Integration GCMS->Integration CE->Integration qNMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. A generalized experimental workflow for the quantification of this compound.

Comparison of Quantitative Performance

The following table summarizes the key performance metrics for the analytical methods discussed in this guide. The data presented is a synthesis of findings from various studies on this compound and structurally similar short-chain alkyl sulfonic acids.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Ion Chromatography (IC) 0.06 - 0.16 µM[1]0.2 - 0.5 µM>0.999[2]Robust, reliable, and specific for ionic species.Requires dedicated IC system.
LC-MS/MS ~40 nM (with derivatization for similar compounds)160 - 310 nM (with derivatization for similar compounds)>0.99High sensitivity and selectivity; suitable for complex matrices.Potential for matrix effects; higher instrument cost.
GC-MS (with Derivatization) Analyte dependentAnalyte dependent>0.99High chromatographic resolution.Requires derivatization, which adds complexity and potential for variability.
Capillary Electrophoresis (CE) 1 - 2 x 10⁻⁵ M[3]3 - 6 x 10⁻⁵ M>0.99High separation efficiency; low sample and reagent consumption.Lower concentration sensitivity compared to LC-MS/MS.
Quantitative NMR (qNMR) Analyte and instrument dependentAnalyte and instrument dependentN/APrimary analytical method; highly accurate and precise without need for identical standards.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a highly effective method for the separation and quantification of ionic species like this compound.

Instrumentation:

  • Ion Chromatograph equipped with a suppressed conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac™ AS22-fast 4 µm).

  • Autosampler.

Reagents:

  • Eluent: 4.5 mM Sodium Carbonate (Na₂CO₃) and 1.4 mM Sodium Bicarbonate (NaHCO₃) in deionized water.[2]

  • Regenerant for suppressor: Sulfuric acid solution.

  • This compound standard.

Procedure:

  • Sample Preparation: Filter aqueous samples through a 0.45 µm filter. Dilute samples as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.[2]

    • Injection Volume: 25 µL.[2]

    • Column Temperature: 30 °C.

    • Detection: Suppressed conductivity.

  • Calibration: Prepare a series of calibration standards of this compound in deionized water. The calibration range should bracket the expected sample concentrations.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional sensitivity and selectivity for the quantification of this compound, particularly in complex matrices. Direct aqueous injection can often be employed, simplifying sample preparation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard and a suitable internal standard (e.g., a stable isotope-labeled version).

Procedure:

  • Sample Preparation: For aqueous samples, a direct injection following filtration (0.22 µm) is often sufficient.[4][5][6] For more complex matrices, protein precipitation or solid-phase extraction may be necessary.

  • LC Conditions:

    • Column: A suitable reversed-phase C18 or a HILIC column.

    • Gradient elution is typically used to separate the analyte from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

  • Calibration: Prepare calibration standards in a matrix that matches the samples to compensate for matrix effects.

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert it into a volatile and thermally stable derivative.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector.

  • A capillary column suitable for the analysis of the derivatized analyte.

Reagents:

  • Derivatizing agent (e.g., pentafluorothiophenol (B1630374) for forming a volatile thioester, or an alcohol like ethanol (B145695) in the presence of an acid catalyst to form an ester).[7][8]

  • An appropriate solvent for extraction (e.g., ethyl acetate).

  • This compound standard.

Procedure:

  • Derivatization: The sample containing this compound is reacted with a suitable derivatizing agent. For example, esterification can be achieved by heating the sample with an alcohol (e.g., ethanol) in the presence of an acid catalyst.[9]

  • Extraction: The resulting derivative is extracted into an organic solvent.

  • GC-MS Analysis: The extracted derivative is injected into the GC-MS system. The separation is achieved on the GC column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Calibration and Quantification: A calibration curve is generated using derivatized standards, and the analyte concentration is determined from this curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field, making it well-suited for the analysis of charged species like ethanesulfonate (B1225610).

Instrumentation:

  • Capillary Electrophoresis system with a UV or conductivity detector.

  • Fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): A buffer solution that provides conductivity and maintains a stable pH. For indirect UV detection of anions, a UV-absorbing co-ion is included in the BGE (e.g., 0.01 M benzoic acid adjusted to pH 8 with Tris).[1]

  • This compound standard.

Procedure:

  • Sample Preparation: Samples are typically filtered and diluted in the BGE or deionized water.

  • CE Conditions:

    • The capillary is conditioned and then filled with the BGE.

    • The sample is injected into the capillary (hydrodynamically or electrokinetically).

    • A high voltage is applied across the capillary to effect separation.

  • Detection:

    • Indirect UV Detection: Ethanesulfonate, which does not have a strong UV chromophore, can be detected indirectly by the displacement of a UV-absorbing co-ion in the BGE, resulting in a negative peak.[3][10]

    • Conductivity Detection: A conductivity detector can be used to directly measure the change in conductivity as the ethanesulfonate ion passes the detector.[11]

  • Calibration and Quantification: The peak area or height is proportional to the concentration of the analyte, which is determined using a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Internal Standard (IS) of known purity (e.g., maleic acid, DSS). The IS should have a signal that is well-resolved from the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer a known volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.[9]

  • Data Processing:

    • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the signals corresponding to the this compound (e.g., the triplet of the methyl group or the quartet of the methylene (B1212753) group) and a well-defined signal from the internal standard.

  • Quantification: The purity or concentration of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The choice of the optimal analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and the desired throughput.

  • Ion Chromatography is a robust and reliable method for routine analysis of aqueous samples.

  • LC-MS/MS provides the highest sensitivity and is ideal for trace analysis in complex matrices.

  • GC-MS is a viable option if derivatization is acceptable and high chromatographic resolution is needed.

  • Capillary Electrophoresis offers high separation efficiency with minimal sample consumption, making it a good alternative to chromatography.

  • qNMR stands out for its high accuracy and precision, serving as a primary method for purity assessment and the certification of reference materials.

By understanding the principles, performance characteristics, and experimental protocols of each of these techniques, researchers can make an informed decision to select the most appropriate method for their specific analytical needs.

References

Ethanesulfonic Acid vs. Sulfuric Acid as Catalysts: A Comparative Study for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective, data-driven comparison of two common acid catalysts, ethanesulfonic acid (ESA) and sulfuric acid (H₂SO₄), with a focus on their application in esterification reactions.

This comparative analysis delves into the performance of each catalyst, supported by experimental data on reaction yields, conditions, and catalyst reusability. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized through diagrams to facilitate a deeper understanding of the underlying chemical processes.

Performance Comparison: this compound vs. Sulfuric Acid

The catalytic efficacy of this compound and sulfuric acid is often evaluated in the context of esterification, a fundamental reaction in organic synthesis. While both are strong Brønsted acids capable of catalyzing this reaction, their performance can differ based on the specific substrates and reaction conditions.

Catalytic Activity in Fatty Acid Esterification

The production of biodiesel through the esterification of free fatty acids (FFAs) serves as a practical and well-documented example for comparing the catalytic activities of ESA and H₂SO₄. The following tables summarize key experimental data from various studies.

Table 1: this compound as a Catalyst in the Esterification of Acidic Crude Palm Oil [1][2]

ParameterValue
Substrate Acidic Crude Palm Oil (ACPO)
Alcohol Methanol (B129727)
Catalyst Dosage 0.25 - 3.5% wt/wt
Methanol to ACPO Molar Ratio 1:1 - 20:1
Reaction Temperature 40 - 70 °C
Reaction Time 3 - 150 min
Key Outcome Effective in reducing FFA to a minimum level for biodiesel production. The catalyst was successfully recycled for three consecutive runs with a slight increase in required reaction time in subsequent uses.[1][2]

Table 2: Sulfuric Acid as a Catalyst in the Esterification of Various Free Fatty Acids [3][4][5]

SubstrateAlcoholCatalyst Conc.Molar Ratio (Alcohol:Acid)Temp. (°C)Time (h)Conversion/Yield (%)
Oleic AcidMethanol0.7 mol L⁻¹12:1Room Temp.0.596.1 ± 0.4
Cottonseed Oil FFAsMethanol1.4 wt%8:160-High
Cottonseed Oil FFAsEthanol1.4 wt%8:175-High
High-FFA FeedstockMethanol10-20% w/v-65267.56 (FAME content)

Experimental Protocols

To ensure the practical applicability of this guide, detailed methodologies for key experiments are provided below.

Protocol 1: Esterification of Acidic Crude Palm Oil using this compound

This protocol is adapted from a study on biodiesel production from industrial-grade acidic crude palm oil (ACPO)[1][2].

Materials:

  • Acidic Crude Palm Oil (ACPO)

  • Methanol (reagent grade)

  • This compound (ESA)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • A predetermined amount of ACPO is placed in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • The desired molar ratio of methanol to ACPO is added to the flask.

  • The specified dosage of this compound (e.g., 0.25-3.5% wt/wt of ACPO) is carefully added to the reaction mixture.

  • The mixture is heated to the target reaction temperature (e.g., 40-70 °C) and stirred for the designated reaction time (e.g., 3-150 minutes).

  • The progress of the reaction is monitored by measuring the reduction in free fatty acid content.

  • Upon completion, the catalyst can be separated and potentially reused. The product mixture is then processed for the subsequent transesterification step.

Protocol 2: Esterification of Oleic Acid using Sulfuric Acid at Room Temperature

This protocol is based on a study intensifying the esterification of a high-free fatty acid feedstock[4].

Materials:

  • Oleic Acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Homogenizer

  • Standard laboratory glassware

Procedure:

  • Oleic acid and methanol are mixed in a reaction vessel at the desired molar ratio (e.g., 1:12).

  • The sulfuric acid catalyst is added to the mixture to achieve the target concentration (e.g., 0.7 mol L⁻¹).

  • The reaction is carried out at room temperature using a homogenizer operating at a specific rotational speed (e.g., 4000 rpm) for a set duration (e.g., 30 minutes).

  • The conversion to biodiesel (methyl oleate) is determined using appropriate analytical techniques.

Reaction Mechanism and Visualization

The catalytic action of both this compound and sulfuric acid in esterification reactions proceeds via the well-established Fischer-Speier esterification mechanism. This mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Fischer-Speier Esterification Pathway

The following diagram illustrates the key steps in the acid-catalyzed esterification of a carboxylic acid with an alcohol. This general mechanism is applicable for both sulfuric acid and sulfonic acids like this compound.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ (from catalyst) ProtonatedAcid Protonated Carboxylic Acid Protonation->ProtonatedAcid NucleophilicAttack Nucleophilic Attack by Alcohol ProtonatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation Products Ester + Water + Catalyst (regenerated) Deprotonation->Products

Caption: General mechanism of Fischer-Speier esterification.

Experimental Workflow for Catalyst Comparison

A logical workflow for a comparative study of these two catalysts is outlined below.

Catalyst_Comparison_Workflow Start Define Reaction: Substrates, Solvent, Temperature Catalyst1 Experiment with This compound Start->Catalyst1 Catalyst2 Experiment with Sulfuric Acid Start->Catalyst2 Analysis1 Analyze Products: Yield, Purity, Selectivity Catalyst1->Analysis1 Analysis2 Analyze Products: Yield, Purity, Selectivity Catalyst2->Analysis2 Comparison Compare Performance Data Analysis1->Comparison Analysis2->Comparison Conclusion Draw Conclusions on Catalyst Efficacy Comparison->Conclusion

Caption: Workflow for comparing catalyst performance.

Concluding Remarks

Both this compound and sulfuric acid are effective catalysts for esterification. The choice between them may depend on several factors including the specific substrates, desired reaction conditions (e.g., temperature), and considerations for catalyst separation and reuse. The provided data indicates that high conversions can be achieved with both catalysts. Sulfuric acid is a widely used and cost-effective catalyst. This compound has been shown to be effective and recyclable in specific industrial applications like biodiesel production. Researchers should consider the specific requirements of their reaction system to select the optimal catalyst.

References

Validating HPLC Methods for Esylate-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ensuring the purity, potency, and stability of active pharmaceutical ingredients (APIs). For compounds containing an esylate (ethanesulfonate) moiety, or similar sulfonate salts like besylate and mesylate, robust and validated HPLC methods are critical for quality control. This guide provides a comparative overview of validated reversed-phase (RP-HPLC) methods for several such compounds, supported by experimental data and detailed protocols.

The esylate counter-ion is highly polar, which can present challenges in reversed-phase chromatography, a technique that separates compounds based on hydrophobicity.[1] Therefore, method development often focuses on achieving adequate retention of these polar compounds while ensuring good peak shape and resolution from potential impurities.[1]

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation performance for various drug substances containing a sulfonate moiety. These examples showcase common approaches and achievable performance metrics in line with International Conference on Harmonisation (ICH) guidelines.[2][3][4]

Table 1: HPLC Method Parameters for Analysis of Esylate and Other Sulfonate-Containing Compounds
ParameterNintedanib (B1663095) Esylate[2][4]Dabigatran Etexilate Mesylate[3][5]Amlodipine Besylate[6][7]Etamsylate[8][9]
Column YMC Triart C18 / C18 (4.6x250 mm, 5 µm)Inertsil C8 (250 x 4.6 mm, 5µm) / Poroshell 120 EC-18 (150 x 4.6 mm, 2.7µ)C18 (4.6x250 mm, 5 µm)HyPURITY C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Ammonium (B1175870) acetate (B1210297) & Acetonitrile (B52724) (gradient) / Methanol (B129727):Water (80:20 v/v)Ammonium formate (B1220265) buffer (pH 5.5) & Acetonitrile / Hexane-1 Sulfonic acid sodium salt & Methanol (gradient)Methanol, o-phosphoric acid (pH 2.95)20 mM Sodium dihydrogen phosphate (B84403) (pH 3.5) & Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min / 0.6 mL/min1.205 mL/min0.75 mL/min
Detection (UV) 287 nm255 nm / 230 nm215 nmNot Specified
Column Temp. 35°CAmbient / 30°C25°CAmbient
Injection Vol. Not SpecifiedNot Specified / 10 µL5 µL25 µL
Diluent Buffer & AcetonitrileBuffer & Acetonitrile0.1N HClNot Specified
Table 2: Method Validation Performance Data
ParameterNintedanib Esylate[2][4]Dabigatran Etexilate Mesylate[3][5]Amlodipine Besylate[6]Etamsylate[10]
Linearity Range 0.10–2.0 µg/mL / 10–60 µg/mLNot Specified0.8–24 µg/mL10–50 µg/mL
Correlation (R²) > 0.998 / 0.999Not Specified> 0.9990.9994
Accuracy (% Recovery) 80%–120%96.5%–99.2%Not Specified99.83%
Precision (%RSD) < 5%Not SpecifiedNot Specified< 2%
LOD < 0.031% w/w0.01%Not Specified0.89 ng/mL
LOQ Not Specified0.03%Not Specified2.7 ng/mL
Specificity Peak purity > thresholdsNo interference from degradantsNot SpecifiedNo interference from excipients

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The workflow ensures the method is reliable, reproducible, and accurate for routine use in a quality control environment.

HPLC_Validation_Workflow General Workflow for HPLC Method Validation node_dev Method Development (Column, Mobile Phase, etc.) node_opt Method Optimization node_dev->node_opt node_prot Final Method Protocol node_opt->node_prot node_val Method Validation (ICH Guidelines) node_prot->node_val node_spec Specificity (Forced Degradation) node_val->node_spec node_lin Linearity & Range node_val->node_lin node_acc Accuracy (% Recovery) node_val->node_acc node_prec Precision (Repeatability, Intermediate) node_val->node_prec node_lodq LOD & LOQ node_val->node_lodq node_rob Robustness node_val->node_rob node_pass Validation Successful? node_spec->node_pass node_lin->node_pass node_acc->node_pass node_prec->node_pass node_lodq->node_pass node_rob->node_pass node_fail Review & Re-optimize node_pass->node_fail No node_routine Routine Analysis & QC node_pass->node_routine Yes node_fail->node_opt

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols are based on published, validated methods and serve as a practical reference.

Method for Nintedanib Esylate Related Substances[3]
  • Chromatographic System: A gradient reverse-phase HPLC (RP-HPLC) system with UV detection.

  • Column: YMC Triart C18, maintained at 35°C.

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution program is used to separate Nintedanib from its related substances.

  • Detection: UV detector set at an appropriate wavelength for Nintedanib and its impurities.

  • Sample Preparation: Dissolve the Nintedanib Esylate sample in a mixture of the buffer and acetonitrile to the target concentration.

  • Validation - Specificity: Forced degradation studies are performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products is assessed, and peak purity is evaluated.[2]

Method for Dabigatran Etexilate Mesylate Assay[4]
  • Chromatographic System: An isocratic RP-HPLC system with a photodiode array detector.

  • Column: Inertsil C8 (250 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of ammonium formate buffer (pH 5.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 255 nm.

  • Temperature: Column and sample compartments are maintained at ambient temperature.

  • Sample Preparation: The sample is diluted with a mixture of the buffer and acetonitrile.

  • Validation - Accuracy: Accuracy is determined by spiking a placebo with known concentrations of the standard solution at levels ranging from 60% to 140% of the target analyte concentration. The percentage recovery is then calculated, with an acceptance criterion typically between 80% and 120%.[3]

Method for Amlodipine Besylate and Enalapril Maleate Combination[7]
  • Chromatographic System: An isocratic RP-HPLC system with a photodiode array (PDA) detector.

  • Column: C18 (4.6x250 mm, 5 µm).

  • Mobile Phase: A mixture containing 10% methanol with an aqueous phase adjusted to pH 2.95 using o-phosphoric acid.

  • Flow Rate: 1.205 mL/min.

  • Column Temperature: 25°C.

  • Detection: 215 nm.

  • Injection Volume: 5 µL.

  • Validation - Robustness: The robustness of the method is tested by making deliberate small variations to method parameters such as mobile phase composition (±5-10%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on retention time and peak area is observed to ensure the method remains reliable under slightly varied conditions.[6]

References

A Comparative Analysis of the Buffering Capacity of MES and Other Essential Good's Buffers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact the activity of enzymes, the stability of proteins, and the viability of cells. MES (2-(N-morpholino)ethanesulfonic acid) is a widely utilized Good's buffer, favored for its pKa near neutrality and its minimal interference with biological systems. This guide provides an objective comparison of the buffering capacity of MES with other commonly used Good's buffers: HEPES, PIPES, and MOPS, supported by their physicochemical properties and a detailed experimental protocol for their evaluation.

Physicochemical Properties and Buffering Ranges

The effectiveness of a buffer is determined by its pKa, the pH at which the buffer exhibits its maximum resistance to pH change. The practical buffering range for a given buffer is generally considered to be its pKa ± 1. The table below summarizes the key quantitative parameters for MES and its counterparts.

BufferpKa at 25°CEffective pH Range
MES 6.10 - 6.15[1][2]5.5 – 6.7[1][3]
PIPES 6.76[1][4]6.1 – 7.5[1][4]
MOPS 7.14 - 7.20[1][5]6.5 – 7.9[1][5]
HEPES 7.48 - 7.5[][7][8]6.8 – 8.2[][7]

The selection of an appropriate buffer is critically dependent on the desired pH of the experiment. For applications requiring a more acidic environment, MES is an excellent choice. As the desired pH approaches physiological conditions (pH 7.2-7.4), MOPS and HEPES become more suitable options. PIPES offers a range that bridges the gap between MES and MOPS/HEPES.

Experimental Determination of Buffering Capacity

While the pKa provides a theoretical indication of a buffer's optimal pH range, the actual buffering capacity in a specific experimental system can be influenced by factors such as temperature, buffer concentration, and the presence of other solutes.[9][10] Therefore, empirical determination of buffering capacity is often recommended. A common method for this is acid-base titration.

This protocol outlines a method to experimentally determine and compare the buffering capacity of MES, HEPES, PIPES, and MOPS.

1. Materials:

  • MES, HEPES, PIPES, and MOPS buffer substances

  • Deionized water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

2. Preparation of Buffer Solutions:

  • Prepare 100 mL of a 0.1 M solution for each of the four buffers (MES, HEPES, PIPES, and MOPS).

  • For each buffer, dissolve the calculated amount of the solid acid form in approximately 80 mL of deionized water in a 100 mL beaker.

  • While stirring, adjust the pH of each solution to its respective pKa value using a standardized NaOH solution.

  • Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

3. Titration Procedure:

  • Transfer 50 mL of one of the prepared buffer solutions into a 100 mL beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the buffer solution.

  • Fill a burette with standardized 0.1 M HCl.

  • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH has dropped by at least 2 pH units from the starting pKa.

  • Repeat the titration for the same buffer solution using 0.1 M NaOH, adding the base in small increments until the pH has increased by at least 2 pH units.

  • Rinse the pH electrode and beaker thoroughly with deionized water between titrations of different buffer solutions.

  • Repeat the entire titration procedure for the other three buffer solutions.[11][12][13]

4. Data Analysis:

  • For each buffer, plot a titration curve with the pH on the y-axis and the volume of added HCl or NaOH on the x-axis.

  • The buffering capacity (β) can be calculated for each point on the titration curve using the formula: β = |ΔB / ΔpH| where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

  • The region of the curve with the smallest change in pH for a given volume of added acid or base represents the highest buffering capacity. This should be centered around the pKa of the buffer.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep_start Weigh Buffer Solids (MES, HEPES, PIPES, MOPS) dissolve Dissolve in Deionized H2O prep_start->dissolve adjust_ph Adjust pH to pKa with NaOH dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol tit_start Take 50 mL of Buffer Solution final_vol->tit_start For each buffer measure_initial_ph Measure Initial pH tit_start->measure_initial_ph titrate_acid Titrate with 0.1 M HCl (record pH and volume) measure_initial_ph->titrate_acid titrate_base Titrate with 0.1 M NaOH (record pH and volume) measure_initial_ph->titrate_base plot_curve Plot Titration Curve (pH vs. Volume of Titrant) titrate_acid->plot_curve titrate_base->plot_curve calc_beta Calculate Buffering Capacity (β) plot_curve->calc_beta compare Compare Buffering Performance calc_beta->compare

Experimental workflow for comparing buffer capacity.

Logical Relationships in Buffer Selection

The choice between MES and other Good's buffers is a function of the specific experimental requirements. The following diagram outlines the logical considerations for selecting the most appropriate buffer.

G cluster_ph_ranges pH Range cluster_buffers Buffer Selection start Define Experimental pH Requirement ph_acidic Acidic (pH 5.5-6.7) start->ph_acidic ph_near_neutral Near Neutral (pH 6.1-7.5) start->ph_near_neutral ph_physiological Physiological (pH 6.5-8.2) start->ph_physiological mes MES ph_acidic->mes pipes PIPES ph_near_neutral->pipes mops MOPS ph_physiological->mops hepes HEPES ph_physiological->hepes

Decision guide for selecting a Good's buffer.

References

A Comparative Guide to the In Silico and In Vitro Validation of Sulfonic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of sulfonic acid derivatives targeting key signaling pathways in cancer, supported by experimental data.

This guide provides a comprehensive overview of the validation process for a promising class of anticancer compounds: sulfonic acid derivatives, particularly sulfonamides. We delve into both the computational (in silico) and laboratory-based (in vitro) evidence of their activity, focusing on their inhibition of key signaling pathways implicated in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Data Presentation: Quantitative Comparison of Sulfonamide Derivatives

The following tables summarize the in silico and in vitro performance of selected sulfonamide derivatives against EGFR and VEGFR-2, key targets in cancer therapy.

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)Cancer Cell LineReference
Compound 1 EGFR-9.20.15A549 (Lung)[1][2]
Compound 2 EGFR-8.70.28MCF-7 (Breast)[1][2]
Compound 3 VEGFR-2-10.10.09HUVEC (Endothelial)[3][4]
Compound 4 VEGFR-2-9.50.12HepG2 (Liver)[3][4]
Sorafenib VEGFR-2-11.20.09HUVEC (Endothelial)[5]
Erlotinib EGFR-10.50.02A549 (Lung)[1]

Table 1: Comparative data for selected sulfonamide derivatives and standard inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Silico Analysis: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of sulfonamide derivatives with the active sites of EGFR and VEGFR-2.

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structures of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1YWN) were downloaded from the Protein Data Bank.[1][3]

    • Water molecules and co-crystallized ligands were removed from the protein structures.

    • Hydrogen atoms were added, and Gasteiger charges were assigned to the protein models using AutoDock Tools.[6][7]

    • The protein structures were energy minimized to relieve any steric clashes.[7]

  • Ligand Preparation:

    • The 2D structures of the sulfonamide derivatives were drawn using ChemDraw and converted to 3D structures.

    • The ligands were energy minimized using the MMFF94 force field.[7]

    • Partial charges were assigned to the ligand atoms.[7]

  • Docking Simulation:

    • A docking grid box was defined around the active site of each protein, guided by the co-crystallized ligand in the original PDB structure.[7]

    • Molecular docking was performed using AutoDock Vina.[1] The program explores various conformations and orientations of the ligand within the active site.

    • The docking poses were scored based on a scoring function that estimates the binding affinity (in kcal/mol). The pose with the most favorable score was selected as the most likely binding mode.[7]

  • Interaction Analysis:

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) were analyzed using molecular visualization software like PyMOL or Discovery Studio Visualizer to understand the molecular basis of binding.[6][7]

In Vitro Analysis: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of the sulfonamide derivatives on cancer cell lines.

Protocol:

  • Cell Culture:

    • Human cancer cell lines (e.g., A549, MCF-7, HepG2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Cell Seeding:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • The sulfonamide derivatives were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to obtain the desired concentrations.

    • The cells were treated with various concentrations of the compounds and incubated for 48-72 hours.[8]

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[8][9]

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[8]

  • Data Analysis:

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined by plotting the percentage of cell viability against the compound concentration.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and the experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes EGF EGF (Ligand) EGF->EGFR Binds Sulfonamide Sulfonamide Derivative Sulfonamide->EGFR Inhibits VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Proliferation) ERK->Angiogenesis Promotes VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Sulfonamide Sulfonamide Derivative Sulfonamide->VEGFR2 Inhibits Experimental_Workflow cluster_in_silico In Silico Validation cluster_in_vitro In Vitro Validation LigandPrep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Structure Cleaning) ProteinPrep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Synthesis Compound Synthesis Analysis->Synthesis Identifies Promising Candidates MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT CellCulture Cancer Cell Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50

References

Choosing the Right Battlefield: A Comparative Guide to Buffer Cytotoxicity in Plant Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with plant cells, the selection of an appropriate buffer is a critical, yet often overlooked, parameter that can significantly influence experimental outcomes. An ideal buffer should maintain a stable pH without interfering with cellular processes. However, the reality is that all buffers have the potential to exert some level of cytotoxicity. This guide provides an objective comparison of commonly used buffers in plant cell studies—MES, HEPES, PBS, and TRIS—supported by experimental data to aid in making an informed choice for your specific research needs.

Quantitative Cytotoxicity Comparison

The direct cytotoxic effects of buffers can vary significantly between plant species and even cell types. A key study on Nicotiana benthamiana leaves provides a quantitative comparison of cell death induced by MES, HEPES, and Phosphate-Buffered Saline (PBS) at various concentrations and pH levels. The data, assessed by Evans blue staining, is summarized below. It is important to note that direct comparative quantitative data for TRIS buffer in a similar plant system was not available in the reviewed literature.

BufferpHConcentration (mM)Cell Death (%)
MES 5.00.1<5%
1<5%
10~5%
30~15%
50~30%
100~55%
6.00.1<5%
1<5%
10~8%
30~18%
50~35%
100~60%
7.40.1<5%
1<5%
10~10%
30~20%
50~40%
100~70%
HEPES 7.40.1<5%
1<5%
10~8%
30~15%
50~25%
100~45%
8.00.1<5%
1<5%
10~10%
30~20%
50~30%
100~50%
PBS 7.40.1<5%
1<5%
10~7%
30~12%
50~20%
100~35%

Data summarized from a study on N. benthamiana leaves. Cell death was quantified using Evans blue staining. Deionized water was used as a control and its cytotoxicity was set to 0%[1].

From this data, it is evident that all three buffers exhibit concentration-dependent cytotoxicity. At concentrations below 30 mM, cell death remained under 20% for all tested buffers and pH values[1]. PBS at pH 7.4 appeared to be the least cytotoxic at higher concentrations, followed by HEPES and then MES.

General Properties and Considerations

Beyond direct cytotoxicity, the physicochemical properties of a buffer are crucial for experimental success. The following table summarizes key characteristics of MES, HEPES, PBS, and TRIS.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazinethis compound)PBS (Phosphate-Buffered Saline)TRIS (tris(hydroxymethyl)aminomethane)
pKa at 25°C 6.157.57.2 (for H₂PO₄⁻)8.1
Effective pH Range 5.5 - 6.76.8 - 8.2[2]5.8 - 8.0[2][3]7.0 - 9.2[4]
Temperature Effect (ΔpKa/°C) -0.011-0.014-0.0028-0.031
Metal Ion Binding LowNegligible[3][4]Precipitates with Ca²⁺ and Mg²⁺[3][4]Can bind to some metals[4]
General Toxicity Generally low, but concentration-dependent[1]Can be toxic at high concentrations[4]; generally non-toxic to cells[2][3].Non-toxic[2][4], but can reduce cell viability if not iso-osmotic[2][3].Generally low toxicity, but is permeable to cell membranes[4].
Suitability for Plant Protoplasts Used to maintain stable pH during enzymatic digestion[5]. A lower MES concentration was found to improve protoplast viability in some cases[6].Often used in cell culture and is considered a good all-purpose buffer[2][4].Widely used for washing and dilution but has limited buffering capacity and can cause precipitation[3][4].Its temperature-sensitive pKa can be a drawback for stable, long-term experiments[4].

Experimental Protocols

Accurate assessment of buffer cytotoxicity relies on standardized and appropriate viability assays. Below are methodologies for common assays used in plant cell studies.

Evans Blue Staining for Cell Death Quantification

This method is used to identify non-viable cells, as the dye can only penetrate cells with compromised plasma membranes.

  • Buffer Preparation: Prepare stock solutions of MES, HEPES, and PBS at the desired pH and a range of concentrations (e.g., 0.1, 1, 10, 30, 50, and 100 mM)[1].

  • Sample Infiltration: Infiltrate plant leaf discs with the different buffer solutions. Deionized water is used as a negative control[1].

  • Incubation: Incubate the infiltrated leaf discs for a specified period (e.g., 1 hour) at room temperature.

  • Staining: After incubation, immerse the leaf discs in a 0.25% (w/v) Evans blue solution for 15 minutes.

  • Washing: Thoroughly wash the discs with deionized water to remove excess dye.

  • Dye Extraction: Submerge the stained discs in N,N-dimethylformamide (DMF) for 1 hour to extract the Evans blue from the dead cells.

  • Quantification: Measure the absorbance of the DMF solution at 620 nm using a spectrophotometer. The percentage of cell death is calculated relative to a positive control (e.g., boiled leaf discs) representing 100% cell death.

Fluorescein Diacetate (FDA) Staining for Cell Viability

This assay identifies viable cells based on intracellular esterase activity, which cleaves the non-fluorescent FDA into fluorescent fluorescein.

  • Cell Preparation: Prepare a suspension of plant cells or protoplasts that have been incubated in the test buffers.

  • Staining Solution: Prepare a fresh 0.02% FDA solution.

  • Staining: Add the FDA solution to the cell suspension to a final concentration of 0.01% and mix gently[7].

  • Incubation: Incubate the mixture at room temperature for 5-10 minutes[7].

  • Microscopy: Observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while non-viable cells will not fluoresce[7].

  • Quantification: Calculate cell viability as the percentage of fluorescent cells relative to the total number of cells observed.

MTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of tetrazolium salts (like MTT) to formazan (B1609692) by metabolically active cells, indicating cell viability.

  • Cell Culture: Plate plant cell suspensions in a 96-well plate and incubate with the various buffer solutions for the desired time.

  • MTT Reagent: Prepare a 0.5 mg/mL MTT solution in a suitable buffer (e.g., PBS at pH 7.2)[7].

  • Incubation: Add the MTT solution to each well and incubate for 1-4 hours at room temperature[7]. Living cells will reduce the yellow MTT to a blue-purple formazan[7].

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 520-570 nm using a microplate reader[7][8]. The absorbance is directly proportional to the number of viable cells.

Visualizing Experimental Workflow and Cytotoxicity Factors

To better understand the process of cytotoxicity assessment and the factors at play, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (Different Types, pH, Concentrations) C Incubate Plant Material in Buffer Solutions A->C B Prepare Plant Material (e.g., Leaf Discs, Cell Suspension) B->C D Add Viability Stain (e.g., Evans Blue, FDA, MTT) C->D E Wash to Remove Excess Stain D->E F Quantify Signal (Spectrophotometry or Microscopy) E->F G Calculate Percentage Viability/Cytotoxicity F->G

Caption: Workflow for a typical plant cell cytotoxicity assay.

G cluster_factors Buffer Properties cluster_effects Cytotoxic Effects A Chemical Nature (e.g., MES, HEPES, PBS, TRIS) D Cellular Stress A->D B Concentration B->D C pH and pKa C->D E Membrane Damage D->E F Metabolic Inhibition D->F G Osmotic Imbalance D->G

Caption: Factors influencing buffer-induced cytotoxicity in plant cells.

Conclusion and Recommendations

The choice of buffer can have a substantial impact on the viability and physiological state of plant cells in vitro.

  • For general applications requiring low cytotoxicity, especially at higher concentrations, PBS appears to be a favorable option, provided that precipitation with divalent cations is not a concern[3][4].

  • HEPES offers excellent buffering capacity in the physiological pH range and shows moderate cytotoxicity, making it a reliable choice for many cell culture applications[2][4].

  • MES is particularly useful for experiments conducted at a lower pH, though its cytotoxicity increases notably at concentrations above 30 mM[1].

  • TRIS is a cost-effective buffer, but its high-temperature sensitivity and potential to interact with cellular components warrant careful consideration[4].

Ultimately, there is no single "best" buffer for all plant cell studies. The data presented here, primarily from N. benthamiana, serves as a valuable guide. However, it is imperative for researchers to empirically test a selection of buffers under their specific experimental conditions and with their particular plant species or cell line to ensure the validity and reproducibility of their results.

References

A Comparative Performance Analysis of Ethanesulfonic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethanesulfonic acid's performance across various solvent systems, supported by physicochemical data and detailed experimental protocols. This compound (CH₃CH₂SO₃H) is a strong organic acid widely utilized as a catalyst and reagent in organic synthesis, including pharmaceutical and agrochemical manufacturing.[1] Its effectiveness is often dictated by its behavior in the chosen solvent, influencing solubility, stability, and catalytic activity.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] Its strong acidic nature, comparable to mineral acids, makes it an effective catalyst for a variety of chemical transformations such as alkylation and polymerization.[3]

PropertyValue
Molecular Formula C₂H₆O₃S[4]
Molar Mass 110.13 g/mol [2][4]
Appearance Colorless liquid[2]
Density ~1.35 g/mL at 25 °C
Melting Point -17 °C[2]
Boiling Point 123 °C at 0.01 mmHg
pKa (in water) -1.68[2]

Performance Evaluation in Solvent Systems

The choice of solvent is critical for optimizing reactions involving this compound. Its performance is primarily evaluated based on its solubility, which directly impacts its availability and effectiveness as a catalyst or reagent.

Solubility Profile

This compound's polarity, due to the sulfonic acid group, governs its solubility. It is highly miscible with polar solvents, particularly water, with which it can form strong hydrogen bonds.[1] Its solubility tends to decrease as the polarity of the solvent decreases.

Solvent System CategoryExamplesSolubility Performance
Polar Protic Water, EthanolHigh to Very High. this compound is highly soluble in water and soluble in ethanol.[1][3] This makes it ideal for reactions in aqueous or alcoholic media.
Polar Aprotic Acetonitrile, DMSOModerate to High. Generally soluble, facilitating its use in a wider range of organic reactions where protic solvents are not suitable.
Non-Polar Toluene, HexaneLow to Very Low. It is less soluble in non-polar organic solvents due to its polar nature.[1]

Note: The solubility of this compound, like many compounds, generally increases with temperature.[1]

Comparative Analysis with Mthis compound (MSA)

Mthis compound (MSA) is a closely related and often-used alternative. Both are strong acids, but their physical properties and applications can differ slightly.

PropertyThis compoundMthis compound (MSA)
pKa (in water) -1.68[2]~ -1.9[5][6]
Molar Mass 110.13 g/mol [2]96.11 g/mol
Physical State at STP Liquid[2]Liquid
Key Features Strong acid catalyst.Strong, non-oxidizing acid; considered a green catalyst due to its biodegradability.[5][7]

MSA is noted for its high thermal stability and resistance to oxidation, making it a "green" alternative to many other mineral acids.[7] While both acids are effective catalysts for reactions like esterification and alkylation, the choice between them may depend on factors like cost, desired physical state of the reaction medium, and environmental considerations.[7][8]

Experimental Protocols

The following are standardized protocols for evaluating the performance of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method to quantify the solubility of this compound in a specific solvent at a controlled temperature.

  • Preparation: Place a known volume (e.g., 10 mL) of the selected solvent into a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath) set to the desired temperature (e.g., 25 °C).

  • Titration: Add small, measured increments of this compound to the solvent while continuously stirring.

  • Observation: Continue adding the acid until a slight cloudiness or undissolved droplets persist, indicating that the solution is saturated.

  • Quantification: The total amount of this compound added before saturation is reached represents its solubility in that solvent at the specified temperature. Express the result in g/100 mL or mol/L.

  • Replication: Repeat the experiment at least three times to ensure accuracy and calculate the average solubility.

Protocol 2: this compound-Catalyzed Esterification

This protocol provides a general procedure for a common catalytic application of this compound.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one equivalent of a carboxylic acid (e.g., acetic acid) and 1.2 equivalents of an alcohol (e.g., ethanol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, or run neat if reactants are liquid) to achieve a suitable concentration (e.g., 0.5 M). Add a catalytic amount of this compound (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, if necessary.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate logical relationships and experimental processes.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination & Deprotonation A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ (from ESA) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D E Protonated Intermediate D->E + H⁺ F Ester + H₂O E->F - H₂O, - H⁺

Caption: Mechanism of acid-catalyzed esterification.

G A Define Reaction & Reactants B Consult Reactant Solubility Data A->B C Initial Solvent Screening (Polar vs. Non-Polar) B->C D Select Candidate Solvents C->D E Determine ESA Solubility in Candidates (Protocol 1) D->E F Perform Small-Scale Test Reactions E->F High ESA Solubility G Monitor Reaction (Yield, Rate, Byproducts) F->G H Select Optimal Solvent System G->H Best Performance I Scale-Up and Optimization H->I

Caption: Experimental workflow for solvent system evaluation.

References

Cross-Validation of Analytical Methods for Ethanesulfonate Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethanesulfonate (B1225610) salts is critical in pharmaceutical development and quality control. The selection of an appropriate analytical method is a key decision that impacts the reliability and efficiency of the entire process. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of ethanesulfonate salts. The information presented herein is based on established analytical principles and data from studies on structurally related sulfonate compounds, offering a valuable resource for method selection, development, and cross-validation.

Method Performance Comparison

Table 1: Representative Performance Characteristics of HPLC for Sulfonate Analysis

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0% for drug product
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mLSignal-to-Noise ratio of 10:1

Table 2: Representative Performance Characteristics of GC-MS for Ethanesulfonate Ester Analysis

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²) ≥ 0.998≥ 0.99
Accuracy (% Recovery) 95.0% - 105.0%Typically 80.0% - 120.0% for impurities
Precision (% RSD)
- Repeatability≤ 5.0%≤ 15.0% for trace analysis
- Intermediate Precision≤ 10.0%≤ 20.0% for trace analysis
Limit of Detection (LOD) 0.05 - 0.5 ppbSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 - 1.5 ppbSignal-to-Noise ratio of 10:1

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of ethanesulfonate salts by HPLC and GC-MS. These protocols are based on established methods for similar sulfonate compounds and can serve as a starting point for method development and optimization.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of non-volatile ethanesulfonate salts.

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or ELSD for compounds lacking a strong chromophore.

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the ethanesulfonate salt reference standard in the mobile phase or a suitable solvent and dilute to the desired concentrations.

  • Sample Solution: Dissolve the sample containing the ethanesulfonate salt in the mobile phase or a suitable solvent to a concentration within the validated linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile or derivatized ethanesulfonate compounds, such as ethanesulfonate esters, which can be potential genotoxic impurities.[2]

Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: A mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp to 250-280°C.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Standard and Sample Preparation:

  • Derivatization (if necessary): For non-volatile ethanesulfonic acids, a derivatization step to form volatile esters may be required prior to GC-MS analysis.

  • Standard Solution: Prepare a stock solution of the ethanesulfonate ester reference standard in a volatile organic solvent (e.g., ethyl acetate) and perform serial dilutions.[2]

  • Sample Solution: Dissolve the sample in a suitable organic solvent. For the analysis of impurities in a drug substance, a liquid-liquid extraction may be necessary to isolate the analytes of interest.[2]

Workflow and Logical Relationships

The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results for the same analyte in a given sample. This process is crucial when transferring a method between laboratories or when comparing a new method to an existing one.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective of Cross-Validation select_methods Select Analytical Methods (e.g., HPLC and GC-MS) define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Identical Sample Sets analyze_hplc Analyze Samples using HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms collect_data Collect and Process Data from Both Methods analyze_hplc->collect_data analyze_gcms->collect_data compare_results Statistically Compare Results collect_data->compare_results evaluate_acceptance Evaluate Against Acceptance Criteria compare_results->evaluate_acceptance document_findings Document Findings in a Validation Report evaluate_acceptance->document_findings conclusion Conclusion on Method Equivalence document_findings->conclusion

Caption: A diagram illustrating the workflow for the cross-validation of analytical methods.

The selection of an appropriate analytical technique for the analysis of ethanesulfonate salts requires careful consideration of the analyte's properties and the specific requirements of the analysis.

Method_Selection_Logic Logical Relationships in Method Selection Analyte_Properties Analyte Properties Volatility Volatility Analyte_Properties->Volatility Thermal_Stability Thermal Stability Analyte_Properties->Thermal_Stability Chromophore Presence of Chromophore Analyte_Properties->Chromophore Analytical_Requirements Analytical Requirements Sensitivity Sensitivity (LOD/LOQ) Analytical_Requirements->Sensitivity Specificity Specificity/Selectivity Analytical_Requirements->Specificity Matrix_Effects Sample Matrix Effects Analytical_Requirements->Matrix_Effects HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Thermal_Stability->HPLC Low/High Thermal_Stability->GCMS High Chromophore->HPLC Yes (UV) / No (ELSD) Chromophore->GCMS Not Required Sensitivity->HPLC Moderate (µg/mL) Sensitivity->GCMS High (ppb) Specificity->HPLC Moderate to High Specificity->GCMS High (MS) Matrix_Effects->HPLC Can be managed Matrix_Effects->GCMS Can be significant

Caption: A diagram showing the logical relationships influencing the choice between HPLC and GC-MS.

References

A Comparative Guide to the Efficacy of Ethanesulfonic Acid and Other Organosulfonic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic efficacy of ethanesulfonic acid against other commonly used organosulfonic acids, namely mthis compound, p-toluenesulfonic acid, and camphorsulfonic acid. The information presented is curated from experimental data to assist researchers in selecting the most suitable catalyst for their synthetic needs.

Executive Summary

Organosulfonic acids are a class of strong organic acids widely employed as catalysts in a variety of chemical transformations, including esterifications, aldol (B89426) condensations, and alkylations. Their efficacy is influenced by factors such as acid strength (pKa), steric hindrance, and solubility in the reaction medium. While all are effective Brønsted acid catalysts, their performance can vary significantly depending on the specific reaction and desired outcome. This guide focuses on two key acid-catalyzed reactions: Fischer esterification and aldol condensation, to compare the performance of these catalysts.

Comparison of Catalytic Performance

The following table summarizes the catalytic performance of this compound and its counterparts in the synthesis of isoamyl acetate (B1210297), a common fragrance and flavor ester. Where direct comparative data for isoamyl acetate synthesis is unavailable, data from other relevant esterification reactions are included to provide a broader context of catalytic activity.

CatalystReactionSubstratesYield (%)Reaction Time (h)Temperature (°C)Notes
p-Toluenesulfonic Acid Isoamyl Acetate SynthesisAcetic Acid, Isoamyl Alcohol75%[1]1100[1]A common and effective catalyst for esterification.
Mthis compound Esterification of Palmitic AcidPalmitic Acid, Methanol97.0% (as supported catalyst)Not specifiedNot specifiedExhibited comparable activity to supported p-TSA.[2]
This compound Esterification of Acidic Crude Palm OilFree Fatty Acids, Methanol>95% FFA Conversion1.560Effective for esterification of complex substrates.[3]
Camphorsulfonic Acid Friedel-Crafts AlkylationIndolyl Alcohols, ArenesHigh YieldsNot specifiedRoom TemperaturePrimarily used for asymmetric synthesis.
Sulfuric Acid (Reference) Isoamyl Acetate SynthesisAcetic Acid, Isoamyl Alcohol79%[1]1100[1]A common inorganic acid catalyst for comparison.

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented for mthis compound and this compound are from reactions with different substrates and conditions compared to the isoamyl acetate synthesis.

Detailed Experimental Protocols

Fischer Esterification: Synthesis of Isoamyl Acetate

This protocol is a representative procedure for the synthesis of isoamyl acetate and can be adapted for use with different organosulfonic acid catalysts.

Materials:

  • Isoamyl alcohol

  • Glacial acetic acid

  • Organosulfonic acid catalyst (e.g., p-Toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add isoamyl alcohol and a molar excess of glacial acetic acid.

  • Add a catalytic amount of the organosulfonic acid (e.g., 1-2 mol% relative to the limiting reagent).

  • Heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isoamyl acetate.

  • Purify the product by distillation.

Acid-Catalyzed Aldol Condensation: Synthesis of a Chalcone (B49325) Derivative

This protocol describes a general procedure for the synthesis of a chalcone derivative via an acid-catalyzed aldol condensation.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An acetophenone (B1666503) derivative (e.g., acetophenone)

  • Organosulfonic acid catalyst (e.g., p-Toluenesulfonic acid)

  • Ethanol (B145695) or another suitable solvent

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and the acetophenone derivative in ethanol.

  • Add a catalytic amount of the organosulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the chalcone product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanisms and Visualizations

Fischer Esterification Mechanism

The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The organosulfonic acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated Carboxylic Acid + H⁺ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate H+ H⁺ H+->Protonated Carboxylic Acid Protonated Carboxylic Acid->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Ester Ester Protonated Ester->Ester - H⁺ Water Water Protonated Ester->Water

Caption: Mechanism of Fischer Esterification.

Acid-Catalyzed Aldol Condensation Workflow

The acid-catalyzed aldol condensation involves the reaction of an enol with a protonated carbonyl compound. The organosulfonic acid protonates the carbonyl group, activating it for nucleophilic attack by the enol.

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde/Ketone_1 Aldehyde/ Ketone 1 Enol_Formation Enol Formation Aldehyde/Ketone_1->Enol_Formation Aldehyde/Ketone_2 Aldehyde/ Ketone 2 Protonation Protonation of Carbonyl Aldehyde/Ketone_2->Protonation Acid_Catalyst Organosulfonic Acid Acid_Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack of Enol Protonation->Nucleophilic_Attack Enol_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration alpha_beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dehydration->alpha_beta_Unsaturated_Carbonyl Water Water Dehydration->Water

Caption: Workflow of Acid-Catalyzed Aldol Condensation.

Discussion of Efficacy

  • Acid Strength: The catalytic activity of Brønsted acids is often correlated with their acid strength (pKa). p-Toluenesulfonic acid (pKa ≈ -2.8) is a stronger acid than mthis compound (pKa ≈ -1.9), which may contribute to its slightly higher catalytic activity in some reactions.[6] The acidity of this compound is expected to be comparable to that of mthis compound. Camphorsulfonic acid is also a strong acid, but its bulky structure can influence its catalytic behavior.

  • Steric Hindrance: The steric bulk of the catalyst can play a significant role. The camphor-derived structure of camphorsulfonic acid is utilized in asymmetric catalysis to induce stereoselectivity, an application where the other, less sterically hindered acids are not typically employed. For general catalysis, the larger size of p-toluenesulfonic acid compared to methanesulfonic and ethanesulfonic acids might be a factor in reactions with sterically demanding substrates.

  • Solubility and Physical State: p-Toluenesulfonic acid is a solid, which can be advantageous for handling and weighing, whereas mthis compound and this compound are liquids.[6] The solubility of the catalyst in the reaction medium is crucial for homogeneous catalysis. All four acids generally have good solubility in common organic solvents.

  • "Green" Chemistry Aspects: Mthis compound is often highlighted as a "green" catalyst due to its lower toxicity and biodegradability compared to some traditional mineral acids.

Conclusion

The choice of an organosulfonic acid catalyst depends on the specific requirements of the chemical transformation.

  • p-Toluenesulfonic acid is a versatile and highly effective catalyst for a broad range of reactions, often serving as a benchmark.

  • Mthis compound offers a comparable, and in some cases, a "greener" alternative to p-toluenesulfonic acid.

  • This compound is an effective catalyst, particularly for esterifications, with performance expected to be similar to mthis compound.

  • Camphorsulfonic acid is the catalyst of choice for asymmetric transformations where stereocontrol is the primary objective.

For drug development professionals, where catalyst residues can be a concern, the choice may also be influenced by the ease of removal and the toxicological profile of the catalyst. Further empirical investigation is often necessary to identify the optimal catalyst and conditions for a specific application.

References

A Researcher's Guide to Assessing the Purity of Synthesized Ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethanesulfonic acid, a critical reagent in pharmaceutical development and chemical manufacturing. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed overview of common synthetic routes, potential impurities, and a comparative analysis of state-of-the-art analytical techniques. Experimental protocols and quantitative data are presented to facilitate informed decisions in quality control and assurance.

Introduction: The Importance of Purity in this compound

This compound (ESA) is a strong organic acid widely utilized as a catalyst, a counter-ion in pharmaceutical salts (esilates), and an intermediate in organic synthesis.[1] Its efficacy and, more critically, the safety of the final products derived from it, are directly dependent on its purity. Impurities stemming from the synthetic process can alter the physicochemical properties of active pharmaceutical ingredients (APIs), affect reaction kinetics, and in some cases, pose a significant toxicological risk.

Of particular concern are potential genotoxic impurities (PGIs), such as alkyl ethanesulfonates, which can form as byproducts. Regulatory bodies have established stringent limits for such impurities, often guided by a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day, necessitating highly sensitive analytical methods for their detection and quantification.[2][3] This guide will delve into the analytical techniques capable of meeting these rigorous standards.

Common Synthesis Routes and Potential Impurities

The impurity profile of this compound is intrinsically linked to its method of synthesis. Several common synthetic pathways are employed, each with a characteristic set of potential impurities.

  • Oxidation of Diethyl Disulfide: This process involves the oxidation of diethyl disulfide, often with strong oxidizing agents. Incomplete oxidation can lead to residual starting material and intermediate sulfoxides.

  • Reaction of Ethyl Halides with Sulfites: A classical approach involves the reaction of an ethyl halide (e.g., ethyl iodide) with a sulfite (B76179) salt, such as ammonium (B1175870) sulfite.[4] Potential impurities include unreacted starting materials and inorganic salts.

  • From 2-Oxosuccinic Acid: This method utilizes fuming nitric acid and sulfuric acid to convert 2-oxosuccinic acid to this compound.[4] Residual starting material and byproducts from side reactions are potential impurities.

  • Oxidation of Bis(2-hydroxyethyl)disulfide: This route employs hydrogen peroxide to oxidize bis(2-hydroxyethyl)disulfide.[4] Incomplete reaction can result in the presence of the starting material and intermediates.

Beyond the specific byproducts of each reaction, common impurities can include residual solvents, inorganic salts, and water. A critical class of impurities, particularly when alcohols are present during synthesis or workup, are the alkyl ethanesulfonates (e.g., methyl ethanesulfonate (B1225610), ethyl ethanesulfonate), which are potent genotoxic agents.

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment of this compound.

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Assessment Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction e.g., Oxidation, Sulfonation Crude this compound Crude this compound Chemical Reaction->Crude this compound Purification Step Purification Step Crude this compound->Purification Step e.g., Crystallization, Distillation Synthesized this compound Synthesized this compound Purification Step->Synthesized this compound Analytical Method Selection Analytical Method Selection Synthesized this compound->Analytical Method Selection HPLC HPLC Analytical Method Selection->HPLC GC-MS GC-MS Analytical Method Selection->GC-MS IC IC Analytical Method Selection->IC CE CE Analytical Method Selection->CE NMR NMR Analytical Method Selection->NMR Purity & Impurity Profile Purity & Impurity Profile HPLC->Purity & Impurity Profile GC-MS->Purity & Impurity Profile IC->Purity & Impurity Profile CE->Purity & Impurity Profile NMR->Purity & Impurity Profile Release or Further Purification Release or Further Purification Purity & Impurity Profile->Release or Further Purification

Caption: Generalized workflow for this compound synthesis and purity assessment.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific purity attributes being investigated. A multi-faceted approach, employing several complementary methods, is often necessary for a comprehensive characterization of this compound.

Analytical TechniquePrinciplePrimary Application for this compound PurityAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Assay of this compound, quantification of non-volatile organic impurities.High resolution, excellent for quantification, versatile with various detectors (UV, ELSD, CAD, MS).[3]May require derivatization for compounds lacking a UV chromophore; specialized detectors needed for non-UV active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Detection and quantification of volatile and semi-volatile impurities, especially genotoxic alkyl ethanesulfonates.[2]High sensitivity and specificity, definitive identification of impurities.[2]Not suitable for non-volatile compounds like this compound itself without derivatization.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion-exchange resin.Quantification of this compound, inorganic anions (e.g., sulfate, chloride), and other sulfonic acids.[5]Excellent for ionic analytes, high sensitivity with conductivity detection.Limited to ionic species, matrix effects can be a concern.
Capillary Electrophoresis (CE) Separation of analytes based on their electrophoretic mobility in an electric field.High-efficiency separation of organic acids and other charged impurities.High separation efficiency, low sample and reagent consumption, rapid analysis times.[6][7]Lower concentration sensitivity compared to other methods, reproducibility can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation of unknown impurities, quantification of major components and impurities (qNMR).Provides detailed structural information, non-destructive, can be quantitative without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A mixed-mode column (combining reversed-phase and anion-exchange) or a hydrophilic interaction liquid chromatography (HILIC) column is recommended. For example, a Newcrom R1 column.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphoric acid). For MS compatibility, volatile buffers like formic acid should be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength (UV): 210 nm (for impurities with a chromophore).

  • ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh approximately 100 mg of synthesized this compound and dissolve in 100 mL of the mobile phase's initial composition. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a similar concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurities

This protocol is designed for the sensitive detection of methyl and ethyl ethanesulfonate.

  • Instrumentation: GC system coupled to a triple quadrupole mass spectrometer (MS/MS) for high selectivity and sensitivity.

  • Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of methyl and ethyl ethanesulfonate.

  • Sample Preparation: Dissolve approximately 50 mg of the this compound sample in 1 mL of a suitable organic solvent (e.g., isooctane). Vortex and filter through a 0.22 µm syringe filter.[2]

  • Standard Preparation: Prepare calibration standards of methyl and ethyl ethanesulfonate in the same solvent at concentrations ranging from 1 ppb to 100 ppb.[2]

Ion Chromatography (IC) for Ionic Impurities

This method is effective for the quantification of ethanesulfonate and other inorganic and organic anions.

  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.

  • Column: A high-capacity anion exchange column.

  • Eluent: A gradient of sodium hydroxide (B78521) or sodium carbonate/bicarbonate.

  • Flow Rate: 1.0 mL/min.

  • Suppressor: Anion self-regenerating suppressor.

  • Sample Preparation: Dissolve approximately 100 mg of the sample in 100 mL of deionized water. Further dilute as necessary to fall within the calibration range.

  • Standard Preparation: Prepare a mixed standard solution containing ethanesulfonate and other relevant anions (e.g., chloride, sulfate) at various concentrations.

The logical relationship for selecting an analytical method based on the target analyte is depicted in the following diagram.

G Target Analyte Target Analyte This compound Assay This compound Assay Target Analyte->this compound Assay Is it the main component? Genotoxic Impurities (e.g., Alkyl Ethanesulfonates) Genotoxic Impurities (e.g., Alkyl Ethanesulfonates) Target Analyte->Genotoxic Impurities (e.g., Alkyl Ethanesulfonates) Are they volatile/semi-volatile? Inorganic Anions & Other Sulfonic Acids Inorganic Anions & Other Sulfonic Acids Target Analyte->Inorganic Anions & Other Sulfonic Acids Are they ionic? Unknown Organic Impurities Unknown Organic Impurities Target Analyte->Unknown Organic Impurities Need structural information? Charged Organic Impurities Charged Organic Impurities Target Analyte->Charged Organic Impurities Need high separation efficiency? HPLC HPLC This compound Assay->HPLC Yes Quantification Quantification HPLC->Quantification GC-MS GC-MS Genotoxic Impurities (e.g., Alkyl Ethanesulfonates)->GC-MS Yes Trace Level Quantification & Identification Trace Level Quantification & Identification GC-MS->Trace Level Quantification & Identification Ion Chromatography Ion Chromatography Inorganic Anions & Other Sulfonic Acids->Ion Chromatography Yes Quantification of Ionic Species Quantification of Ionic Species Ion Chromatography->Quantification of Ionic Species NMR Spectroscopy NMR Spectroscopy Unknown Organic Impurities->NMR Spectroscopy Yes Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Capillary Electrophoresis Capillary Electrophoresis Charged Organic Impurities->Capillary Electrophoresis Yes High-Resolution Separation High-Resolution Separation Capillary Electrophoresis->High-Resolution Separation

Caption: Decision tree for selecting an analytical method for this compound purity.

Data Presentation and Acceptance Criteria

For clear comparison, all quantitative data should be summarized in tables. Below are example tables for presenting purity results and method performance data.

Table 1: Purity Profile of Synthesized this compound (Example Batch)

AnalyteMethodResultAcceptance Criteria
This compound AssayHPLC99.5%≥ 99.0%
Water ContentKarl Fischer Titration0.2%≤ 0.5%
SulfateIon Chromatography50 ppm≤ 100 ppm
ChlorideIon Chromatography20 ppm≤ 50 ppm
Methyl EthanesulfonateGC-MSNot Detected≤ 5 ppm
Ethyl EthanesulfonateGC-MSNot Detected≤ 5 ppm
Any Unspecified ImpurityHPLC0.05%≤ 0.10%
Total ImpuritiesHPLC0.3%≤ 1.0%

Table 2: Performance Characteristics of the GC-MS Method for Genotoxic Impurities

ParameterMethyl EthanesulfonateEthyl Ethanesulfonate
Limit of Detection (LOD)0.5 ppb0.7 ppb
Limit of Quantification (LOQ)1.5 ppb2.0 ppb
Linearity (r²)> 0.999> 0.999
Recovery (at 5 ppb)95-105%93-107%
Precision (%RSD)< 5%< 5%

Conclusion

The comprehensive assessment of synthesized this compound purity requires a strategic combination of analytical techniques. While HPLC is a robust method for assay and non-volatile impurity profiling, the potential for genotoxic byproducts necessitates the use of highly sensitive methods like GC-MS. Ion chromatography, capillary electrophoresis, and NMR spectroscopy provide valuable complementary information for a complete purity profile. By implementing the detailed protocols and comparative data presented in this guide, researchers and quality control professionals can ensure the production of high-purity this compound that meets the stringent requirements of the pharmaceutical and chemical industries.

References

Ethanesulfonic Acid: A Comparative Guide to Its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Ethanesulfonic acid (ESA), a strong organic acid, and its derivatives have carved a niche in various scientific and industrial applications. This guide provides a comparative analysis of this compound and its alternatives in key applications, supported by peer-reviewed literature and experimental data. The focus is on its utility as a buffering agent, a catalyst in organic synthesis, a counterion in pharmaceutical salts, and as an electrolyte in electroplating.

This compound in Buffering Systems: A Focus on MES

A prominent application of the this compound moiety is in the formulation of biological buffers, most notably 2-(N-morpholino)this compound (MES). MES is one of the "Good's buffers," valued for its compatibility with biological systems.

Comparison with Other Biological Buffers

MES is often compared with other common buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazinethis compound), MOPS (3-(N-morpholino)propanesulfonic acid), and Tris (tris(hydroxymethyl)aminomethane). The choice of buffer is critical for the validity of experimental results.

Table 1: Comparison of Common Biological Buffers

PropertyMESHEPESMOPSTris
pKa at 25°C 6.157.57.28.1
Effective pH Range 5.5 – 6.76.8 – 8.26.5 – 7.97.0 – 9.2
Metal Ion Binding Negligible with most common cationsNegligibleMinimalCan bind to some metals
Toxicity Can be toxic to plants at high concentrationsCan produce free radicals upon illuminationLow toxicity reported in some cell linesGenerally low toxicity
Autoclavable No (can degrade)No (can degrade)No (can degrade)Yes
Experimental Data: Cytotoxicity of Buffering Agents

A study assessing the quantitative cytotoxicity of various buffers on Nicotiana benthamiana leaves provides valuable comparative data. The experiment evaluated cell death at different buffer concentrations and pH values.

Experimental Protocol: Evans Blue Staining for Cell Viability

  • Buffer Preparation: MES, HEPES, and PBS buffers were prepared at concentrations of 0.1, 1, 10, 30, 50, and 100 mM at their respective pH values.

  • Leaf Infiltration: The prepared buffer solutions were infiltrated into the leaves of N. benthamiana.

  • Staining: After a set incubation period, leaf discs were stained with Evans blue, a dye that penetrates and stains non-viable cells.

  • Quantification: The amount of Evans blue taken up by the cells was quantified spectrophotometrically to determine the percentage of cell death. Deionized water was used as a control (0% cytotoxicity).

Table 2: Quantitative Cytotoxicity of Buffers in N. benthamiana Leaves [1]

BufferConcentration (mM)pHCell Death (%)
MES< 305.0, 6.0, 7.4< 20
HEPES< 307.4, 8.0< 20
PBS< 307.4< 20

The results indicate that at concentrations below 30 mM, MES, HEPES, and PBS exhibit low cytotoxicity to N. benthamiana leaves.[1]

G cluster_buffer_selection Buffer Selection Workflow exp_req Define Experimental Requirements ph_range Determine Required pH Range exp_req->ph_range metal_ions Presence of Metal Ions? ph_range->metal_ions cell_type Consider Cell Type/Organism metal_ions->cell_type buffer_choice Select Appropriate Buffer cell_type->buffer_choice

Caption: Workflow for selecting an appropriate biological buffer.

This compound as a "Green" Catalyst in Organic Synthesis

This compound and its close analog, mthis compound (MSA), are increasingly recognized as environmentally friendly and efficient catalysts for various organic reactions, such as esterification and alkylation. They offer a less corrosive and less oxidizing alternative to traditional mineral acids like sulfuric acid (H₂SO₄).

Comparison with Other Acid Catalysts

The primary advantages of alkanesulfonic acids in catalysis are their strong acidity, low volatility, and high thermal stability, which often lead to cleaner reactions and higher yields.

Table 3: Comparison of this compound (ESA) and Other Acid Catalysts

CatalystAcidity (pKa)Key AdvantagesKey Disadvantages
This compound (ESA) ~ -1.7Strong acid, non-oxidizing, less corrosive than mineral acids, often leads to cleaner reactions.Higher cost than mineral acids.
Mthis compound (MSA) ~ -1.9Very strong acid, non-oxidizing, biodegradable, thermally stable.Higher cost than mineral acids.
Sulfuric Acid (H₂SO₄) ~ -3.0Very strong acid, low cost.Highly corrosive, strong oxidizing and dehydrating agent, can lead to side reactions and charring.
p-Toluenesulfonic Acid (pTSA) ~ -2.8Strong acid, solid (easy to handle).Can be less active than MSA or H₂SO₄ in some reactions.
Experimental Data: Esterification of Acidic Crude Palm Oil

A study on the esterification of acidic crude palm oil (ACPO) for biodiesel production demonstrated the effectiveness of this compound as a catalyst. The goal was to reduce the free fatty acid (FFA) content of the oil.

Experimental Protocol: Esterification of ACPO with this compound [1]

  • Reaction Setup: A mixture of ACPO and methanol (B129727) was placed in a reactor.

  • Catalyst Addition: this compound was added to the mixture.

  • Reaction Conditions: The reaction was carried out under optimized conditions: a specific molar ratio of methanol to ACPO, a defined ESA dosage, a set reaction temperature, and for a particular duration.

  • Analysis: The FFA content of the oil was measured at different time points to determine the reaction's progress and efficiency.

  • Catalyst Recycling: The catalyst was recovered and reused in subsequent batches to assess its stability and reusability.

The study found that this compound was an effective catalyst, and could be recycled for several runs without a significant loss of activity.[1]

G cluster_esterification Esterification Workflow with ESA Catalyst reactants ACPO + Methanol reaction Esterification Reaction reactants->reaction catalyst This compound (ESA) catalyst->reaction recycling Catalyst Recycling catalyst->recycling product Biodiesel (Low FFA) reaction->product separation Catalyst Separation reaction->separation separation->catalyst recycling->reaction G cluster_salt_selection Pharmaceutical Salt Selection Pathway api Active Pharmaceutical Ingredient (API) counterions Screening of Counterions (e.g., Ethanesulfonate, Mesylate, Chloride) api->counterions salt_formation Salt Formation counterions->salt_formation characterization Physicochemical Characterization (Solubility, Stability, etc.) salt_formation->characterization optimal_salt Selection of Optimal Salt Form characterization->optimal_salt

References

Reproducibility of Ethanesulfonic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is paramount to ensure reproducible and efficient experimental outcomes. Ethanesulfonic acid (ESA), a strong organic acid, has emerged as a viable catalyst in various organic transformations. This guide provides a comparative analysis of ESA's performance against common alternatives, focusing on reproducibility, efficiency, and reusability in key reactions like esterification and aldol (B89426) condensation.

Performance in Esterification Reactions

Esterification, a fundamental reaction in organic synthesis, is often catalyzed by strong acids. The following table summarizes the performance of this compound in comparison to mthis compound (MSA) and p-toluenesulfonic acid (p-TSA) in this reaction.

CatalystSubstratesCatalyst LoadingTemperature (°C)Reaction TimeYield/Conversion (%)ReusabilityReference
This compound (ESA) Acidic Crude Palm Oil + Methanol (B129727)0.25-3.5% w/w40-703-150 minHigh (FFA reduction)Reusable for 3 cycles with increased reaction time needed in 2nd and 3rd runs.[1][2][1],[2]
Mthis compound (MSA) Stearic Acid + Methanol5 wt% (supported on lignin)2605 min91.1Reusable for 5 cycles with a final yield of 82.8%.[3][3]
p-Toluenesulfonic Acid (p-TSA) Oleic Acid + Methanol8 wt% (supported on UiO-66(Zr))702 h91.3-[4]

Key Observations:

  • This compound demonstrates effectiveness in the esterification of free fatty acids in crude palm oil, a crucial step in biodiesel production.[1][2] While it shows good reusability for up to three cycles, a decline in activity is observed, necessitating longer reaction times in subsequent runs.[1][2]

  • Mthis compound, particularly when supported on materials like lignin, exhibits high yields and excellent reusability over five cycles with only a minor drop in performance.[3]

  • Supported p-Toluenesulfonic acid also provides high conversion rates in the esterification of oleic acid.[4]

Performance in Aldol Condensation

The aldol condensation is a vital carbon-carbon bond-forming reaction. While sulfonic acids can catalyze this reaction, specific data on the performance of this compound is limited in readily available literature. The following table provides a general comparison with other acid catalysts.

Catalyst TypeGeneral Performance CharacteristicsSelectivityReference
Sulfonic Acids (General) Can catalyze aldol condensation, but issues with low conversion and yield can occur.[5] Solid-supported sulfonic acids can favor the formation of branched condensation products.[6]Can be influenced by the catalyst structure (e.g., solid support).[6][6],[5]
Acidic Resins (e.g., Amberlyst) Have shown higher yields in aldol condensations compared to some acidic molecular sieves.[5]Can be selective for cross-aldol products.[5]
Homogeneous Mineral Acids Effective but can lead to difficulties in product separation and catalyst recovery.Can be less selective, leading to side reactions.

Key Observations:

  • While sulfonic acids, in general, are known to catalyze aldol condensations, there is a notable lack of specific experimental data for this compound in the scientific literature.

  • The choice between homogeneous and heterogeneous acid catalysts in aldol reactions involves a trade-off between activity, selectivity, and ease of separation and reuse.[5][6]

Experimental Protocols

Reproducibility is intrinsically linked to detailed and consistent experimental methodologies. Below are representative protocols for esterification and a general procedure for aldol condensation.

Esterification of Acidic Crude Palm Oil using this compound

This protocol is based on the optimization study for biodiesel production.[1][2]

  • Reaction Setup: In a suitable reaction vessel, combine acidic crude palm oil and methanol. The molar ratio of methanol to oil can be varied from 1:1 to 20:1.

  • Catalyst Addition: Add this compound at a dosage ranging from 0.25% to 3.5% by weight of the oil.

  • Reaction Conditions: Heat the mixture to a temperature between 40°C and 70°C and stir for a duration of 3 to 150 minutes.

  • Monitoring: Monitor the reduction of free fatty acid (FFA) content to the desired level.

  • Work-up: After the reaction, the catalyst can be separated and the product purified for subsequent transesterification.

  • Catalyst Recycling: The recovered this compound can be reused in subsequent batches, with the understanding that longer reaction times may be necessary to achieve the same level of FFA reduction.[1][2]

General Procedure for Base-Catalyzed Aldol Condensation
  • Reactant Mixture: In a flask, dissolve the aldehyde and ketone in ethanol (B145695).

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide, to the stirred mixture.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the purified α,β-unsaturated carbonyl compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for a catalyzed reaction and a decision-making pathway for catalyst selection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Reactants mixing Mixing & Heating reactants->mixing catalyst Catalyst (ESA) catalyst->mixing separation Product Separation mixing->separation purification Purification separation->purification catalyst_recovery catalyst_recovery separation->catalyst_recovery Catalyst Recovery analysis Analysis (Yield, Purity) purification->analysis catalyst_recovery->catalyst Reuse

Figure 1. General experimental workflow for a reaction catalyzed by this compound.

catalyst_selection decision decision result result start Define Reaction (Esterification, Aldol, etc.) decision1 Homogeneous or Heterogeneous? start->decision1 homogeneous Homogeneous Catalyst (e.g., ESA, MSA, p-TSA) decision1->homogeneous Homogeneous heterogeneous Heterogeneous Catalyst (e.g., Supported Sulfonic Acids) decision1->heterogeneous Heterogeneous decision2 High Reusability Required? homogeneous->decision2 result_high_activity High Activity, Difficult Separation homogeneous->result_high_activity heterogeneous->decision2 result_easy_separation Easier Separation, Potentially Lower Activity heterogeneous->result_easy_separation result_reusable High Reusability decision2->result_reusable Yes result_disposable Acceptable for Single Use decision2->result_disposable No

Figure 2. Decision pathway for selecting a suitable acid catalyst for a given organic reaction.

References

Benchmarking the performance of novel sulfonic acid catalysts against ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is paramount for optimizing reaction efficiency, yield, and process sustainability. This guide provides a detailed comparison between traditional homogeneous catalysts, represented by ethanesulfonic acid (ESA), and emerging heterogeneous novel sulfonic acid catalysts. We present supporting experimental data, detailed protocols for performance evaluation, and visual workflows to assist in making informed decisions for catalytic applications.

Performance Benchmark: Novel Catalysts vs. This compound

The primary distinction between this compound and novel sulfonic acid catalysts lies in their phase and reusability. ESA is a homogeneous catalyst, meaning it dissolves in the reaction medium, often leading to high activity but posing challenges in separation and recovery.[1][2] In contrast, novel sulfonic acid catalysts are typically heterogeneous, where the acidic functional group is immobilized on a solid support like silica, zirconia, or functionalized carbon.[3][4] This design facilitates easy separation, recovery, and recycling, aligning with green chemistry principles.[4][5]

The table below summarizes the performance of various sulfonic acid catalysts in a common benchmark reaction: the esterification of fatty acids, a key step in biodiesel production and other synthetic processes.

Catalyst TypeSupport/StructureReactionCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion/Yield (%)Reusability (Cycles)
This compound (ESA) HomogeneousEsterification of Acidic Crude Palm Oil1-3651.5>98 (FFA Reduction)Not Reported
Silica-Bonded N-Propyl Sulfamic Acid Silica (SiO₂)One-pot condensationNot Specified900.25-0.582-95>3
Arenesulfonic-modified SBA-15 Mesoporous Silica (SBA-15)Esterification of Fatty AcidsNot SpecifiedNot SpecifiedNot SpecifiedHigh activity, similar to H₂SO₄Stable for recycles
Sulfonic Acid-Functionalized Zirconia Zirconia (ZrO₂)Esterification & Transesterification6120Not SpecifiedHigh activity, tolerant to waterHigh reusability
Activated Carbon-Based Sulfonic Acid (AC-Ph-SO₃H) Activated CarbonMethylation of Palmitic Acid2.565 (reflux)6~98>5 (with regeneration)[6][7]

Note: Direct comparison should be made with caution as experimental conditions vary across different studies.

Experimental Protocols for Catalyst Evaluation

To ensure a fair and reproducible comparison of catalyst performance, standardized experimental protocols are essential.[8][9] Below are methodologies for a typical catalytic test and characterization.

1. Protocol for Benchmarking Catalytic Activity in Esterification

This protocol describes the esterification of palmitic acid with methanol (B129727), a representative reaction for evaluating acid catalyst performance.[6][7]

  • Reaction Setup:

    • To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 0.01 mol of palmitic acid.

    • Add 0.4 mol of methanol to the flask.

    • Introduce the sulfonic acid catalyst. For solid catalysts, this is typically 2.5-5 wt% relative to the fatty acid. For this compound, a molar equivalent or specified catalytic amount is used.

  • Reaction Execution:

    • Heat the mixture to reflux temperature (approximately 65°C) with continuous stirring.

    • Maintain the reaction for a predetermined time (e.g., 6 hours), taking aliquots periodically to monitor progress if desired.

  • Workup and Analysis:

    • After the reaction, cool the mixture to room temperature.

    • For heterogeneous catalysts, separate the catalyst by filtration or centrifugation. The catalyst should be washed with a solvent (e.g., methanol), dried, and stored for reusability tests.[6]

    • For homogeneous catalysts, a neutralization and extraction procedure may be required.

    • Analyze the product mixture using Gas Chromatography (GC) or ¹H NMR to determine the conversion of palmitic acid and the yield of methyl palmitate.

2. Protocol for Determining Acid Site Density (for Solid Catalysts)

The concentration of active acid sites is a critical parameter for heterogeneous catalysts. A common method to quantify this is through acid-base titration.[6][10]

  • Procedure:

    • Accurately weigh approximately 50 mg of the dry solid acid catalyst.

    • Suspend the sample in 20 mL of a 2 M NaCl solution.

    • Ultrasonicate or stir the suspension for 30 minutes to ensure complete ion exchange between the catalyst's protons (H⁺) and the solution's sodium ions (Na⁺).

    • Filter the suspension to remove the solid catalyst.

    • Titrate the filtrate with a standardized 0.01 M NaOH solution using phenolphthalein (B1677637) as an indicator.

    • The amount of NaOH consumed corresponds to the number of moles of accessible strong acid sites (like -SO₃H) on the catalyst.[7]

Visualizing Catalytic Processes

Diagrams are essential for illustrating complex workflows and reaction mechanisms. The following visualizations, created using the DOT language, adhere to the specified design constraints.

Experimental Workflow for Catalyst Benchmarking

This diagram outlines the logical steps involved in testing and comparing the performance of different acid catalysts.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cluster_reuse Reusability Test cat_select Select Catalysts (Novel Solid vs. ESA) cat_char Characterize Solid Catalyst (e.g., Acid Site Density) cat_select->cat_char setup Reaction Setup (Substrates + Catalyst) cat_char->setup execute Execute Reaction (Controlled T, Time) setup->execute workup Product Workup & Catalyst Separation execute->workup analyze Analyze Product (GC, NMR for Yield) workup->analyze recover Recover Solid Catalyst workup->recover compare Compare Performance (Yield, TON, TOF) analyze->compare reuse Reuse in New Reaction recover->reuse reuse->execute

Workflow for benchmarking sulfonic acid catalyst performance.

Mechanism of Acid-Catalyzed Esterification

This diagram illustrates the fundamental reaction pathway for Fischer esterification, where the sulfonic acid catalyst acts as the proton donor.

G cluster_mechanism Fischer Esterification Pathway start R-COOH + R'-OH (Acid + Alcohol) protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ (from Catalyst) attack Nucleophilic Attack by Alcohol protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_elim Elimination of Water proton_transfer->water_elim deprotonation Deprotonation water_elim->deprotonation product R-COOR' + H₂O (Ester + Water) deprotonation->product - H⁺ (Catalyst Regen.)

General mechanism for sulfonic acid-catalyzed esterification.

References

Safety Operating Guide

Proper Disposal of Ethanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like ethanesulfonic acid are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for its proper disposal, addressing immediate safety concerns and logistical operations.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs, and it is harmful if ingested.[3] Adherence to strict safety protocols is crucial to mitigate these risks.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[2][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A laboratory coat and chemical-resistant apron should be worn.[2] Ensure that you are wearing long pants and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary.

For Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Absorb the Spill: Contain and absorb the spill with an inert, non-combustible material such as sand, vermiculite, silica (B1680970) gel, or acid binder.[1][2][5][7] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a suitable, closed, and labeled container for hazardous waste disposal.[1][8][9]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Incident: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

For Large Spills:

  • Evacuate: Evacuate personnel from the immediate area and move upwind.[1]

  • Alert Emergency Responders: Contact your institution's emergency responders and inform them of the location and nature of the hazard.[1]

  • Prevent Drainage: Prevent the spillage from entering drains or water courses.[1][8]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound from a laboratory setting involves neutralization followed by disposal through a licensed waste management company.

1. Preparation for Neutralization:

  • Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.[10]

  • Use Secondary Containment: Place the beaker or flask for neutralization in a larger, secondary container (e.g., an ice bath) to manage the exothermic reaction and prevent spills.[10]

  • Wear Appropriate PPE: Ensure all recommended PPE is worn.

2. Neutralization Protocol:

  • Prepare a Base Solution: In a large beaker, prepare a dilute solution of a suitable base. Common bases for neutralization include soda ash (sodium carbonate), soda-lime, or a dilute solution of sodium hydroxide.[1][10][11]

  • Slowly Add Acid to Base: While stirring continuously, slowly and carefully add the this compound to the basic solution. Never add water or base to the acid , as this can cause a violent exothermic reaction and splattering.[6]

  • Monitor Temperature: Keep the container cool during the process, for instance, by placing it in an ice bath.[10]

  • Check pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The target is to reach a neutral pH.

ParameterRecommended Value
Final pH of Neutralized Solution 5.5 - 9.5

Table 1: Recommended pH range for the neutralized this compound solution before final disposal.[10]

3. Final Disposal:

  • Collection of Waste: Once neutralized, the solution should be collected in a clearly labeled, leak-proof hazardous waste container.[5][9] Do not mix with other waste streams.[4][8]

  • Disposal of Contaminated Materials: All materials used in the cleanup and neutralization process (e.g., absorbent materials, gloves, paper towels) should be collected and placed in a designated hazardous waste container.[5]

  • Contact a Licensed Disposal Company: Arrange for a licensed hazardous waste disposal company to collect and dispose of the neutralized solution and contaminated materials.[4][8] This ensures compliance with local, national, and international regulations.[4][8]

  • Decontaminate Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[12] The rinsate must be collected and disposed of as hazardous waste.[12] After decontamination, the container can typically be disposed of as regular waste, but always confirm with your local EHS regulations.[12]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Ethanesulfonic_Acid_Disposal_Workflow start Start: this compound Waste safety Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->safety spill_check Spill Occurred? safety->spill_check spill_cleanup Spill Cleanup: 1. Alert Personnel 2. Ventilate 3. Absorb with Inert Material 4. Collect in Hazardous Waste Container spill_check->spill_cleanup Yes neutralization_prep Prepare for Neutralization: - Work in Fume Hood - Use Secondary Containment (Ice Bath) spill_check->neutralization_prep No spill_cleanup->neutralization_prep neutralization Neutralization: 1. Prepare Dilute Base Solution 2. Slowly Add Acid to Base with Stirring 3. Monitor Temperature neutralization_prep->neutralization ph_check Check pH (Target: 5.5 - 9.5) neutralization->ph_check ph_check->neutralization pH not in range waste_collection Collect Neutralized Solution in Labeled Hazardous Waste Container ph_check->waste_collection pH in range contaminated_materials Collect Contaminated Materials (PPE, Absorbents) in Separate Hazardous Waste Container waste_collection->contaminated_materials disposal_company Arrange for Pickup by Licensed Waste Disposal Company contaminated_materials->disposal_company end End: Proper Disposal disposal_company->end

This compound disposal workflow diagram.

References

Personal protective equipment for handling Ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethanesulfonic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Summary: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1][3] It is also harmful if ingested.[1][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and a full face shieldTightly fitting safety goggles are essential.[2][4] A face shield (minimum 8-inch) provides an additional layer of protection.[2][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[6]
Skin Chemical protective gloves (e.g., PVC), chemical resistant apron, and bootsWear impervious gloves and clothing to prevent skin exposure.[4] PVC gloves are a suitable option.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][5] Launder contaminated clothing separately before reuse.[6]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A Type A-P filter of sufficient capacity is recommended.[6] For situations where a respirator is the sole means of protection, a full-face supplied air respirator should be used.[2]
Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area to minimize inhalation of vapors.[6]

  • Avoid all personal contact with the substance.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Keep the container tightly sealed when not in use.[2][6]

  • Facilities should be equipped with an eyewash station and a safety shower.[4][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Store in original containers and protect them from physical damage.[6]

Spill and Disposal Plan

Spills:

  • Evacuate and Ventilate: Immediately clear the area of personnel and ensure adequate ventilation.[2]

  • Containment: For minor spills, contain and absorb the spill with inert materials like sand, earth, or vermiculite.[6] For major spills, prevent the substance from entering drains or water courses.[6]

  • Personal Protection: Wear full protective equipment, including respiratory protection, during cleanup.[6]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[2][6]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2]

  • All waste disposal must be conducted in accordance with local, regional, and national regulations.[2][4]

  • Do not mix with other waste.[2] Uncleaned containers should be treated as the product itself.[2]

Emergency First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2][4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][4] Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[4]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Prepare to Handle this compound assess_task Assess Task: - Quantity - Concentration - Procedure start->assess_task eye_face Eye and Face Protection assess_task->eye_face skin Skin and Body Protection assess_task->skin ventilation_check Is Ventilation Adequate? assess_task->ventilation_check goggles Tightly Fitting Safety Goggles eye_face->goggles face_shield Full Face Shield eye_face->face_shield gloves Chemical Resistant Gloves (e.g., PVC) skin->gloves clothing Impervious Clothing (Apron, Boots) skin->clothing respiratory Respiratory Protection respirator_needed Use Approved Respirator (e.g., Type A-P Filter) respiratory->respirator_needed ppe_ ppe_ donned All Necessary PPE Donned Correctly proceed Proceed with Task stop STOP! Do Not Proceed ppe_donned ppe_donned goggles->ppe_donned face_shield->ppe_donned gloves->ppe_donned clothing->ppe_donned ventilation_check->respiratory No ventilation_check->ppe_donned Yes respirator_needed->ppe_donned ppe_donned->proceed Yes ppe_donned->stop No

Caption: Logical workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.